Org 43553
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
501444-88-8 |
|---|---|
Molecular Formula |
C24H30N6O3S2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32) |
InChI Key |
UWTXKCMCTINMHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3H)Org 43553 5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide Org 43553 Org-43553 Org43553 |
Origin of Product |
United States |
Foundational & Exploratory
Org 43553: A Technical Whitepaper on a Low Molecular Weight Luteinizing Hormone Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a pioneering, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of LMW gonadotropin receptor modulators. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's characteristics.
Introduction
The luteinizing hormone (LH) and human chorionic gonadotropin (hCG) are glycoprotein hormones crucial for reproductive function. They exert their effects by activating the LHCGR, a G protein-coupled receptor (GPCR). The therapeutic use of gonadotropins, such as hCG for inducing ovulation in assisted reproductive technologies, is limited by their high molecular weight, requiring parenteral administration. This compound, a thieno[2,3-d]pyrimidine derivative, emerged as the first orally bioavailable LMW agonist of the LH receptor, offering a potential paradigm shift in infertility treatment and other endocrine-related research.[1][2] This whitepaper delves into the core technical data and methodologies associated with the characterization of this compound.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LHCGR | [3][4] |
| Maximal Binding (Bmax) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LHCGR | [3] |
| LHCGR Agonist Potency (EC50) | 3.7 nM | CHO cells with human LHCGR | |
| FSHR Agonist Potency (EC50) | 110 nM | CHO cells with human FSHR | |
| TSHR Agonist Potency (EC50) | > 3 µM | HEK293 cells with human TSHR | |
| LH-induced PLC Inhibition (IC50) | ~10 nM | Not specified |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Dosage | Effect | Reference |
| Ovulation Induction | Immature Mice | 50 mg/kg (p.o.) | Triggered ovulation in 80% of animals | |
| Testosterone Production | Male Rats | 10-250 mg/kg (p.o.) | Dose-dependent increase in testosterone levels | |
| Fat Mass Reduction | Male C57BL/6 Mice | Not specified | Significant reduction in fat mass after 9 weeks | |
| Energy Expenditure | Mice | Not specified | Acutely increased oxygen consumption and energy expenditure | |
| Oral Bioavailability | Rats | Not specified | 79% | |
| Oral Bioavailability | Dogs | Not specified | 44% | |
| Elimination Half-life | Rats | Not specified | 3.4 hours | |
| Predicted Human Half-life | Humans | Not specified | 15-30 hours |
Mechanism of Action: Allosteric and Biased Agonism
This compound acts as an allosteric agonist, binding to the transmembrane domain of the LHCGR, in contrast to the endogenous ligands (LH and hCG) which bind to the large extracellular domain. This allosteric interaction leads to a biased signaling cascade. While this compound potently stimulates the Gs-adenylyl cyclase-cAMP pathway, comparable to the natural ligands, it only weakly activates the Gq-phospholipase C (PLC) pathway. In fact, at higher concentrations, this compound can inhibit LH-induced PLC activation. This signaling bias suggests that this compound stabilizes a receptor conformation that preferentially couples to Gαs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (KD) and maximal binding capacity (Bmax) of a radiolabeled ligand to the LHCGR.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human LHCGR.
-
Radioligand: [3H]this compound.
-
Procedure:
-
Membrane Preparation: Culture CHO-K1-hLHCGR cells to confluence, harvest, and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Saturation Binding: Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound. Non-specific binding is determined in a parallel set of incubations containing a high concentration of unlabeled this compound.
-
Incubation: Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine KD and Bmax.
-
In Vitro Functional Assay (cAMP-Luciferase Reporter)
This assay measures the ability of this compound to stimulate the cAMP signaling pathway.
-
Cell Line: CHO-K1 cells co-transfected with the human LHCGR and a cAMP response element (CRE)-luciferase reporter gene.
-
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist (e.g., recombinant human LH).
-
Incubation: Incubate for a defined period (e.g., 4 hours) to allow for gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
In Vivo Ovulation Induction in Immature Mice
This protocol assesses the in vivo efficacy of this compound in inducing ovulation.
-
Animal Model: Immature female BDF1 mice (e.g., 20 days old).
-
Procedure:
-
Follicular Stimulation: Prime the mice with a subcutaneous injection of human menopausal gonadotropin (hMG), such as Humegon, to stimulate follicular growth.
-
Compound Administration: After a set period (e.g., 48 hours), administer a single oral dose of this compound or a positive control (e.g., hCG, subcutaneously).
-
Ovulation Assessment: After a further incubation period (e.g., 24 hours), euthanize the animals and excise the oviducts.
-
Oocyte Counting: Place the oviducts in saline and count the number of ovulated oocytes under a microscope.
-
Data Analysis: Compare the number of ovulated oocytes in the this compound-treated group to the control groups.
-
Experimental and Developmental Workflow
The development of a novel compound like this compound follows a logical progression from initial discovery to preclinical and clinical evaluation.
Conclusion and Future Directions
This compound stands as a landmark molecule in the field of gonadotropin receptor pharmacology. Its characterization as an orally active, allosteric, and biased agonist of the LHCGR has provided invaluable tools and insights for reproductive biology and endocrinology. The preclinical data demonstrate its potential to induce ovulation and stimulate steroidogenesis, offering a more convenient alternative to injectable gonadotropins. Furthermore, recent findings suggesting its role in promoting leanness and energy expenditure open up new avenues for its therapeutic application in metabolic disorders. Future research should focus on further elucidating the structural basis of its allosteric modulation and biased signaling, as well as exploring its full therapeutic potential beyond reproductive health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Core Structure and Allosteric Mechanism of Org 43553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a potent, orally active, and signaling-selective small molecule agonist of the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). As a thieno[2,3-d]pyrimidine derivative, its unique allosteric mechanism of action, which favors the cyclic adenosine monophosphate (cAMP) signaling pathway over the phospholipase C (PLC) pathway, has positioned it as a significant tool in reproductive pharmacology research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core structure of this compound, its physicochemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates its mechanism of action through signaling pathway diagrams and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide, is a complex heterocyclic molecule.[1] Its core is a thienopyrimidine scaffold, a key feature for its biological activity.[2]
Table 1: Physicochemical Properties of this compound [1][3]
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O₃S₂ |
| Molecular Weight | 514.7 g/mol |
| CAS Number | 501444-88-8 |
| Appearance | Solid powder |
| IUPAC Name | 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
| InChI Key | UWTXKCMCTINMHD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=C(N)C2=C(S1)C(=NC(=N2)SC)C3=CC=CC(=C3)NC(=O)CN4CCOCC4 |
Mechanism of Action: An Allosteric Modulator of the LHCGR
This compound functions as a positive allosteric modulator of the LHCGR, a G-protein coupled receptor (GPCR).[4] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound binds to an allosteric site within the transmembrane (TM) domain. This interaction stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways.
A key feature of this compound is its biased agonism. While LH and hCG activate both the Gs-adenylyl cyclase-cAMP and the Gq-phospholipase C (PLC) pathways, this compound preferentially activates the cAMP pathway, with minimal to no activation of the PLC pathway. In fact, it can act as an antagonist of LH-induced PLC activation.
Figure 1: this compound Allosteric Modulation of LHCGR Signaling.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies.
Table 2: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line | Value |
| EC₅₀ (cAMP signaling) | Human LHCGR | CHO | 3.7 nM |
| EC₅₀ (cAMP signaling) | Human FSHR | CHO | 110 nM |
| Kᵢ (Binding Affinity) | Human LHCGR | CHO | 2.4 ± 0.4 nM |
| Bₘₐₓ (Binding Capacity) | Human LHCGR | CHO | 1.6 ± 0.2 pmol/mg protein |
| IC₅₀ (LH-induced PLC inhibition) | Human LHCGR | - | ~10 nM |
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Bioavailability | T₁/₂ (half-life) |
| Rat | Oral | 50 mg/kg | 79% | 3.4 h |
| Dog | Oral | 50 mg/kg | 44% | - |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound to the human LHCGR expressed in CHO cell membranes using [³H]this compound as the radioligand.
Materials:
-
CHO cells stably expressing human LHCGR
-
[³H]this compound
-
Unlabeled this compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hLHCGR cells.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled this compound (for non-specific binding).
-
50 µL of [³H]this compound (final concentration ~2.4 nM).
-
100 µL of cell membrane suspension (containing ~20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kᵢ values from competition binding curves using appropriate software.
Figure 2: Workflow for Radioligand Binding Assay.
cAMP Signaling Assay (CRE-Luciferase Reporter Assay)
This protocol describes the measurement of cAMP production in response to this compound in CHO cells stably expressing the human LHCGR and a cAMP Response Element (CRE)-luciferase reporter gene.
Materials:
-
CHO-K1 cells stably co-expressing hLHCGR and a CRE-luciferase reporter construct
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the CHO-hLHCGR-CRE-luciferase cells into a 96-well plate and allow them to attach overnight.
-
Compound Addition: Replace the medium with serum-free medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound and determine the EC₅₀ value using a sigmoidal dose-response curve fit.
Figure 3: Workflow for cAMP Signaling Assay.
In Vivo Ovulation Induction in Rats
This protocol details the procedure to assess the ability of orally administered this compound to induce ovulation in female rats.
Animals:
-
Adult female Wistar rats
Procedure:
-
Synchronization: Select rats in the proestrous stage of their estrous cycle.
-
LH Surge Blockade: Administer a GnRH antagonist (e.g., 10 µg/kg, s.c.) to block the endogenous LH surge.
-
Treatment: After 2 hours, administer this compound orally at various doses (e.g., 5-50 mg/kg) or vehicle control. A positive control group receiving hCG (e.g., 75 IU/kg, s.c.) should be included.
-
Ovum Collection: The following day, euthanize the rats and excise the oviducts.
-
Quantification: Flush the oviducts and count the number of oocytes under a microscope.
-
Data Analysis: Compare the number of oocytes in the this compound-treated groups to the control groups.
Conclusion
This compound stands as a pivotal molecule in the study of LHCGR function and the development of novel therapeutics for reproductive disorders. Its well-characterized structure, selective signaling profile, and oral bioavailability make it an invaluable tool for researchers. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the nuanced pharmacology of this compound and to aid in the design of future experiments in the field of endocrinology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE STIMULATING EFFECT OF THIENOPYRIMIDINES, THE STRUCTURAL ANALOGS OF this compound, ON THE ACTIVITY OF ADENYLYL CYCLASE IN THE TESTES AND ON THE TESTOSTERONE PRODUCTION IN MALE RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 43553: A Technical Deep Dive into the First Orally Active Luteinizing Hormone Receptor Agonist
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553, a low molecular weight, orally bioavailable, allosteric agonist of the luteinizing hormone receptor (LHR), represents a significant innovation in the field of reproductive medicine. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental protocols for key in vitro and in vivo studies are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this pioneering compound.
Introduction
The induction of ovulation is a cornerstone of many assisted reproductive technologies. For decades, this has been achieved through the parenteral administration of gonadotropins, primarily human chorionic gonadotropin (hCG) or recombinant luteinizing hormone (LH). While effective, the requirement for injections presents a significant burden for patients, impacting convenience and compliance. The development of a potent and selective, orally active small molecule agonist for the LH receptor has therefore been a long-standing goal in reproductive endocrinology.
This compound emerged from extensive research and development efforts as the first compound in its class to demonstrate clinical efficacy.[1] This thienopyrimidine derivative offers the potential to replace injectable gonadotropins for the induction of final oocyte maturation and ovulation, thereby transforming the patient experience in assisted reproduction. This whitepaper will delve into the technical details of its development, providing a valuable resource for researchers and drug development professionals in the field.
Physicochemical Properties and Synthesis
This compound, chemically known as tert-butyl 5-amino-2-(methylthio)-4-(3-(2-(morpholin-4-yl)acetamido)phenyl)thieno[2,3-d]pyrimidine-6-carboxamide, is a synthetic small molecule.[2] Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₄H₃₀N₆O₃S₂ |
| Molecular Weight | 514.66 g/mol |
| Appearance | Solid |
| CAS Number | 501444-88-8 |
The synthesis of this compound involves a multi-step process, the specifics of which are proprietary to the developing pharmaceutical company. The initial discovery stemmed from a screening program that identified a series of thieno[2,3-d]pyrimidine derivatives with agonistic activity at the LH receptor.[3]
Mechanism of Action: A Signaling-Selective Allosteric Agonist
The luteinizing hormone receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The endogenous ligand, LH, binds to the large extracellular domain of the receptor, initiating a conformational change that leads to the activation of intracellular signaling pathways. The primary signaling cascade involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] A secondary pathway involving the Gq/11 alpha subunit can also be activated, leading to the stimulation of phospholipase C (PLC) and the generation of inositol triphosphate and diacylglycerol.
This compound exhibits a unique mechanism of action as a signaling-selective, allosteric agonist of the LHR.
-
Allosteric Binding: Unlike the endogenous ligand LH, this compound binds to a site within the transmembrane domain of the LHR. This allosteric binding site is distinct from the orthosteric site where LH binds. This means that this compound does not directly compete with LH for binding.
-
Signaling Selectivity: this compound preferentially activates the Gs-cAMP signaling pathway, which is crucial for mediating the physiological effects of LH, such as ovulation and steroidogenesis. It has been shown to be a poor activator of the Gq/11-PLC pathway and can even inhibit LH-induced PLC activation. This signaling bias may have clinical implications, potentially reducing the risk of certain side effects.
Preclinical Pharmacology
The pharmacological profile of this compound has been extensively characterized in a range of preclinical models.
In Vitro Studies
The in vitro activity of this compound was assessed using engineered cell lines expressing the human LH, FSH, and TSH receptors.
Table 1: In Vitro Receptor Activity of this compound
| Receptor | Assay Type | Cell Line | Endpoint | EC₅₀ (nM) |
| Human LH Receptor | CRE-Luciferase | CHO | Luciferase Activity | 3.7 |
| Human FSH Receptor | CRE-Luciferase | CHO | Luciferase Activity | 110 |
| Human TSH Receptor | cAMP Accumulation | HEK293 | cAMP Levels | >3000 |
| Human CRF1 Receptor | CRE-Luciferase | CHO | Luciferase Activity | No Agonistic Effect |
Experimental Protocol: CRE-Luciferase Reporter Assay in CHO Cells
A common method to assess the activation of Gs-coupled GPCRs like the LHR is the use of a cAMP Response Element (CRE) coupled to a luciferase reporter gene.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected with the human LHR and a CRE-luciferase reporter construct, are cultured in a suitable medium (e.g., F-12K medium with 10% fetal bovine serum and selection antibiotics).
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound and a reference agonist (e.g., recombinant LH) are added to the cells.
-
Incubation: The plates are incubated for a specific period (typically 4-6 hours) at 37°C to allow for receptor activation and luciferase gene expression.
-
Lysis and Substrate Addition: A luciferase assay reagent containing cell lysis buffer and luciferin substrate is added to each well.
-
Luminescence Measurement: The luminescence signal, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the EC₅₀ value for each compound.
In Vivo Studies
The in vivo efficacy of this compound was demonstrated in rodent models of ovulation induction and testosterone production.
Table 2: In Vivo Efficacy of this compound
| Species | Model | Endpoint | Dose (p.o.) | Result | Citation |
| Mouse | Immature, Humegon-primed | Ovulation Induction | 50 mg/kg | Induction of ovulation | |
| Rat | GnRH-antagonist treated | Ovulation Induction | 5-50 mg/kg | Increased ovulation | |
| Rat | Male | Testosterone Production | 10-250 mg/kg | Increased testosterone levels |
Experimental Protocol: Ovulation Induction in Immature Mice
This model is a standard method to assess the ovulatory potential of a compound.
-
Animal Model: Immature female mice (e.g., BDF1 strain, 20 days of age) are used.
-
Follicular Stimulation: To mimic the development of pre-ovulatory follicles, mice are primed with an injection of pregnant mare serum gonadotropin (PMSG) or equine chorionic gonadotropin (eCG).
-
Compound Administration: Approximately 48 hours after priming, a single oral dose of this compound, formulated in a suitable vehicle (e.g., 10% Cremophor), is administered. A control group receives the vehicle alone, and a positive control group may receive an injection of hCG.
-
Oocyte Collection: About 16-20 hours after compound administration, the mice are euthanized. The oviducts are removed, and the cumulus-oocyte complexes are flushed out.
-
Oocyte Counting: The number of ovulated oocytes is counted under a microscope.
Experimental Protocol: Testosterone Production in Male Rats
This assay evaluates the ability of the compound to stimulate Leydig cell function in vivo.
-
Animal Model: Adult male rats (e.g., Wistar strain) are used.
-
Compound Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via a suitable method (e.g., tail vein or cardiac puncture at termination).
-
Testosterone Measurement: Serum or plasma is separated, and testosterone levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs demonstrated the oral bioavailability of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (p.o.) | Oral Bioavailability (%) | Elimination Half-life (h) |
| Rat | 50 mg/kg | 79 | 3.4 |
| Dog | 50 mg/kg | 44 | - |
Clinical Development
The promising preclinical profile of this compound led to its evaluation in human clinical trials.
Phase I Clinical Trial Design
First-in-human studies were conducted as randomized, placebo-controlled, single-rising-dose trials in healthy female volunteers. To assess the ovulatory potential, the endogenous LH surge was suppressed using a GnRH antagonist, and follicular development was supported by recombinant FSH.
Clinical Pharmacokinetics and Efficacy
Table 4: Clinical Pharmacokinetics and Efficacy of this compound
| Parameter | Result |
| Absorption | Rapid, with peak concentrations reached within 0.5-1 hour |
| Elimination Half-life | 30-47 hours |
| Minimal Effective Dose for Ovulation Induction | 300 mg (single oral dose) |
| Ovulation Rate at 300 mg | 83% |
These proof-of-concept studies demonstrated that a single oral dose of this compound can effectively induce ovulation in pituitary-suppressed women.
Conclusion and Future Perspectives
This compound stands as a landmark achievement in the quest for non-invasive treatments for infertility. Its development has validated the concept of a small molecule, orally active LHR agonist for ovulation induction. The in-depth technical data presented in this whitepaper underscore the robust preclinical and clinical science that supported its progression.
The signaling-selective nature of this compound may offer a favorable safety profile compared to non-selective gonadotropins, a hypothesis that warrants further clinical investigation. The convenience of oral administration has the potential to significantly improve the quality of life for patients undergoing fertility treatments.
Future research in this area may focus on the development of second-generation LHR agonists with optimized pharmacokinetic and pharmacodynamic profiles. The detailed methodologies and data presented herein provide a valuable foundation for these future endeavors. The journey of this compound from a screening hit to a clinically effective molecule serves as a powerful example of innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 5. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Org 43553: A Novel Luteinizing Hormone Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org 43553 is a first-in-class, orally bioavailable, low molecular weight (LMW) allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1][2][3] Developed as a thienopyrimidine derivative, it functions as a potent mimic of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), offering a potential oral alternative to the injectable gonadotropins currently used in assisted reproductive technology (ART) for the induction of ovulation.[1] Preclinical and clinical studies have demonstrated its efficacy in stimulating the LH receptor to induce oocyte maturation, ovulation, and testosterone production.[1] Notably, this compound exhibits signaling bias, preferentially activating the cyclic AMP (cAMP) pathway over the phospholipase C (PLC) pathway, which differentiates its mechanism from endogenous ligands. Its shorter half-life compared to hCG may also offer a clinical benefit by potentially reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).
Core Function and Mechanism of Action
This compound functions as a selective agonist for the Luteinizing Hormone Receptor, a G protein-coupled receptor (GPCR) pivotal for reproduction. Unlike the endogenous glycoprotein hormones LH and hCG which bind to the large extracellular N-terminal domain of the receptor, this compound acts as an allosteric modulator, interacting with the transmembrane endodomain.
This allosteric binding induces a conformational change in the receptor, leading to the preferential activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP). This cAMP signaling cascade is the primary pathway responsible for the physiological responses to LH, including ovulation and steroidogenesis.
A key feature of this compound is its nature as a "signaling-selective" or "biased" agonist. While endogenous LH at nanomolar concentrations stimulates both the cAMP and the phospholipase C (PLC) pathways, this compound potently activates only the cAMP pathway. Furthermore, it acts as an inhibitor of LH-induced PLC activation, suggesting a distinct receptor conformation is stabilized by the compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo models.
Table 1: In Vitro Activity and Receptor Selectivity
| Receptor | Assay Type | Parameter | Value | Species | Reference |
| LH Receptor | CRE-Luciferase | EC50 | 3.7 nM | Human | |
| LH Receptor | Radioligand Binding | KD | 2.4 ± 0.4 nM | Human | |
| LH Receptor | Radioligand Displacement | Ki | 3.3 nM | Human | |
| LH Receptor | Inhibition of LH-induced PLC | IC50 | ~10 nM | Human | |
| FSH Receptor | CRE-Luciferase | EC50 | 110 nM | Human | |
| TSH Receptor | cAMP Immunoassay | EC50 | >3000 nM | Human | |
| CRF1 Receptor | CRE-Luciferase | Activity | No agonistic effect | Human |
Table 2: Pharmacokinetic Parameters
| Species | Administration | Bioavailability (%) | Elimination Half-life (t1/2) | Reference |
| Rat | Oral | 79% | 3.4 hours | |
| Dog | Oral | 44% | Not Specified | |
| Human | Oral | Not Specified | 30 - 47 hours |
Table 3: In Vivo Efficacy
| Species | Dose | Administration | Primary Effect | Reference |
| Mouse | 5-50 mg/kg | Oral | Triggered ovulation | |
| Rat | 50 mg/kg | Oral | Induced ovulation | |
| Rat | 10-250 mg/kg | Oral | Increased testosterone production | |
| Human | 300 mg | Oral | Ovulation induction (82-83% rate) |
Key Experimental Protocols
Protocol: In Vitro LHR Agonist Activity Assay
This protocol outlines the method used to determine the potency of this compound at the human LH receptor.
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably co-transfected with the human LH receptor and a reporter gene construct consisting of a cyclic-AMP Response Element (CRE) linked to the luciferase gene is used.
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations for dose-response analysis. A reference agonist (e.g., recombinant human LH) is prepared similarly.
-
Incubation: The culture medium is replaced with the compound dilutions, and the cells are incubated for a specified period (e.g., 4 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect.
Protocol: In Vivo Ovulation Induction and Fertility Assessment in Rats
This protocol details the methodology to assess the ability of orally administered this compound to induce ovulation of fertile oocytes.
-
Animal Model: Immature or cyclic female Wistar rats are used. For studies in cyclic rats, the endogenous LH surge is often suppressed using a GnRH antagonist.
-
Compound Administration: this compound is formulated in a vehicle (e.g., 10% Cremophore in water) and administered as a single oral gavage at a specified dose (e.g., 25-50 mg/kg). Control groups receive vehicle or a standard treatment like subcutaneous hCG.
-
Mating: Following administration, female rats are co-housed with fertile male rats for mating.
-
Endpoint Assessment (Ovulation): A subset of animals is sacrificed approximately 24 hours post-dosing. The oviducts are flushed, and the number of ovulated oocytes is counted under a microscope.
-
Endpoint Assessment (Fertility): Mated females are monitored for pregnancy. On day 14 of gestation, the animals are sacrificed, and the uterus is examined to count the number of viable implanted fetuses and resorption sites. The ovaries are also examined for the number of corpora lutea.
-
Data Analysis: The ovulation rate (percentage of animals ovulating) and the mean number of oocytes/fetuses per animal are compared between the this compound group and control groups.
Potential Applications and Future Directions
The primary application for this compound is as an oral agent for the final maturation of follicles and ovulation induction in women undergoing infertility treatment. Its oral bioavailability represents a significant improvement in patient convenience over standard injectable hCG preparations. The compound's shorter half-life in humans compared to hCG (30-47 hours vs. 48-96 hours) may reduce the incidence and severity of OHSS, a serious complication of ovarian stimulation.
Beyond female infertility, this compound has been shown to stimulate testosterone production in male rats, suggesting potential applications in treating male hypogonadism. More recent research has also explored the role of LHCGR agonists like this compound in metabolism, with studies in mice indicating an ability to reduce fat mass and increase energy expenditure, opening a potential new therapeutic avenue for obesity.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of LMW LHCGR agonists and further exploring their safety and efficacy in larger clinical trials for various indications.
References
An In-depth Technical Guide to the Org 43553 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a pioneering, orally bioavailable, low molecular weight (LMW) allosteric agonist of the human luteinizing hormone receptor (LHR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the signaling pathway of this compound, its mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LMW LHR agonists in reproductive medicine and beyond. This document details the signaling selectivity of this compound, quantitative parameters of its interaction with the LHR, and detailed protocols for its in vitro and in vivo characterization.
Introduction
The luteinizing hormone (LH) and its receptor (LHR) play a pivotal role in reproductive physiology, primarily in ovulation and steroidogenesis. Traditional therapies for inducing ovulation, such as the administration of human chorionic gonadotropin (hCG), require parenteral injection. The development of orally active LMW agonists for the LHR, such as this compound, represents a significant advancement in reproductive medicine, offering improved patient convenience and compliance. This compound is a thienopyrimidine derivative that acts as a potent and selective allosteric agonist of the LHR.
Mechanism of Action and Signaling Pathway
This compound exhibits a unique mechanism of action compared to the endogenous ligand, LH. While LH binds to the large extracellular N-terminal domain of the LHR, this compound interacts with an allosteric site within the transmembrane domain of the receptor. This allosteric binding induces a conformational change in the LHR, leading to the activation of downstream signaling pathways.
A key characteristic of this compound is its signaling selectivity. It preferentially activates the Gs-adenylyl cyclase-cyclic AMP (cAMP) pathway, which is the primary signaling cascade responsible for the physiological effects of LH. In contrast to LH, which can also activate the Gq-phospholipase C (PLC) pathway leading to inositol phosphate production, this compound is a weak activator of the PLC pathway. This signaling bias makes this compound a valuable tool for dissecting the specific roles of the cAMP pathway in LHR function.
Below is a diagram illustrating the signaling pathway of this compound in comparison to LH.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with the LHR and its biological activity.
Table 1: In Vitro Binding and Functional Parameters
| Parameter | Value | Cell Line/System | Reference |
| EC50 (cAMP pathway) | 3.7 nM | CHO cells expressing human LHR | [1] |
| Ki | 3.3 nM | CHO-K1 cell membranes expressing human LHR | [2] |
| Kd ([3H]this compound) | 2.4 ± 0.4 nM | CHO-K1 cell membranes expressing human LHR | [2][3][4] |
| Bmax ([3H]this compound) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes expressing human LHR | |
| EC50 (FSH Receptor) | 110 nM | CHO cells expressing human FSHR | |
| EC50 (TSH Receptor) | >3 µM | HEK293 cells expressing human TSHR | |
| IC50 (LH-induced PLC) | ~10 nM | Not specified | Not specified |
Table 2: In Vivo Efficacy
| Species | Model | Dose | Effect | Reference |
| Mouse | Immature, PMSG-primed | 50 mg/kg (oral) | Ovulation induction | |
| Rat | GnRH antagonist-treated | 5-50 mg/kg (oral) | Dose-dependent ovulation induction | |
| Rat | Male | 10-250 mg/kg (oral) | Increased testosterone levels | |
| Human | Healthy female volunteers | 300 mg (oral) | Ovulation induction |
Table 3: Pharmacokinetic Parameters
| Species | Route | Dose | T1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV | 5 mg/kg | 3.4 | - | |
| Rat | Oral | 50 mg/kg | 4.5 | 79 | |
| Dog | IV | 12.5 mg/kg | Not specified | - | Not specified |
| Dog | Oral | 50 mg/kg | Not specified | 44 | |
| Human | Oral | 25-900 mg | 30 - 47 | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro cAMP Response Element (CRE) Luciferase Reporter Gene Assay
This assay quantifies the activation of the cAMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a CRE promoter.
Workflow Diagram:
Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human LHR and a CRE-luciferase reporter construct in F-12K medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom tissue culture plate at a density of 25,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., LH, forskolin) in assay buffer.
-
Compound Addition: Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Lysis and Substrate Addition: Equilibrate the plate and luciferase assay reagent (e.g., ONE-Glo™) to room temperature. Add 100 µL of the reagent to each well and mix.
-
Luminescence Measurement: After a 2-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd, Ki) and receptor density (Bmax) of this compound for the LHR.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing the human LHR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Saturation Binding: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Competition Binding: Incubate a fixed amount of membrane protein and a fixed concentration of [3H]this compound with increasing concentrations of unlabeled this compound or other competing ligands.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression. For saturation binding, determine Kd and Bmax. For competition binding, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Primary Leydig Cell Testosterone Production Assay
This ex vivo assay measures the ability of this compound to stimulate testosterone production in primary Leydig cells.
Protocol:
-
Leydig Cell Isolation: Isolate Leydig cells from the testes of adult mice or rats by enzymatic digestion (e.g., with collagenase) followed by purification on a Percoll gradient.
-
Cell Culture: Culture the purified Leydig cells in a suitable medium (e.g., DMEM/F-12) supplemented with serum or growth factors.
-
Compound Treatment: After an initial culture period, treat the cells with various concentrations of this compound or a positive control (e.g., hCG) for a defined period (e.g., 3-4 hours).
-
Supernatant Collection: Collect the culture supernatant.
-
Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the testosterone concentration against the compound concentration to determine the dose-response relationship.
In Vivo Ovulation Induction
This in vivo assay assesses the efficacy of orally administered this compound in inducing ovulation.
Protocol (Rat Model):
-
Animal Model: Use adult female rats with regular estrous cycles.
-
Ovulation Blockade: On the day of proestrus, administer a GnRH antagonist to block the endogenous LH surge and subsequent ovulation.
-
Compound Administration: Administer this compound orally at various doses. A positive control group receives a subcutaneous injection of hCG.
-
Oocyte Collection: The following day (estrus), sacrifice the animals and collect the oviducts.
-
Ovulation Assessment: Flush the oviducts and count the number of ovulated oocytes under a microscope.
-
Data Analysis: Compare the number of oocytes in the this compound-treated groups to the control groups.
Conclusion
This compound is a well-characterized, potent, and orally active allosteric agonist of the LHR with a distinct signaling profile. Its preferential activation of the cAMP pathway provides a valuable tool for studying LHR signaling and offers a promising therapeutic alternative to injectable gonadotropins for the induction of ovulation. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of LHR modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Org 43553: A Technical Whitepaper on a Novel Allosteric Agonist of the Luteinizing Hormone Receptor for Applications in Reproductive Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a potent, orally active, low molecular weight allosteric agonist of the luteinizing hormone (LH) receptor. This document provides a comprehensive technical overview of its preclinical and clinical pharmacology, mechanism of action, and key experimental methodologies. This compound demonstrates high affinity and selectivity for the human LH receptor, activating the cyclic AMP (cAMP) signaling pathway. In preclinical models, it has been shown to induce ovulation and stimulate testosterone production. A first-in-human clinical trial has demonstrated its efficacy in inducing ovulation in healthy female volunteers. This whitepaper consolidates the available quantitative data, details experimental protocols, and provides visual representations of its signaling pathway and experimental workflows to serve as a valuable resource for researchers in reproductive endocrinology and drug development.
Introduction
The luteinizing hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive function. Activation of the LH receptor by its endogenous ligand, LH, is essential for ovulation and the production of steroid hormones in the gonads. In assisted reproductive technologies, human chorionic gonadotropin (hCG), which also acts on the LH receptor, is commonly used to induce final follicular maturation and ovulation. However, the requirement for parenteral administration of these glycoprotein hormones has driven the search for orally bioavailable small molecule agonists. This compound has emerged as a significant development in this area, offering the potential for a more convenient, orally administered treatment for infertility.
Chemical and Physical Properties
This compound is a thienopyrimidine derivative with the following chemical identity:
-
Chemical Name: tert-butyl 5-amino-2-methylthio-4-(3-(2-(morpholin-4-yl)-acetamido)-phenyl)-thieno[2,3-d]pyrimidine-6-carboxamide hydrochloride[1]
-
Molecular Formula: C₂₄H₃₀N₆O₃S₂
-
Molecular Weight: 514.66 g/mol
The synthesis of this compound has been described in patent WO2003020726.[1]
Mechanism of Action
This compound functions as a positive allosteric modulator and agonist of the LH receptor. Unlike the endogenous ligands LH and hCG which bind to the large extracellular domain, this compound interacts with a distinct allosteric site within the transmembrane domain of the receptor.[2] This interaction stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways.
Signaling Pathway
The primary signaling pathway activated by this compound is the Gαs-adenylyl cyclase-cAMP pathway. Binding of this compound to the LH receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses of steroidogenesis and ovulation.[2]
Interestingly, this compound exhibits signaling bias. While it potently stimulates the cAMP pathway, it is a weak activator of the phospholipase C (PLC) pathway, which can also be activated by LH.[2]
Figure 1: Simplified signaling pathway of this compound at the LH receptor.
Quantitative Data
In Vitro Potency and Affinity
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (LH Receptor) | 3.7 nM | CHO cells expressing human LH receptor | |
| EC₅₀ (FSH Receptor) | 110 nM | CHO cells expressing human FSH receptor | |
| EC₅₀ (TSH Receptor) | >3 µM | HEK293 cells expressing human TSH receptor | |
| Kd ([³H]this compound) | 2.4 ± 0.4 nM | CHO-K1 cell membranes with human LH receptor | |
| Bmax ([³H]this compound) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes with human LH receptor |
Preclinical Pharmacokinetics
| Species | Bioavailability (Oral) | Half-life (t½) | Reference |
| Rat | 79% | 3.4 hours | |
| Dog | 44% | Not Reported |
Preclinical In Vivo Efficacy
| Animal Model | Dose | Effect | Reference |
| Immature Mice | 50 mg/kg (p.o.) | Ovulation Induction | |
| GnRH-antagonist-treated Rats | 5-50 mg/kg (p.o.) | Dose-dependent increase in ovulation | |
| Male Rats | 10-250 mg/kg (p.o.) | Increased testosterone levels |
Clinical Efficacy
| Population | Dose | Effect | Reference |
| Healthy Female Volunteers | 300 mg (single oral dose) | 83% ovulation rate |
Experimental Protocols
In Vitro LH Receptor Activation Assay
This assay is designed to measure the agonistic activity of compounds on the human LH receptor expressed in a stable cell line.
Figure 2: Experimental workflow for the in vitro LH receptor activation assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human LH receptor and a cyclic AMP response element (CRE) driven luciferase reporter gene are cultured under standard conditions.
-
Cell Plating: Cells are harvested and seeded into 96-well microplates.
-
Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A positive control (e.g., recombinant human LH) and a vehicle control are included.
-
Incubation: The plates are incubated for 4 hours at 37°C in a humidified incubator.
-
Luminescence Detection: Following incubation, a luciferase substrate is added to the wells, and luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.
In Vivo Ovulation Induction in Rats
This protocol assesses the ability of this compound to induce ovulation in a GnRH-antagonist-treated rat model.
Figure 3: Experimental workflow for in vivo ovulation induction in rats.
Methodology:
-
Animal Model: Adult female rats with regular estrous cycles are used.
-
LH Surge Blockade: A GnRH antagonist is administered to prevent the natural pre-ovulatory LH surge.
-
Compound Administration: this compound is administered orally at a range of doses. A positive control group receives a subcutaneous injection of hCG.
-
Ovulation Assessment: The following morning, the animals are euthanized, and the oviducts are excised.
-
Oocyte Quantification: The number of oocytes in the ampullae of the oviducts is counted under a microscope to determine the ovulatory response.
Testosterone Production in Primary Mouse Leydig Cells
This ex vivo assay measures the effect of this compound on testosterone synthesis in primary Leydig cells.
Methodology:
-
Leydig Cell Isolation: Leydig cells are isolated from the testes of mature mice.
-
Cell Culture: The isolated cells are cultured in 96-well plates.
-
Compound Treatment: Various concentrations of this compound or a positive control (e.g., hCG) are added to the cells.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C.
-
Testosterone Measurement: The culture medium is collected, and the concentration of testosterone is determined using a suitable immunoassay.
Discussion and Future Directions
This compound represents a significant advancement in the field of reproductive endocrinology. Its oral bioavailability and potent agonistic activity at the LH receptor offer a promising alternative to injectable gonadotropins for ovulation induction. The preclinical data demonstrates a clear dose-dependent effect on ovulation and steroidogenesis, and the initial clinical data in humans is encouraging.
The allosteric and signaling-selective nature of this compound opens up new avenues for research into the nuanced regulation of the LH receptor. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore the potential clinical implications of its signaling bias. The development of this compound and similar compounds could lead to more patient-friendly and potentially safer protocols for assisted reproductive technologies.
Conclusion
This compound is a well-characterized, orally active, allosteric agonist of the LH receptor with demonstrated efficacy in preclinical models and early clinical trials. Its unique mechanism of action and favorable pharmacokinetic profile make it a compelling candidate for further development in the treatment of infertility. This technical whitepaper provides a consolidated resource of the key data and methodologies related to this compound, intended to support ongoing research and development in the field of reproductive endocrinology.
References
Preclinical Pharmacology of Org 43553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of Org 43553, a first-in-class, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] this compound, a thienopyrimidine derivative, has been investigated as a potential replacement for subcutaneously administered human chorionic gonadotropin (hCG) in assisted reproductive technologies.[1][2] Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a significant compound in the field of reproductive medicine.[1]
Core Pharmacological Properties
This compound acts as a potent and selective allosteric agonist of the human LH receptor (LHR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound interacts with the transmembrane domain of the receptor. This allosteric binding selectively activates the Gs/adenylyl cyclase/cAMP signaling pathway, with minimal to no activation of the Gq/phospholipase C (PLC) pathway that is also stimulated by LH.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based assays. It is a potent stimulator of the human LH receptor, with an EC50 in the low nanomolar range. Its selectivity has been assessed against other related glycoprotein hormone receptors.
| Parameter | Value | Cell Line/Assay | Reference |
| LH Receptor Agonism (EC50) | 3.7 nM | CHO cells expressing human LH-R and a CRE-luciferase reporter gene | |
| 1.7 nM | Engineered in vitro system measuring cAMP production | ||
| FSH Receptor Agonism (EC50) | 110 nM | CHO-FSH receptor assay | |
| TSH Receptor Agonism (EC50) | > 3 µM | HEK293-TSH receptor assay | |
| CRF1 Receptor Agonism | No agonistic effect | CHO-CRF1 cell line | |
| Binding Affinity (Kd) | 2.4 ± 0.4 nM | CHO-K1 cell membranes expressing human LH receptor | |
| Maximum Binding Capacity (Bmax) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes expressing human LH receptor |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo efficacy of this compound in inducing physiological responses downstream of LH receptor activation.
Pharmacokinetic Parameters:
| Species | Route | Dose | Bioavailability | Half-life (t½) | Reference |
| Rat (female) | Oral | 50 mg/kg | 79% | 3.4 h | |
| Dog (female) | Oral | 50 mg/kg | 44% | - | |
| Human | Oral | 25-900 mg | - | 30 - 47 h |
Pharmacodynamic Effects:
| Animal Model | Effect | Dose | Reference |
| Immature Mice | Ovulation Induction | 5-50 mg/kg (p.o.) | |
| Cyclic Rats | Ovulation Induction | 50 mg/kg (p.o.) | |
| Male Rats | Increased Testosterone Production | 10-250 mg/kg (p.o.) | |
| Male Mice | Reduction in fat mass, increased energy expenditure | - |
Signaling Pathway of this compound
This compound exhibits biased agonism, preferentially activating the cAMP pathway over the IP3 pathway upon binding to the LH receptor.
Caption: this compound allosterically activates the LHR, leading to cAMP pathway stimulation.
Experimental Protocols
In Vitro Bioassays
LH Receptor Agonistic Activity Assay:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase gene was used.
-
Method: Cells were incubated with varying concentrations of this compound. Activation of the LH receptor leads to an increase in intracellular cAMP, which in turn activates the CRE-luciferase reporter gene.
-
Endpoint: Luciferase activity was measured as an indicator of receptor activation. The EC50 value was calculated from the dose-response curve.
Receptor Binding Assay:
-
Preparation: Cell membranes were prepared from CHO-K1 cells expressing the human LH receptor.
-
Radioligand: [3H]this compound was used as the radioligand.
-
Method: Equilibrium saturation binding assays were performed by incubating the cell membranes with increasing concentrations of [3H]this compound. Non-specific binding was determined in the presence of an excess of unlabeled this compound.
-
Endpoint: The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were determined by Scatchard analysis of the saturation binding data.
Caption: Workflow for in vitro characterization of this compound.
In Vivo Models
Ovulation Induction in Rats:
-
Animal Model: Cyclic female Wistar rats.
-
Method: The endogenous LH surge was suppressed using a GnRH antagonist. Follicular development was stimulated with recombinant FSH. A single oral dose of this compound was administered to induce ovulation.
-
Endpoint: The number of ovulated oocytes in the ampulla was counted.
Testosterone Production in Male Rats:
-
Animal Model: Male Wistar rats.
-
Method: A single oral dose of this compound was administered. Blood samples were collected at various time points.
-
Endpoint: Serum testosterone levels were measured by radioimmunoassay.
Pharmacokinetic Studies in Rats and Dogs:
-
Animal Models: Female cannulated Wistar rats and female Beagle dogs.
-
Method: this compound was administered intravenously and orally. Blood samples were collected at regular intervals.
-
Analysis: Serum levels of this compound were measured by LC-MS/MS to determine pharmacokinetic parameters such as bioavailability and half-life.
Caption: Experimental workflows for in vivo evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, orally bioavailable, and selective allosteric agonist of the LH receptor. Its distinct mechanism of action, leading to biased signaling, and its demonstrated efficacy in relevant animal models of ovulation and steroidogenesis, highlight its potential as a convenient and effective alternative to injectable gonadotropins for the treatment of infertility. The shorter half-life compared to hCG may also offer a clinical advantage by potentially reducing the risk of ovarian hyperstimulation syndrome.
References
Org 43553: A Comprehensive Technical Review of its Effects on Testosterone Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a potent, orally bioavailable, low-molecular-weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This document provides an in-depth technical overview of the effects of this compound on testosterone production, compiling quantitative data, detailed experimental methodologies, and key signaling pathways. As a selective modulator of the LHCGR, this compound has demonstrated significant stimulatory effects on testicular steroidogenesis, positioning it as a compound of interest for further research and potential therapeutic applications.
Introduction
Luteinizing hormone (LH) is a pivotal regulator of reproductive function, primarily stimulating testosterone synthesis in testicular Leydig cells through its interaction with the LHCGR, a G-protein coupled receptor. This compound emerges as a synthetic mimetic of LH, offering the distinct advantage of oral administration. This guide delves into the core pharmacological characteristics of this compound, with a specific focus on its impact on testosterone biosynthesis.
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator and agonist of the LHCGR.[1][2] Unlike the endogenous ligand LH, which binds to the extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2] This interaction stabilizes an active conformation of the receptor, primarily initiating the Gs alpha subunit-mediated signaling cascade.
Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, including steroidogenic acute regulatory (StAR) protein and various steroidogenic enzymes, ultimately leading to the conversion of cholesterol into testosterone within the Leydig cells. Notably, this compound is a signaling-selective agonist, potently activating the cAMP pathway with minimal to no stimulation of the phospholipase C (PLC) pathway.
Quantitative Data on Testosterone Production
In vivo studies in male rats have demonstrated a dose-dependent increase in plasma testosterone levels following oral administration of this compound. The compound significantly elevates testosterone, with higher doses achieving levels comparable to those induced by human chorionic gonadotropin (hCG), a standard LHCGR agonist.
| Treatment Group | Time Point | Mean Plasma Testosterone (nmol/L) |
| Placebo | Basal | 14.8 ± 1.0 |
| This compound (10 mg/kg) | 4 h | ~34 |
| This compound (50 mg/kg) | 1 h | >90 |
| 4 h | >90 | |
| 8 h | >90 | |
| This compound (250 mg/kg) | 1 h | >90 |
| 4 h | >90 | |
| 8 h | >90 | |
| hCG (1000 IU/kg) | 1 h | >90 |
| 4 h | >90 | |
| 8 h | >90 | |
| Data summarized from van de Lagemaat et al., 2008. |
Experimental Protocols
In Vivo Testosterone Stimulation in Male Rats
This protocol outlines the methodology used to assess the in vivo efficacy of this compound on testosterone production.
4.1.1. Experimental Workflow
4.1.2. Detailed Methodology
-
Animals: Adult male Wistar rats are used for the study.
-
Housing and Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water. They are allowed to acclimate for a specified period before the experiment.
-
Grouping and Dosing: Rats are randomly assigned to treatment groups (n=3 per group): placebo (vehicle), this compound (10, 50, and 250 mg/kg), and hCG (1000 IU/kg). This compound is administered orally in a 10% Cremophore vehicle, while hCG is administered subcutaneously.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points: 1 hour before administration, and 1, 4, and 8 hours post-administration on day 0, and then on subsequent days of the study.
-
Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C until analysis.
-
Testosterone Measurement: Plasma testosterone concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
In Vitro Receptor Activation Assay
This protocol describes the methodology to assess the agonistic activity of this compound on the human LHCGR in a cell-based assay.
4.2.1. Experimental Workflow
4.2.2. Detailed Methodology
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express the human LHCGR and a cyclic-AMP response element (CRE) inducible luciferase reporter gene are used.
-
Cell Culture and Seeding: Cells are maintained in appropriate culture medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for receptor activation and subsequent luciferase gene expression.
-
Luminescence Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Conclusion
This compound is a potent, orally active allosteric agonist of the LHCGR that effectively stimulates testosterone production in a dose-dependent manner. Its selective activation of the cAMP signaling pathway in Leydig cells underscores its targeted mechanism of action. The comprehensive data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LHCGR agonists in various endocrine-related fields. Further studies are warranted to fully elucidate the clinical utility of this compound and similar compounds.
References
Allosteric Modulation of the Luteinizing Hormone Receptor by Org 43553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric modulation of the Luteinizing Hormone (LH) receptor by Org 43553, a small molecule agonist. The document collates key quantitative data, details experimental methodologies from seminal studies, and visualizes the signaling pathways and experimental workflows involved.
Introduction
The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in reproductive physiology.[1][2][3][4][5] Its endogenous ligands are the glycoprotein hormones LH and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor. This compound is a low molecular weight, orally active, allosteric agonist of the LH receptor. It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site of LH/hCG, and selectively activates downstream signaling pathways. This guide synthesizes the available data on this compound to serve as a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of this compound at the human LH receptor.
Table 1: Binding Affinity and Capacity of [3H]this compound
| Parameter | Value | Cell Line | Reference |
| KD | 2.4 ± 0.4 nM | CHO-K1 expressing hLHR | |
| Bmax | 1.6 ± 0.2 pmol/mg protein | CHO-K1 expressing hLHR | |
| Ki | 3.3 nM | Not Specified |
Table 2: Functional Potency and Efficacy of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (cAMP) | 1.7 nM | cAMP production | Engineered system | |
| EC50 (LH-R agonism) | 3.7 nM | CRE-luciferase | CHO expressing hLHR | |
| Intrinsic Activity | 0.8 (vs. rhLH) | CRE-luciferase | CHO expressing hLHR | |
| IC50 (LH-induced PLC) | ~10 nM | Phospholipase C activity | Not Specified |
Table 3: Receptor Selectivity of this compound
| Receptor | EC50 | Assay | Cell Line | Reference |
| FSH Receptor | 110 nM (0.11 µM) | Agonist activity | CHO-FSHR | |
| TSH Receptor | > 3000 nM (> 3 µM) | Agonist activity | HEK293-TSHR | |
| CRF1 Receptor | No agonistic effect | Agonist activity | CHO-CRF1 |
Signaling Pathways
This compound acts as a biased agonist, preferentially activating the Gαs-cAMP pathway while having minimal effect on or even inhibiting the Gαq-PLC pathway stimulated by the endogenous ligand.
Experimental Protocols
This section details the methodologies used to characterize the interaction of this compound with the LH receptor.
Cell Culture and Membrane Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor (hLHR) and a cAMP response element (CRE)-luciferase reporter gene were predominantly used. HEK293 cells stably expressing the human TSH receptor were used for selectivity assays.
-
Culture Conditions: Cells were cultured in standard appropriate media supplemented with fetal bovine serum and antibiotics.
-
Membrane Preparation: For binding assays, cell membranes were prepared by homogenizing cells in a buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (KD) and density (Bmax) of this compound to the LH receptor.
-
Saturation Binding:
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific from total binding. Data are then analyzed using non-linear regression to determine KD and Bmax.
-
-
Displacement Binding:
-
Incubate cell membranes with a fixed concentration of [3H]this compound and varying concentrations of unlabeled competitor compounds.
-
Following incubation and filtration, the bound radioactivity is measured.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
Functional Assays
These assays measure the biological response following receptor activation.
-
cAMP Measurement:
-
CHO cells expressing the hLHR are seeded in multi-well plates.
-
Cells are then stimulated with varying concentrations of this compound for a defined period.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive enzyme immunoassay or a CRE-driven luciferase reporter gene assay.
-
Dose-response curves are generated to determine the EC50 and maximal efficacy.
-
-
Phospholipase C (PLC) Activity:
-
Cells expressing the hLHR are pre-labeled with [3H]-myo-inositol.
-
Cells are then stimulated with LH in the presence or absence of this compound.
-
The accumulation of inositol phosphates (IPs) is measured as an indicator of PLC activation.
-
This assay is used to assess the biased agonism of this compound.
-
Mechanism of Allosteric Modulation
This compound modulates LH receptor activity in a classic allosteric manner.
-
Binding Site: It binds to a site within the seven-transmembrane domain, which is spatially distinct from the extracellular orthosteric site for LH/hCG.
-
Positive Cooperativity (Agonism): By binding to its allosteric site, this compound stabilizes a receptor conformation that is conducive to Gαs protein coupling and subsequent adenylyl cyclase activation, leading to cAMP production.
-
Negative Cooperativity (Inhibition of PLC): While this compound is a poor agonist of the PLC pathway on its own, it inhibits LH-induced PLC activation. This suggests that the conformation stabilized by this compound is incompatible with efficient Gαq coupling.
-
Effect on Orthosteric Ligand Binding: this compound can influence the binding of hCG, for instance, by stimulating its dissociation from the receptor. Conversely, LH can reduce the specific binding of [3H]this compound, indicating a reciprocal allosteric interaction.
Conclusion
This compound is a well-characterized allosteric agonist of the LH receptor with a clear bias towards the cAMP signaling pathway. The data and methodologies presented in this guide offer a comprehensive foundation for further research into the development of small molecule modulators of gonadotropin receptors for therapeutic applications. The distinct mechanism of action of allosteric modulators like this compound provides opportunities for fine-tuning receptor signaling and developing drugs with improved safety and efficacy profiles.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
Potential Therapeutic Applications of Org 43553: A Technical Guide
Introduction
Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[1][2][3] Developed as an alternative to injectable gonadotropins like human chorionic gonadotropin (hCG), its primary therapeutic application lies in the induction of ovulation for the treatment of anovulatory infertility.[1][2] More recent preclinical studies have uncovered a novel and previously undescribed potential application in the treatment of obesity through direct action on adipocytes. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and potential therapeutic avenues for this compound.
Core Mechanism of Action
This compound functions as a signaling-selective, allosteric agonist of the human luteinizing hormone receptor (LHR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound interacts with an allosteric site within the transmembrane helices of the receptor. This interaction stabilizes an active conformation of the LHR, leading to the activation of specific downstream signaling pathways.
A key feature of this compound's mechanism is its biased agonism. While it potently stimulates the Gs/adenylyl cyclase/cAMP pathway, which is crucial for most physiological responses to LH, it does not significantly activate the Gq/phospholipase C (PLC) pathway. In fact, it has been shown to inhibit LH-induced PLC activation. This selective signaling may offer a therapeutic advantage by potentially reducing the risk of certain side effects associated with non-selective LHR activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell Line/System | Reference |
| LHR Binding | |||
| K D | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LHR | |
| B max | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LHR | |
| LHR Agonism | |||
| EC 50 (cAMP stimulation) | 3.7 nM | CHO cells with human LHR | |
| PLC Inhibition | |||
| IC 50 (LH-induced PLC) | ~10 nM | Not specified | |
| Other Receptor Activity | |||
| FSH-R Agonism (EC 50 ) | 1.1 x 10 -7 M | CHO-FSH receptor assay | |
| TSH-R Agonism | Slight agonism > 3 x 10 -6 M | HEK293-TSH receptor assay | |
| Testosterone Production | |||
| EC 50 | 6.7 x 10 -8 M | Primary mouse Leydig cells |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 79% | |
| Dog | 44% | ||
| Elimination Half-life | Rat | 3.4 hours | |
| Human | 30 - 47 hours | ||
| Time to Peak Concentration (T max ) | Human | 0.5 - 1 hour |
Table 3: In Vivo Efficacy for Ovulation Induction
| Species | Dose | Outcome | Reference |
| Immature Mice | 50 mg/kg (single oral dose) | 100% ovulation induction | |
| Cyclic Rats | 50 mg/kg (single oral dose) | 100% ovulation induction | |
| Human Volunteers | 300 mg (single oral dose) | 83% ovulation rate |
Key Experimental Protocols
In Vitro LHR Binding Assay ([3H]this compound)
-
Objective: To determine the binding affinity (K D ) and receptor density (B max ) of this compound for the human LHR.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human LHR.
-
Radioligand: [3H]this compound.
-
Assay buffer: Details not specified in the provided search results.
-
Non-specific binding control: High concentration of unlabeled this compound.
-
-
Methodology:
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound.
-
For non-specific binding, a parallel set of incubations is performed in the presence of an excess of unlabeled this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using saturation binding kinetics to determine K D and B max .
-
In Vitro cAMP Functional Assay
-
Objective: To measure the potency (EC 50 ) of this compound in stimulating cAMP production via the LHR.
-
Materials:
-
CHO cells stably transfected with the human LHR.
-
Assay medium: Details not specified in the provided search results.
-
This compound at various concentrations.
-
cAMP detection kit (e.g., ELISA, HTRF).
-
-
Methodology:
-
Seed CHO-LHR cells in microplates and allow them to adhere.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified period at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC 50 .
-
In Vivo Ovulation Induction in Rats
-
Objective: To assess the in vivo efficacy of orally administered this compound to induce ovulation.
-
Animal Model: Immature or cyclic female rats.
-
Materials:
-
This compound formulated for oral administration.
-
Vehicle control.
-
-
Methodology:
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) or vehicle to the rats.
-
After a defined period (e.g., 24 hours), euthanize the animals.
-
Collect the oviducts and flush them to recover the oocytes.
-
Count the number of ovulated oocytes under a microscope.
-
The quality of oocytes can be further assessed by in vitro fertilization and subsequent embryo development.
-
Visualizing Signaling Pathways and Workflows
Caption: Signaling pathway of this compound at the LH receptor.
Caption: Generalized drug development workflow for a compound like this compound.
Potential Therapeutic Applications
1. Induction of Ovulation:
The primary and most well-studied application of this compound is for the induction of final oocyte maturation and ovulation in women undergoing assisted reproductive technologies (ART). Its oral bioavailability offers a significant advantage over the standard injectable hCG, improving patient convenience and compliance. Clinical trials have demonstrated that a single 300 mg oral dose of this compound can effectively induce ovulation in healthy female volunteers. Furthermore, the shorter half-life of this compound compared to hCG may potentially reduce the risk of ovarian hyperstimulation syndrome (OHSS), a serious complication of controlled ovarian stimulation.
2. Male Hypogonadism:
In preclinical studies, oral administration of this compound has been shown to substantially induce testosterone production in male rats. This suggests a potential therapeutic role in treating male hypogonadism, where endogenous LH signaling is insufficient to maintain normal testosterone levels.
3. Obesity and Metabolic Disorders:
A novel area of investigation for this compound is in the treatment of obesity. Recent preclinical findings have shown that the LHCGR is present on adipocytes. This compound activates these receptors, leading to increased energy expenditure and reduced fat accumulation, particularly in visceral fat depots. This direct action on adipocytes presents a unique mechanism of action compared to existing anti-obesity medications that primarily act by suppressing appetite or altering nutrient absorption. Preliminary studies in mice have shown that this compound can induce a lean phenotype. Given its previously established safety profile in short-term human studies for infertility, there is a strong rationale for exploring its development for obesity.
4. Research Tool:
The tritiated form of this compound, [3H]this compound, serves as a valuable research tool. As the first LMW agonistic and allosteric radioligand for the LHR, it facilitates high-throughput screening assays to identify new LMW modulators of the receptor, which is challenging with large radiolabeled protein ligands like 125I-hCG.
Conclusion
This compound is a well-characterized, orally bioavailable, allosteric agonist of the LH receptor with a proven ability to induce ovulation. Its unique signaling properties and favorable pharmacokinetic profile make it a promising candidate for infertility treatment. Furthermore, the recent discovery of its effects on adipocyte metabolism opens up an exciting and potentially transformative therapeutic application in the management of obesity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this versatile molecule.
References
- 1. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 43553: An In-Depth Technical Guide on its Effects on Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org 43553 is a small molecule, orally active agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). Traditionally associated with reproductive functions, recent compelling evidence has demonstrated the presence of functional LHCGR in both human and murine adipose tissue. Activation of this receptor by this compound initiates a signaling cascade that leads to significant anti-adiposity effects, independent of testosterone modulation. This document provides a comprehensive technical overview of the mechanism of action, signaling pathways, and experimental findings related to the effects of this compound on adipose tissue. It is intended to serve as a resource for researchers exploring novel therapeutic avenues for obesity and metabolic disorders.
Mechanism of Action at the Luteinizing Hormone Receptor (LHCGR)
The primary molecular target of this compound is the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR). Studies have confirmed the expression of Lhcgr transcripts and the presence of the receptor protein in white adipose tissue (WAT) depots.[1][2] this compound functions as a selective, allosteric agonist for the human LHCGR, with a reported EC50 of 3.7 nM. Its agonistic activity at the closely related Follicle-Stimulating Hormone (FSH) receptor is significantly lower (EC50 of 110 nM).
Upon binding to LHCGR on adipocytes, this compound induces a conformational change in the receptor, initiating downstream intracellular signaling. This activation has been shown to be fully functional in adipose tissue, leading to measurable physiological changes in both in vitro and in vivo models.[3][4]
Core Signaling Pathways in Adipose Tissue
Activation of LHCGR in adipocytes by this compound triggers at least two key downstream effects: activation of the MAPK/ERK signaling pathway and enhancement of mitochondrial thermogenesis.
MAPK/ERK Pathway Activation
Treatment of differentiated 3T3-L1 adipocytes with this compound results in the rapid phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1] This signaling event is a crucial component of the cellular response to LHCGR activation in this tissue context. While the precise upstream link from the G-protein to ERK activation in adipocytes is still under investigation, it is a key indicator of receptor engagement and functional response.
Enhancement of Mitochondrial Thermogenesis
A key finding is that LHCGR agonism with this compound enhances mitochondrial respiration. Specifically, it increases the oxygen consumption rate (OCR) at baseline and upon exposure to oligomycin, an ATP synthase inhibitor. This indicates an increase in mitochondrial proton leak, a hallmark of thermogenesis, where energy is dissipated as heat rather than being used for ATP synthesis.
Summary of Quantitative Data
The available literature, primarily from conference abstracts, indicates statistically significant effects but does not provide specific quantitative values (e.g., percentages, fold changes). The following tables summarize the observed outcomes.
Table 1: In Vivo Effects of this compound in Male C57BL/6 Mice
| Parameter Measured | Treatment Group | Duration | Outcome | Citation |
| Total Fat Mass | This compound | 9 Weeks | Significantly Reduced | |
| White Adipose Tissue (WAT) Depot Weight | This compound | 9 Weeks | Reduced | |
| Serum Testosterone | This compound | 9 Weeks | No Change | |
| Oxygen Consumption (VO₂) | This compound (acute) | Acute | Acutely Increased | |
| Energy Expenditure (EE) | This compound (acute) | Acute | Acutely Increased | |
| Locomotor Activity | This compound (acute) | Acute | No Change |
Table 2: In Vitro Effects of this compound on 3T3-L1 Adipocytes
| Parameter Measured | Treatment Group | Duration | Outcome | Citation |
| Oil Droplet Accumulation | This compound | 12 Hours | Reduced | |
| Adipogenic Differentiation | This compound | Not Specified | Reduced | |
| ERK1/2 Phosphorylation | This compound | Not Specified | Rapidly Induced | |
| Oxygen Consumption Rate (OCR) at Baseline | This compound | 1 Hour Pretreatment | Increased | |
| OCR upon Oligomycin Exposure (Proton Leak) | This compound | 1 Hour Pretreatment | Increased |
Experimental Protocols
The following sections provide detailed methodologies for key experiments based on the cited literature and established laboratory practices.
In Vivo Mouse Study Workflow
5.1.1 Animal Model and Treatment
-
Animals: Male C57BL/6 mice, aged 14 weeks at the start of the study, are used.
-
Housing and Diet: Animals are housed under standard conditions and fed a high-fat diet to induce an obese phenotype.
-
Grouping: Mice are randomly assigned to a vehicle control group or an this compound treatment group.
-
Administration: this compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The study duration is 9 weeks.
-
Monitoring: Body weight and food intake are monitored regularly.
5.1.2 Endpoint Analysis
-
Body Composition: Fat mass and lean mass are measured using quantitative nuclear magnetic resonance (qNMR).
-
Energy Expenditure: Oxygen consumption (VO₂), energy expenditure (EE), and locomotor activity are assessed using metabolic cages.
-
Tissue Collection: At the end of the study, mice are euthanized, and white adipose tissue (WAT) depots are dissected and weighed.
-
Hormone Analysis: Blood is collected for serum testosterone analysis via ELISA or a similar immunoassay.
In Vitro 3T3-L1 Adipocyte Workflow
5.2.1 3T3-L1 Culture and Differentiation
-
Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum until confluent.
-
Differentiation Induction: Two days post-confluence, differentiation is induced by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).
-
Maturation: After 48-72 hours, the medium is replaced with DMEM with 10% FBS and 10 µg/mL insulin. Cells are maintained in this medium, with changes every 2 days, until mature adipocytes (typically 8-12 days post-induction) are ready for experiments.
5.2.2 ERK1/2 Phosphorylation Assay (Western Blot)
-
Treatment: Mature 3T3-L1 adipocytes are serum-starved for 2-4 hours. Cells are then stimulated with this compound or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST, then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody and visualized using an ECL substrate.
5.2.3 Oxygen Consumption Rate (OCR) Assay
-
Plating: 3T3-L1 preadipocytes are seeded in a Seahorse XF cell culture microplate and differentiated as described above.
-
Pretreatment: One hour prior to the assay, the culture medium is replaced with Seahorse XF Assay Medium, and the cells are pretreated with this compound or vehicle.
-
Assay: The plate is loaded into a Seahorse XF Analyzer. A mitochondrial stress test is performed by sequential injections of oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure basal respiration, ATP-linked respiration, proton leak, maximal respiration, and non-mitochondrial respiration.
Conclusion and Future Directions
The low-molecular-weight LHCGR agonist, this compound, presents a novel mechanism for combating obesity. By directly targeting functional receptors in adipose tissue, it reduces fat mass and enhances energy expenditure through increased thermogenesis. These effects are notably independent of androgenic pathways, which is a significant advantage over less specific hormonal therapies. The data strongly support the role of LH signaling as a pro-lean pathway and position this compound as a valuable pharmacological tool for studying adipocyte biology. Further research, including full-text publications detailing specific dosages and quantitative outcomes, is necessary to fully elucidate the therapeutic potential of this compound for treating human metabolic disease.
References
Methodological & Application
Application Notes and Protocols for Org 43553 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low molecular weight (LMW) agonist of the luteinizing hormone receptor (LH-R).[1][2][3] As a thienopyrimidine compound, it acts as an allosteric agonist, binding to the transmembrane domain of the LH-R.[4][5] This mode of action distinguishes it from the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the extracellular domain. This compound has been shown to be a signaling-selective agonist, preferentially activating the cyclic AMP (cAMP) pathway over the phospholipase C (PLC) pathway. These characteristics make this compound a valuable tool for studying LH-R signaling and a potential therapeutic agent for conditions such as infertility.
This document provides detailed application notes and protocols for various in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
In Vitro Activity and Binding Affinity of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| EC50 | Human LH-R (CHO cells) | 3.7 nM | |
| Human FSH-R (CHO cells) | 110 nM (or 1.1 x 10⁻⁷ M) | ||
| Human TSH-R (HEK293 cells) | >3 µM | ||
| Intrinsic Activity | Human LH-R (compared to rhLH) | 0.8 | |
| Ki | Human LH-R | 3.3 nM | |
| KD | [³H]this compound binding to hLH-R (CHO-K1 cell membranes) | 2.4 ± 0.4 nM | |
| Bmax | [³H]this compound binding to hLH-R (CHO-K1 cell membranes) | 1.6 ± 0.2 pmol/mg protein | |
| IC50 | Inhibition of LH-induced PLC activity | ~10 nM |
Signaling Pathway
This compound acts as an allosteric agonist at the Luteinizing Hormone Receptor (LH-R), a G protein-coupled receptor (GPCR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound binds to the transmembrane domain. This binding event selectively activates the Gαs signaling cascade, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various cellular responses. Notably, this compound shows biased agonism, as it does not significantly activate the Gαq/11 pathway, which would lead to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).
Caption: this compound allosterically activates the LH-R, leading to selective cAMP pathway activation.
Experimental Protocols
LH Receptor Agonist Activity Assay in CHO Cells
This assay quantifies the agonistic activity of this compound on the human LH-R using a stable cell line expressing the receptor and a cAMP Response Element (CRE) inducible luciferase reporter gene.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human LH-R and a CRE-luciferase reporter gene.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic (e.g., G418).
-
This compound
-
Recombinant human LH (rhLH) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Plate the CHO-hLH-R-CRE-Luc cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and rhLH in serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the prepared compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Caption: Workflow for determining LH-R agonist activity using a luciferase reporter assay.
TSH Receptor Agonist Activity Assay in HEK293 Cells
This protocol is for assessing the off-target agonistic activity of this compound on the human TSH receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TSH receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound.
-
TSH as a positive control.
-
cAMP enzyme immunoassay (EIA) kit.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the HEK293-hTSH-R cells in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and TSH in a suitable assay buffer.
-
Cell Treatment: Replace the culture medium with the compound dilutions.
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive EIA kit following the manufacturer's instructions.
-
Data Analysis: Calculate the cAMP concentration for each treatment and plot against the compound concentration to determine the EC50.
Testosterone Production Assay in Primary Mouse Leydig Cells
This assay evaluates the ability of this compound to stimulate steroidogenesis in a physiologically relevant cell type.
Materials:
-
Primary Leydig cells isolated from mouse testes.
-
Leydig cell culture medium.
-
This compound.
-
hCG as a positive control.
-
Testosterone ELISA kit.
-
24-well cell culture plates.
Protocol:
-
Cell Isolation and Culture: Isolate Leydig cells from adult mice testes using established enzymatic digestion and purification methods. Culture the cells in 24-well plates.
-
Cell Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or hCG.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a testosterone-specific ELISA kit.
-
Data Analysis: Plot the testosterone concentration against the compound concentration to assess the stimulatory effect of this compound.
Radioligand Binding Assay
This protocol describes how to determine the binding affinity of this compound to the human LH-R using a radiolabeled version of the compound.
Materials:
-
Cell membranes from CHO-K1 cells expressing the human LH receptor.
-
[³H]this compound.
-
Unlabeled this compound and other competing ligands.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a large batch of CHO-K1-hLH-R cells.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]this compound at a concentration near its KD, and varying concentrations of unlabeled competitor ligand. For saturation binding, add increasing concentrations of [³H]this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: For saturation binding, plot bound radioactivity against the concentration of [³H]this compound to determine KD and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound. These assays are crucial for understanding its mechanism of action, potency, and selectivity as an LH-R agonist. The detailed methodologies and data presentation will aid researchers in the fields of reproductive biology, endocrinology, and drug discovery in their investigation of this and similar compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Org 43553 in Ovulation Induction Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low molecular weight (LMW) agonist of the luteinizing hormone (LH) receptor.[1][2][3] It serves as a mimetic of LH and human chorionic gonadotropin (hCG), playing a crucial role in follicular maturation and ovulation.[2][4] Unlike the parenteral administration required for hCG, this compound offers the convenience of oral administration. Its shorter half-life compared to hCG may also reduce the risk of ovarian hyperstimulation syndrome (OHSS). These characteristics make this compound a valuable tool for research in reproductive biology and for the development of novel fertility treatments.
Mechanism of Action
This compound acts as an agonist at the LH receptor (LHR), a G protein-coupled receptor (GPCR). Binding of this compound to the LHR, specifically to the transmembrane domain, activates the intracellular signaling cascade. This activation primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then triggers downstream signaling pathways that culminate in steroidogenesis (e.g., testosterone and progesterone production) and the physiological events leading to ovulation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Activity of this compound
| Receptor | Assay System | Parameter | Value |
| Human LH Receptor | Cell-based assay | EC50 | 3.7 nM |
| Human FSH Receptor | CHO-FSH receptor assay | EC50 | 110 nM |
| Human TSH Receptor | HEK293-TSH receptor assay | Agonistic Activity | > 3 µM |
Table 2: Pharmacokinetic Properties of this compound in Female Rats
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Bioavailability | - | 79% |
| Elimination Half-life (t1/2) | 3.4 hours | 4.5 hours |
| Cmax | - | 4.1 mg/L |
| Tmax | - | 3.3 ± 3.3 hours |
| AUC | 6.9 ± 0.4 h·mg/L | 55.1 ± 2.0 h·mg/L |
Table 3: In Vivo Efficacy of this compound in Ovulation Induction in GnRH-Antagonist-Treated Rats
| Oral Dose (mg/kg) | Mean Number of Ovulated Oocytes per Rat (± SEM) |
| 5 | Ovulation Occurred |
| 10 | Ovulation Occurred |
| 25 | 10-15 (similar to hCG control) |
| 50 | Increased number of ova compared to 25 mg/kg |
Experimental Protocols
Protocol 1: Ovulation Induction in Immature Rats
This model is useful for initial screening and efficacy testing of ovulation-inducing agents.
Materials:
-
Immature female BDF1 mice (20 days of age) or Wistar rats.
-
Humegon (or other follicle-stimulating hormone preparation).
-
This compound.
-
Human Chorionic Gonadotropin (hCG).
-
Vehicle for oral administration (e.g., 10% Cremophor in water).
-
Saline for subcutaneous injections.
Procedure:
-
On day 0, at approximately 10:00 AM, administer a subcutaneous (s.c.) injection of Humegon (12.5 IU/mouse) to stimulate follicular development.
-
After 48 hours, induce ovulation with a single oral dose of this compound (e.g., 50 mg/kg) or a subcutaneous injection of hCG (e.g., 500 IU/kg) as a positive control.
-
Seventy-two hours after the initial Humegon injection, humanely sacrifice the animals.
-
Excise the oviducts and place them in saline.
-
Under a microscope, carefully dissect the ampulla to release the cumulus-oocyte complexes and count the number of ovulated oocytes.
Protocol 2: Ovulation Induction in Cyclic Rats with GnRH Antagonist
This model more closely mimics the physiological conditions in adult, cycling females and is suitable for more detailed efficacy and dose-response studies.
Materials:
-
Adult, regularly cycling female rats (e.g., Wistar).
-
GnRH antagonist (e.g., Org 30850).
-
This compound.
-
hCG.
-
Vehicle for oral administration and saline for injections.
Procedure:
-
Monitor the estrous cycle of the female rats via vaginal cytology. Start the experiment on the day of proestrus, characterized by a predominance of nucleated epithelial cells.
-
At 1:00 PM on the day of proestrus, administer a subcutaneous injection of a GnRH antagonist (e.g., Org 30850, 10 µg/kg) to prevent the endogenous LH surge and subsequent ovulation.
-
At 3:00 PM, administer a single oral dose of this compound in a dose range of 5-50 mg/kg. A positive control group should receive a subcutaneous injection of hCG (e.g., 75 IU/kg).
-
On the following day (estrus), humanely sacrifice the rats.
-
Excise the oviducts and enumerate the ovulated oocytes as described in Protocol 1.
Fertility Assessment Following Ovulation Induction
To ensure the quality of the oocytes ovulated following treatment with this compound, a fertility test can be performed.
Procedure:
-
Induce ovulation in female rats using Protocol 2 with an effective dose of this compound (e.g., 25 mg/kg).
-
Following treatment, house each female rat with a fertile male overnight.
-
The following morning, check for the presence of a seminal plug in the vagina or on the cage floor, which indicates successful mating. This is considered Day 1 of pregnancy.
-
Monitor the pregnancy and assess outcomes such as the number of implantation sites and viable fetuses at a later time point (e.g., Day 14 of pregnancy). Studies have shown that oocytes ovulated after this compound treatment are of good quality, leading to successful fertilization, implantation, and normal embryo development.
Conclusion
This compound is a valuable and versatile tool for studying ovulation induction in rat models. Its oral bioavailability and distinct pharmacokinetic profile offer advantages over traditional gonadotropin treatments. The protocols outlined above provide a framework for researchers to investigate the efficacy, dose-response, and physiological effects of this potent LH receptor agonist.
References
Application Notes and Protocols for Org 43553 in Leydig Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] As an allosteric modulator, it binds to the transmembrane domain of the LH receptor, distinct from the binding site of the endogenous ligand, LH. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways that stimulate steroidogenesis in Leydig cells, resulting in the production of testosterone.[1] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo Leydig cell stimulation studies, along with a summary of its pharmacological properties and a visualization of the involved signaling pathways.
Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound based on available literature.
In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| LH Receptor Agonist Activity (EC₅₀) | 3.7 nM | CHO cells expressing human LH receptor | [1] |
| FSH Receptor Agonist Activity (EC₅₀) | 110 nM | CHO cells expressing human FSH receptor | [1] |
| TSH Receptor Agonist Activity | Slight agonism at > 3 µM | HEK293 cells expressing human TSH receptor |
In Vivo Testosterone Stimulation in Male Rats
| Dose (oral) | Observation | Time Point | Reference |
| 10 mg/kg | Significant increase in testosterone | 4 hours post-administration | |
| 50 mg/kg | Elevated testosterone levels | 1 to 8 hours post-administration | |
| 250 mg/kg | Elevated testosterone levels, similar to hCG | 1 to 8 hours post-administration |
Note: Testosterone levels were reported to increase rapidly within hours of administration and decline to near-basal levels by 48 hours.
Experimental Protocols
In Vitro Leydig Cell Stimulation
This protocol is adapted from studies on primary mouse Leydig cells.
Objective: To assess the dose-dependent effect of this compound on testosterone production in isolated Leydig cells.
Materials:
-
This compound
-
Mature male mice (e.g., Swiss mice, 9-13 weeks old)
-
M199 culture medium
-
Collagenase (Type I)
-
DNase I
-
Percoll gradient solutions
-
96-well culture plates
-
Testosterone ELISA kit
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Leydig Cell Isolation: a. Euthanize mice and dissect testes. b. Decapsulate the testes and disperse the seminiferous tubules by gentle agitation in M199 medium containing collagenase and DNase I. c. Incubate at 37°C with gentle shaking until the tubules are dispersed. d. Filter the cell suspension to remove tubular fragments. e. Purify Leydig cells from the interstitial cell suspension using a Percoll density gradient. f. Collect the Leydig cell fraction, wash with M199 medium, and determine cell viability and number.
-
Cell Plating: a. Resuspend the purified Leydig cells in M199 medium to the desired concentration. b. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in M199 medium to achieve the desired final concentrations. b. Add the different concentrations of this compound to the wells containing Leydig cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 hours.
-
Sample Collection and Analysis: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant (culture medium) and store at -20°C until analysis. c. Measure the concentration of testosterone in the culture medium using a testosterone ELISA kit according to the manufacturer's instructions.
In Vivo Testosterone Stimulation in Male Rats
This protocol is based on a study investigating the effect of orally administered this compound on testosterone levels in adult male rats.
Objective: To evaluate the in vivo efficacy of this compound in stimulating testosterone production.
Materials:
-
This compound
-
Adult male rats (e.g., Wistar)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Centrifuge
-
Testosterone ELISA kit
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize adult male rats to the housing conditions for at least one week. b. Randomly assign rats to different treatment groups (e.g., vehicle control, 10 mg/kg, 50 mg/kg, and 250 mg/kg this compound).
-
Drug Preparation and Administration: a. Prepare a suspension of this compound in the vehicle at the desired concentrations. b. Administer the prepared suspensions to the rats orally via gavage.
-
Blood Sampling: a. Collect blood samples from the tail vein at various time points before and after administration (e.g., pre-dose, 1, 4, 8, 24, and 48 hours post-dose).
-
Plasma Preparation: a. Collect the blood into tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -20°C or lower until analysis.
-
Testosterone Measurement: a. Determine the concentration of testosterone in the plasma samples using a testosterone ELISA kit following the manufacturer's protocol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in Leydig cells and a typical experimental workflow.
References
Application Note and Protocol: [3H]Org 43553 Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
[3H]Org 43553 is a potent, low-molecular-weight, allosteric agonist for the human luteinizing hormone (LH) receptor.[1][2][3] The LH receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in reproductive physiology.[1][2] Unlike the endogenous high-molecular-weight ligands, LH and human chorionic gonadotropin (hCG), which bind to the large extracellular N-terminal domain of the receptor, [3H]this compound binds to an allosteric site within the transmembrane domain. This characteristic makes [3H]this compound an invaluable tool for screening and characterizing novel low-molecular-weight compounds that modulate LH receptor activity. This document provides a detailed protocol for a [3H]this compound radioligand binding assay using membranes from Chinese Hamster Ovary (CHO) cells expressing the human LH receptor.
Quantitative Data Summary
The following table summarizes the key binding parameters of [3H]this compound to the human LH receptor expressed in CHO-K1 cells.
| Parameter | Value | Units |
| KD | 2.4 ± 0.4 | nM |
| Bmax | 1.6 ± 0.2 | pmol/mg protein |
Table 1: Binding characteristics of [3H]this compound.
The affinities of several low-molecular-weight analogs of this compound have been determined through competitive displacement of [3H]this compound.
| Compound | Ki | Units |
| Analog 1 | 3.3 | nM |
| Analog 2 | 10 | nM |
| Analog 3 | 25 | nM |
| Analog 4 | 50 | nM |
| Analog 5 | 100 | nM |
Table 2: Competitive binding affinities of this compound analogs.
Experimental Protocols
1. Cell Culture and Membrane Preparation
This protocol is based on the use of CHO-K1 cells stably expressing the human LH receptor and a cAMP response element-luciferase reporter gene.
-
Cell Culture: Culture CHO-K1 cells expressing the human LH receptor in an appropriate growth medium supplemented with antibiotics and serum. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Wash confluent cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).
-
Homogenize the cell suspension using a suitable homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a standard protein assay, such as the Pierce® BCA assay.
-
Store the membrane aliquots at -80°C until use.
-
2. [3H]this compound Radioligand Binding Assay
This filtration-based binding assay is performed in a 96-well plate format.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, supplemented with 2 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Assay Procedure:
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer.
-
The final assay volume is 100 µl.
-
For saturation binding experiments, add increasing concentrations of [3H]this compound to the wells.
-
For competition binding experiments, add a fixed concentration of [3H]this compound (close to its KD value) and increasing concentrations of the unlabeled competing compound.
-
To determine non-specific binding, add a high concentration of an unlabeled competing ligand to a set of wells.
-
Add the membrane preparation (containing 20 µg of protein) to each well.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Terminate the incubation by rapid filtration through a 0.3% polyethyleneimine (PEI) presoaked GF/C filter mat using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add a scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
For saturation binding, plot the specific binding against the concentration of [3H]this compound and fit the data using a non-linear regression model to determine the KD and Bmax values.
-
For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for the [3H]this compound radioligand binding assay.
Caption: Signaling pathway of the Luteinizing Hormone Receptor activated by this compound.
References
Application Notes and Protocols for In Vivo Dissolution of Org 43553
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2][3] As a thienopyrimidine derivative, it acts as an allosteric agonist, binding to the transmembrane domain of the LH receptor.[4][5] This compound has demonstrated efficacy in inducing ovulation and stimulating testosterone production in preclinical models, making it a valuable tool for research in reproductive biology and endocrinology. This document provides detailed protocols for the dissolution of this compound for in vivo experiments, along with a summary of its pharmacological properties and relevant signaling pathways.
Chemical and Pharmacological Properties
A clear understanding of the physicochemical and pharmacological characteristics of this compound is essential for proper handling and experimental design.
| Property | Value | Reference |
| Chemical Name | 5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide | |
| CAS Number | 501444-88-8 | |
| Molecular Formula | C24H30N6O3S2 | |
| Molecular Weight | 514.66 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Allosteric agonist of the Luteinizing Hormone (LH) receptor | |
| In Vitro Potency (EC50) | 3.7 nM for human LH receptor |
In Vivo Dissolution Protocols
The following protocols have been successfully used to dissolve this compound for in vivo administration. The choice of vehicle may depend on the desired route of administration and the specific experimental requirements.
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Protocol 1: Formulation for Oral or Injectable Administration
This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.
| Reagent | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound powder and vortex until dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.
-
Finally, add 45% of the final volume as saline and mix to achieve a clear solution.
Protocol 2: Alternative Formulation for Oral or Injectable Administration
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.
| Reagent | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Procedure:
-
Prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline.
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound powder and vortex until dissolved.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly until a clear solution is obtained.
Protocol 3: Formulation for Oral Administration in Rodent Studies
This formulation has been used for oral administration in rats.
| Reagent | Percentage |
| Cremophore | 10% |
| Vehicle (e.g., water or saline) | 90% |
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a 10% Cremophore solution in the desired vehicle (e.g., water or saline).
-
Add the this compound powder to the 10% Cremophore vehicle and mix thoroughly until a uniform suspension or solution is achieved.
Experimental Protocols
The following are examples of experimental designs where this compound has been used in vivo.
Ovulation Induction in Immature Mice
-
Animals: Immature female mice.
-
Administration: Single oral dose of this compound.
-
Dosage: 5-50 mg/kg.
-
Vehicle: As described in the dissolution protocols.
-
Endpoint: Assess ovulation by counting the number of oocytes in the ampulla. A dose of 25 mg/kg has been shown to be as effective as human chorionic gonadotropin (hCG).
Testosterone Production in Male Rats
-
Animals: Male rats.
-
Administration: Single oral dose of this compound.
-
Dosage: 10-250 mg/kg.
-
Vehicle: As described in the dissolution protocols.
-
Endpoint: Measure serum testosterone levels. A dose of 250 mg/kg has been shown to induce testosterone levels similar to those induced by hCG.
Induction of Leanness and Energy Expenditure in Mice
-
Animals: Male C57BL/6 mice.
-
Administration: Subcutaneous injection.
-
Duration: 9 weeks.
-
Endpoint: Measure fat mass, white adipose tissue weight, oxygen consumption, and energy expenditure.
Signaling Pathway and Experimental Workflow
This compound acts as an allosteric agonist at the luteinizing hormone receptor (LHR), a G-protein coupled receptor. Its binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the physiological effects of this compound.
Caption: Signaling pathway of this compound via the LH receptor.
The general workflow for an in vivo experiment using this compound is outlined below.
Caption: General workflow for in vivo experiments with this compound.
Safety and Handling
This compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses. For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark place. Stock solutions can be stored at 0-4°C for the short term or -20°C for the long term.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for Org 43553 Fertility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the pro-fertility effects of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor. The protocols detailed below are based on established preclinical and clinical research methodologies.
Introduction
This compound is an investigational drug designed to mimic the action of luteinizing hormone (LH).[1][2] In the context of fertility, LH plays a crucial role in triggering ovulation and supporting the early stages of pregnancy.[3] this compound offers a potential alternative to injectable gonadotropins, such as human chorionic gonadotropin (hCG), for the induction of final oocyte maturation and ovulation in assisted reproductive technologies.[1][2] Its key advantages include oral administration and a shorter half-life compared to hCG, which may reduce the risk of ovarian hyperstimulation syndrome (OHSS).
Mechanism of Action
This compound is a selective and potent agonist of the LH receptor (LHR). It binds to an allosteric site within the transmembrane domain of the LHR, inducing a conformational change that activates the intracellular cyclic AMP (cAMP) signaling pathway. This signaling cascade is the primary mechanism by which LH and hCG initiate the physiological processes leading to ovulation. While LH can also stimulate the phospholipase C (PLC) pathway, this compound is a signaling-selective agonist, primarily activating the adenylyl cyclase pathway.
Signaling Pathway of this compound at the LH Receptor
Caption: this compound allosterically activates the LH receptor, initiating the cAMP signaling cascade.
In Vitro Characterization
Prior to in vivo studies, it is essential to characterize the potency and selectivity of this compound.
Receptor Binding and Activation Assays
Objective: To determine the binding affinity and functional potency of this compound at the human LH, FSH, and TSH receptors.
Protocol:
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected to express the human LH, FSH, or TSH receptors.
-
Binding Assay:
-
Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]this compound or ¹²⁵I-hCG) and increasing concentrations of unlabeled this compound.
-
Incubate cell membranes expressing the receptor with the radioligand and competitor.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki).
-
-
Functional Assay (cAMP Accumulation):
-
Plate the transfected cells in a suitable medium.
-
Stimulate the cells with a range of this compound concentrations.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
-
Data Presentation:
| Receptor | Assay Type | Parameter | This compound Value | Reference |
| LH Receptor | Functional (cAMP) | EC₅₀ | 3.7 nM | |
| FSH Receptor | Functional (cAMP) | EC₅₀ | 110 nM | |
| TSH Receptor | Functional (cAMP) | EC₅₀ | >3000 nM | |
| LH Receptor | Binding | Kᵢ | 3.3 nM |
Steroidogenesis Assay in Leydig Cells
Objective: To assess the ability of this compound to stimulate testosterone production, a key function of LH in males.
Protocol:
-
Cell Isolation: Isolate primary Leydig cells from the testes of adult mice or rats.
-
Cell Culture and Treatment: Culture the isolated Leydig cells and treat them with varying concentrations of this compound.
-
Hormone Measurement: After an appropriate incubation period (e.g., 4 hours), collect the culture medium.
-
Analysis: Measure the concentration of testosterone in the medium using ELISA or radioimmunoassay (RIA).
In Vivo Preclinical Studies
Animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of this compound.
Pharmacokinetic (PK) Analysis
Objective: To determine the oral bioavailability and half-life of this compound.
Protocol:
-
Animal Models: Use female rats and dogs.
-
Administration: Administer a single dose of this compound orally and intravenously to different groups of animals.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Measure the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate key PK parameters, including bioavailability (F%) and elimination half-life (t½).
Data Presentation:
| Species | Oral Bioavailability (F%) | Elimination Half-life (t½) | Reference |
| Rat | 79% | 3.4 hours | |
| Dog | 44% | Not specified |
Ovulation Induction Model in Immature Rodents
Objective: To demonstrate the ability of orally administered this compound to induce ovulation.
Protocol:
-
Animal Model: Use immature female mice or rats.
-
Hormonal Priming: Prime the animals with pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.
-
Treatment: 48-56 hours after PMSG, administer a single oral dose of this compound or a vehicle control. A positive control group receiving injectable hCG should also be included.
-
Ovulation Assessment: Approximately 20-24 hours after treatment, sacrifice the animals and collect the oviducts.
-
Oocyte Counting: Flush the oviducts and count the number of ovulated oocytes under a microscope.
Fertility and Implantation Study in Rats
Objective: To assess the quality of oocytes ovulated after this compound treatment and their potential to result in viable pregnancies.
Protocol:
-
Animal Model: Use cyclic female rats with suppressed endogenous LH surges, achieved through the administration of a GnRH antagonist.
-
Ovulation Induction: Administer a single oral dose of this compound, subcutaneous recombinant LH (rec-LH), or subcutaneous hCG to induce ovulation.
-
Mating: House the treated female rats with fertile male rats overnight.
-
Confirmation of Mating: Check for the presence of a seminal plug the following morning to confirm successful mating.
-
Pregnancy Assessment: At day 14 of gestation, sacrifice the female rats and count the number of implantation sites and viable fetuses in the uterine horns.
Data Presentation:
| Treatment Group (Dose) | Mean Number of Fetuses (± SEM) | Reference |
| This compound (25 mg/kg, oral) | ~12 | |
| rec-LH (400 IU/kg, s.c.) | ~9 | |
| hCG (150 IU/kg, s.c.) | ~8 |
Experimental Workflow for In Vivo Fertility Study
Caption: Workflow for evaluating the in vivo fertility effects of this compound in rats.
Human Clinical Trials (Phase I)
The initial human trials for this compound focused on safety, pharmacokinetics, and proof-of-concept for ovulation induction.
Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of single rising doses of this compound in healthy female volunteers.
Protocol Outline:
-
Study Population: Healthy female volunteers of reproductive age.
-
Study Design: Randomized, placebo-controlled, single-rising-dose trial.
-
Pituitary Suppression: Administer a GnRH antagonist to suppress the endogenous LH surge, ensuring that any observed ovulation is due to the study drug.
-
Follicular Development: Support follicular development with recombinant FSH.
-
Treatment: Once a preovulatory follicle of sufficient size is observed via ultrasound, administer a single oral dose of this compound (dose-escalation cohorts, e.g., 25-900 mg) or placebo.
-
Endpoints:
-
Safety: Monitor adverse events.
-
Pharmacokinetics: Measure plasma concentrations of this compound over time.
-
Pharmacodynamics (Ovulation): Confirm ovulation through transvaginal ultrasound and measurement of mid-luteal serum progesterone levels (a rise to ≥15 nmol/L is indicative of ovulation).
-
Data Presentation:
| Dose of this compound | Ovulation Rate | Elimination Half-life (t½) | Reference |
| 300 mg (single oral dose) | 83% | 30-47 hours |
Conclusion
The experimental designs outlined provide a robust framework for the preclinical and early clinical evaluation of this compound for its potential application in fertility treatments. These studies have demonstrated that this compound is a potent, orally bioavailable LH receptor agonist that effectively induces ovulation of high-quality oocytes, leading to successful fertilization and implantation in animal models. Early human data support its potential as a novel treatment for ovulation induction. The shorter half-life of this compound compared to hCG may offer a significant clinical benefit by potentially reducing the risk of OHSS.
References
Application Note: Measuring cAMP Response to Org 43553 Stimulation
Introduction
Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist for the human Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR).[1][2][3][4] Unlike the endogenous ligands, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain, this compound interacts with the transmembrane domain of the receptor.[4] Activation of the LHR by this compound primarily stimulates the Gs signaling pathway, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP). Consequently, measuring intracellular cAMP accumulation is the primary method for quantifying the functional response to this compound stimulation and determining its potency.
This application note provides a detailed protocol for measuring the cAMP response in cells expressing the human LHR upon stimulation with this compound.
Mechanism of Action: LHR-Gs Signaling Pathway
This compound acts as a signaling-selective agonist. While LH can stimulate both the cAMP and phospholipase C (PLC) pathways, this compound robustly activates the cAMP pathway but is largely ineffective at stimulating the PLC pathway. This selectivity makes cAMP measurement a direct and reliable readout of this compound's agonistic activity at the LHR.
Caption: this compound allosterically activates the LHR, leading to Gs-protein mediated cAMP production.
Quantitative Data Summary
The potency of this compound has been characterized in various in vitro cell-based assays. The following table summarizes the key pharmacological data.
| Parameter | Receptor | Cell Line | Assay Type | Value | Reference |
| EC50 | Human LH Receptor | CHO | CRE-Luciferase | 3.7 nM | |
| EC50 | Human FSH Receptor | CHO | Not Specified | 110 nM | |
| EC50 | Human TSH Receptor | HEK293 | cAMP Enzyme Immunoassay | > 3 µM | |
| KD | Human LH Receptor | CHO-K1 Membranes | Radioligand Binding ([³H]this compound) | 2.4 ± 0.4 nM |
Experimental Protocol: cAMP Measurement Assay
This protocol describes a cell-based assay to determine the dose-dependent cAMP response to this compound stimulation using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Luteinizing Hormone Receptor (hLHR).
-
Culture Medium: DMEM/F12 supplemented with 5-10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Compound: this compound (synthesized or commercially procured).
-
Compound Diluent: 100% DMSO for stock solution, then culture medium for serial dilutions (final DMSO concentration ≤ 1%).
-
Assay Plates: 96-well or 384-well white, low-volume microtiter plates.
-
Reagents:
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit (e.g., HTRF cAMP Dynamic 2, cAMP-Glo™ Assay).
-
Cell lysis buffer (often included in the kit).
-
-
Control Agonist: Recombinant human LH (hLH).
Experimental Procedure
-
Cell Seeding:
-
Culture hLHR-CHO-K1 cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in phenol red-free assay buffer/medium.
-
Seed cells into a white microtiter plate at an optimized density (e.g., 10,000 - 15,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Prepare a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cell plate.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and allow it to equilibrate for 15-30 minutes at 37°C.
-
Add the serially diluted this compound, control agonist (hLH), and vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
For an HTRF assay, this typically involves adding the two detection reagents sequentially: a cAMP derivative labeled with a FRET donor (e.g., d2) and an anti-cAMP antibody labeled with a FRET acceptor (e.g., Cryptate).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader. For HTRF, this involves measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis
-
Calculate Signal Ratio: For HTRF, calculate the ratio of the acceptor and donor fluorescence signals (e.g., 665 nm / 620 nm).
-
Generate Standard Curve: Use a cAMP standard curve included in each assay plate to convert the signal ratio to cAMP concentration (nM).
-
Plot Dose-Response Curve: Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine EC50: Analyze the dose-response curve using a four-parameter logistic regression (sigmoidal dose-response model) to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of LH-R Ligands Using Org 43553
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH-R), a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial regulator of reproductive function.[1] Its activation by endogenous ligands, Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), triggers a cascade of intracellular events pivotal for processes such as ovulation and steroidogenesis.[1][2] Consequently, the LH-R is a significant target for the development of therapeutics for infertility and other reproductive disorders.
Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist of the human LH-R.[3][4] Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain, this compound interacts with the transmembrane domain of the receptor. It acts as a signaling-selective or biased agonist, potently activating the Gs/adenylyl cyclase/cAMP pathway while having minimal to no effect on the Gq/phospholipase C (PLC) pathway. This selectivity, combined with its amenability to radiolabeling, makes this compound an invaluable tool for the high-throughput screening (HTS) and identification of novel LMW modulators of the LH-R.
These application notes provide detailed protocols for utilizing this compound in HTS campaigns to discover new LH-R ligands. The methodologies cover radioligand binding assays, functional cAMP measurement, and reporter gene assays, providing a comprehensive toolkit for academic and industrial drug discovery efforts.
Data Presentation
The following tables summarize the key quantitative data for this compound in various in vitro assays, providing a baseline for assay development and validation.
Table 1: Binding Affinity and Receptor Density of [³H]this compound
| Parameter | Value | Cell System | Reference |
| KD | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LH-R | |
| Bmax | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LH-R | |
| Ki (for unlabeled this compound) | 3.3 nM | CHO-K1 cells expressing human LH-R |
Table 2: Functional Potency and Selectivity of this compound
| Assay | Parameter | Value | Cell System | Reference |
| LH-R Activation (cAMP-luciferase) | EC50 | 3.7 nM | CHO cells with human LH-R and CRE-luciferase | |
| LH-R Activation (cAMP production) | EC50 | 1.7 nM | Engineered in vitro system | |
| FSH-R Activation (cAMP-luciferase) | EC50 | 110 nM | CHO cells with human FSH-R | |
| TSH-R Activation (cAMP production) | EC50 | >3 µM | HEK293 cells with human TSH-R | |
| Inhibition of LH-induced PLC activation | IC50 | ~10 nM | Not specified |
Signaling Pathways and Experimental Workflows
LH-R Signaling Pathway Activated by this compound
The diagram below illustrates the signaling cascade initiated by the binding of this compound to the LH-R. As a biased agonist, this compound preferentially activates the Gαs pathway.
High-Throughput Screening Workflow for LH-R Ligands
This generalized workflow outlines the key stages of an HTS campaign to identify novel LH-R ligands, adaptable for the specific protocols detailed below.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (HTS Format)
This protocol is designed to identify compounds that displace the binding of [³H]this compound from the human LH-R, indicating interaction with the allosteric binding site.
1. Materials and Reagents:
-
Cell Membranes: Membrane preparation from CHO-K1 cells stably expressing the human LH-R.
-
Radioligand: [³H]this compound (Specific Activity: ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Library compounds dissolved in DMSO.
-
Non-specific Binding (NSB) Control: 10 µM unlabeled this compound.
-
Plates: 96- or 384-well filter plates (e.g., GF/C).
-
Scintillation Cocktail.
-
Plate sealer, Scintillation counter.
2. Procedure:
-
Compound Plating: Dilute test compounds to the desired screening concentration (e.g., 10 µM final) in Assay Buffer. Pipette into the filter plates. Include wells for Total Binding (Assay Buffer with DMSO) and NSB (10 µM unlabeled this compound).
-
Radioligand Preparation: Dilute [³H]this compound in Assay Buffer to a final concentration of ~2-3 nM (approximately the KD value).
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in Assay Buffer to a concentration of 5-20 µg protein per well. Homogenize gently.
-
Assay Incubation:
-
Add the diluted cell membrane suspension to each well of the plate.
-
Add the diluted [³H]this compound solution to all wells.
-
The final assay volume should be consistent (e.g., 100 µL for a 96-well plate).
-
Seal the plates and incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the filter plates.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Seal the plates and count the radioactivity in a scintillation counter.
-
3. Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the Total Binding and NSB controls: % Inhibition = 100 * (1 - ([CPM_Compound - CPM_NSB]) / ([CPM_Total - CPM_NSB]))
-
Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered primary hits.
Protocol 2: cAMP-Response Element (CRE) Luciferase Reporter Gene Assay
This functional assay measures the ability of test compounds to act as agonists by stimulating the LH-R-mediated cAMP pathway, leading to the expression of a luciferase reporter gene.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human LH-R and a CRE-luciferase reporter construct.
-
Cell Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS, antibiotics, and selection agents.
-
Assay Medium: Serum-free culture medium.
-
Positive Control: 1 µM this compound.
-
Test Compounds: Library compounds dissolved in DMSO.
-
Plates: White, opaque, tissue culture-treated 384-well plates.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™, ONE-Glo™).
-
Luminometer.
2. Procedure:
-
Cell Plating:
-
Harvest cells and resuspend in culture medium.
-
Seed 5,000-15,000 cells per well into the 384-well plates.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Remove the culture medium and replace with Assay Medium.
-
Using a liquid handler, add test compounds, positive control (this compound), and vehicle control (DMSO) to the respective wells. The final DMSO concentration should be ≤0.5%.
-
-
Incubation: Incubate the plates for 3-6 hours at 37°C, 5% CO₂.
-
Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).
-
Calculate the percent activation for each test compound: % Activation = 100 * ([RLU_Compound - RLU_Vehicle]) / ([RLU_Positive - RLU_Vehicle])
-
Set a hit threshold (e.g., >3 standard deviations above the mean of the vehicle control) to identify primary agonists.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
This is a rapid, homogeneous functional assay to quantify intracellular cAMP levels produced upon LH-R activation. It is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP conjugate for binding to an anti-cAMP antibody labeled with a Europium cryptate.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human LH-R.
-
Cell Culture Medium: As per Protocol 2.
-
Stimulation Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Positive Control: 1 µM this compound.
-
Test Compounds: Library compounds dissolved in DMSO.
-
Plates: Low-volume, white 384-well plates.
-
cAMP HTRF® Assay Kit: Containing cAMP-d2 and anti-cAMP Cryptate antibody.
-
HTRF®-compatible plate reader.
2. Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in Stimulation Buffer at a density of ~2,000-10,000 cells per well.
-
-
Assay Reaction:
-
Dispense the test compounds and controls into the assay plate.
-
Directly add the cell suspension to the wells containing the compounds.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add the premixed HTRF® detection reagents (cAMP-d2 and anti-cAMP Cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
3. Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The HTRF® signal is inversely proportional to the cAMP concentration. Convert the ratio to cAMP concentration using a standard curve.
-
Normalize the data against positive and vehicle controls to determine the percent activity of the test compounds.
Conclusion
This compound serves as a highly effective pharmacological tool for the high-throughput screening and characterization of novel ligands targeting the LH-R. Its nature as a selective, allosteric agonist allows for the development of robust and relevant assays. The provided protocols for radioligand binding, luciferase reporter, and HTRF® cAMP assays offer a comprehensive framework for identifying and prioritizing new chemical entities with therapeutic potential in the modulation of the reproductive system. Careful assay optimization and validation using the provided quantitative data for this compound will ensure the generation of high-quality, reproducible HTS data.
References
Application Notes and Protocols for Org 43553 in Obesity and Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Org 43553, a low molecular weight agonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), in the context of obesity and metabolic research. This document includes a summary of its effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is an orally active, small molecule agonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).[1] Originally developed for applications in reproductive medicine, specifically for the induction of ovulation, recent research has unveiled a promising new role for this compound in the regulation of body composition and energy metabolism.[2][3][4] Studies have demonstrated that activation of LHCGR in adipose tissue by this compound can lead to a reduction in fat mass, particularly visceral adipose tissue, and an increase in energy expenditure, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[3] Notably, these effects appear to be independent of sex steroids like testosterone.
Data Presentation: Effects of this compound on Obesity and Metabolism
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.
Table 1: In Vivo Effects of this compound in Murine Models of Obesity
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Fat Mass | Male C57BL/6 mice | 9 weeks of this compound injection (s.c.) | Significant reduction in total fat mass as measured by qNMR. Reduced weight of white adipose tissue (WAT) depots. | |
| Adipose Tissue Distribution | Diet-induced obese mice | Not specified | Significant reduction in visceral adipose tissue (VAT) with relative preservation of subcutaneous adipose tissue (SAT). | |
| Adipocyte Morphology | Diet-induced obese mice | Not specified | Reduction in the size of adipocytes, leading to a healthier adipocyte profile. | |
| Energy Expenditure | Male C57BL/6 mice | Acute s.c. injection | Acute increase in oxygen consumption (VO₂) and energy expenditure (EE) with no change in locomotor activity. | |
| Serum Testosterone | Male C57BL/6 mice | 9 weeks of this compound injection | No significant change in serum testosterone levels. |
Table 2: In Vitro Effects of this compound on Adipocytes
| Parameter | Cell Line | Treatment Details | Key Findings | Reference |
| Receptor Affinity | CHO cells expressing human LH-R | Radioligand binding assay | EC₅₀ of 3.7 nM for human LH receptor agonistic activity. | |
| Lipid Accumulation | 3T3-L1 adipocytes | 12-hour treatment | Reduced accumulation of oil droplets. | |
| Thermogenesis | 3T3-L1 adipocytes | 1-hour pretreatment | Increased oxygen consumption rate (OCR) at baseline and upon oligomycin exposure, indicating mitochondrial proton leak. | |
| Cellular Signaling | Differentiated 3T3-L1 cells | Not specified | Rapid induction of ERK1/2 phosphorylation. |
Experimental Protocols
In Vivo Study: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
This protocol describes a general framework for assessing the anti-obesity effects of this compound in mice.
Objective: To determine the effect of this compound on body composition and energy expenditure in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6 mice (e.g., 14 weeks old)
-
High-fat diet (HFD)
-
This compound
-
Vehicle control (e.g., 10% Cremophor in water)
-
Equipment for subcutaneous (s.c.) injections
-
Metabolic cages for measuring VO₂, EE, and locomotor activity
-
Quantitative Nuclear Magnetic Resonance (qNMR) analyzer for body composition
Procedure:
-
Acclimatization and Diet Induction:
-
Acclimatize mice to the housing conditions for at least one week.
-
Induce obesity by feeding the mice a high-fat diet for a specified period (e.g., 6-8 weeks) prior to the start of treatment. A control group should be maintained on a standard chow diet.
-
-
Treatment Administration:
-
Divide the HFD-fed mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle via subcutaneous injection. While the exact dosage for obesity studies is not definitively published, a starting point could be extrapolated from other in vivo studies. A twice-weekly injection schedule has been suggested in related studies.
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., twice weekly).
-
At the end of the treatment period (e.g., 9 weeks), measure body composition (fat mass, lean mass) using qNMR.
-
-
Metabolic Analysis:
-
Towards the end of the study, place mice in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure (EE) over a 24-hour period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood to measure serum parameters (e.g., testosterone, lipids, glucose).
-
Dissect and weigh various adipose tissue depots (e.g., visceral and subcutaneous).
-
Fix a portion of the adipose tissue for histological analysis (e.g., H&E staining to assess adipocyte size).
-
In Vitro Study: Assessing the Direct Effects of this compound on Adipocytes
This protocol details the methodology for treating 3T3-L1 adipocytes with this compound to evaluate its impact on lipid accumulation and thermogenesis.
Objective: To investigate the direct effects of this compound on lipid storage and mitochondrial respiration in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Adipogenic differentiation cocktail (MDI): 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin
-
This compound
-
Oil Red O stain for lipid visualization
-
Seahorse XF Analyzer for measuring oxygen consumption rate (OCR)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS.
-
Induce differentiation two days post-confluency by switching to DMEM with 10% FBS and the MDI cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).
-
After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another two days.
-
Maintain the cells in DMEM with 10% FBS, changing the medium every two days until fully differentiated (typically 8-10 days post-induction).
-
-
Lipid Accumulation Assay:
-
Treat mature 3T3-L1 adipocytes with varying concentrations of this compound or vehicle for 12 hours.
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance.
-
-
Thermogenesis Assay (Mitochondrial Respiration):
-
Plate differentiated 3T3-L1 adipocytes in a Seahorse XF cell culture microplate.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and proton leak.
-
-
Signaling Pathway Analysis:
-
Treat differentiated 3T3-L1 adipocytes with this compound for a short duration (e.g., 5-30 minutes).
-
Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins, such as ERK1/2.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound in Adipocytes
The following diagram illustrates the proposed signaling cascade initiated by this compound in adipocytes, leading to increased thermogenesis.
Caption: Signaling pathway of this compound in adipocytes.
Experimental Workflow for In Vivo Obesity Study
This diagram outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Workflow for In Vitro Adipocyte Assays
This diagram illustrates the workflow for studying the effects of this compound on 3T3-L1 adipocytes.
Caption: Workflow for in vitro adipocyte assays with this compound.
References
- 1. protocol-for-effective-differentiation-of-3t3-l1-cells-to-adipocytes - Ask this paper | Bohrium [bohrium.com]
- 2. biounwrapped.com [biounwrapped.com]
- 3. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Org 43553 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor, in rodent models. This document summarizes key dosage information, pharmacokinetic data, and detailed experimental protocols to facilitate the design and execution of preclinical studies.
Overview of this compound
This compound is a thienopyrimidine derivative that acts as an allosteric agonist at the LH receptor (LHR).[1] Unlike the endogenous ligands LH and human chorionic gonadotropin (hCG), which bind to the extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2] This interaction selectively activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] Notably, this compound does not significantly activate the Gq/11-phospholipase C (PLC) pathway that can be stimulated by LH.[2] This signaling-selective agonism makes this compound a valuable tool for investigating the specific physiological roles of the cAMP pathway downstream of LH receptor activation.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in rodent studies.
Table 1: Recommended Oral Dosages of this compound in Rodent Models
| Species | Application | Dosage Range | Study Outcome | Citation |
| Rat (female) | Ovulation Induction | 5 - 50 mg/kg | Dose-dependent increase in the number of ovulated oocytes. A single 25 mg/kg dose induced a similar number of ova as 150 IU/kg hCG. | |
| Mouse (immature female) | Ovulation Induction | 50 mg/kg | A single dose was sufficient to trigger ovulation in 80% of the animals. | |
| Rat (male) | Testosterone Stimulation | 10 - 250 mg/kg | Dose-dependent increase in testosterone production over 7 days of daily administration. | |
| Mouse (male, C57BL/6) | Body Composition | Not specified | Chronic injection for 9 weeks resulted in a significant reduction in fat mass. |
Table 2: Pharmacokinetic Parameters of this compound in Female Wistar Rats
| Parameter | Value | Route of Administration | Citation |
| Oral Bioavailability | 79% | Oral (p.o.) | |
| Half-life (t½) | 3.4 hours | Intravenous (i.v.) & Oral (p.o.) | |
| Intravenous Dose | 5 mg/kg | i.v. | |
| Oral Dose | 50 mg/kg | p.o. |
Signaling Pathway of this compound
This compound acts as an allosteric agonist at the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR). Its binding to the transmembrane domain of the LHR induces a conformational change that preferentially activates the Gs alpha subunit. This leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to cellular responses such as steroidogenesis (e.g., testosterone and progesterone production) and ovulation.
References
- 1. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Oocyte Quality Following Org 43553 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] In the field of assisted reproductive technology (ART), it has been investigated as a potential replacement for subcutaneously administered human chorionic gonadotropin (hCG) for the induction of final oocyte maturation and ovulation.[1][2] The primary mechanism of action of this compound is to mimic the natural LH surge, which is a critical physiological trigger for the resumption of meiosis in the oocyte, cumulus expansion, and follicular rupture.[1] Studies have shown that oocytes ovulated following this compound administration are of good quality, capable of successful fertilization and leading to the development of normal embryos.
These application notes provide a comprehensive guide for the assessment of oocyte quality after treatment with this compound. The following sections detail the mechanism of action, present quantitative data from preclinical studies, and offer detailed protocols for a multi-faceted evaluation of oocyte competence.
Mechanism of Action: LH Receptor Activation
This compound functions by binding to and activating the LH receptor on mural granulosa cells of preovulatory follicles. This initiates a signaling cascade that is crucial for oocyte maturation.
Data Presentation
The following tables summarize quantitative data from a key preclinical study assessing the efficacy of this compound in inducing oocyte maturation and ovulation compared to hCG.
Table 1: In Vitro Efficacy of this compound in Mouse Follicles
| Treatment Concentration | Follicular Rupture (%) | Oocyte Maturation (GVBD) (%) |
| This compound (10⁻⁶ M) | 100 | 100 |
| hCG (1.5 IU/ml) | 100 | 100 |
Data adapted from an ex vivo ovulation induction assay in individually cultured mouse follicles.
Table 2: In Vivo Oocyte Quality Assessment in Rats Following Ovulation Induction
| Treatment Group | Fertilization Rate | Implantation of Normal Embryos |
| This compound (25 mg/kg, oral) | Normal | Yes |
| Recombinant LH (rec-LH) | Normal | Yes |
| hCG | Normal | No |
Data from a fertility test in rats where females were mated after ovulation induction.
Experimental Protocols
A comprehensive assessment of oocyte quality after this compound treatment should involve a combination of morphological, molecular, and functional assays.
Protocol 1: In Vivo Ovulation Induction and Oocyte Retrieval (Mouse Model)
This protocol is adapted from preclinical studies evaluating ovulation-inducing compounds.
1. Animal Preparation:
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Use immature female mice (e.g., BDF1, 20 days of age).
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To stimulate follicular growth, administer pregnant mare's serum gonadotropin (PMSG; e.g., 12.5 IU/mouse, subcutaneous injection) 48 hours prior to ovulation induction.
2. Treatment Administration:
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This compound Group: Administer this compound orally at the desired dose (e.g., 50 mg/kg). Prepare the drug in a suitable vehicle (e.g., 10% Cremophor in water).
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hCG Control Group: Administer hCG subcutaneously at a standard dose (e.g., 500 IU/kg) in saline.
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Vehicle Control Group: Administer the vehicle used for this compound orally.
3. Oocyte Retrieval:
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Euthanize the mice by cervical dislocation 24 hours after treatment administration (72 hours after PMSG).
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Excise the oviducts and place them in a sterile saline solution.
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To count the ovulated oocytes, gently press the oviducts between two glass plates and observe under a microscope (magnification x40).
Protocol 2: Morphological Assessment of Oocyte Quality
This is a critical, non-invasive method to evaluate oocyte health.
1. Oocyte Preparation:
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If cumulus-oocyte complexes (COCs) are retrieved, they can be assessed for cumulus expansion.
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For detailed oocyte morphology, denude the oocytes by brief incubation in a hyaluronidase solution (e.g., 80 IU/mL) followed by gentle pipetting.
2. Microscopic Evaluation:
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Place the denuded oocytes in a microdroplet of culture medium on a glass-bottom dish.
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Using an inverted microscope with high-power objectives, assess the following parameters:
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Maturation Stage:
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Germinal Vesicle (GV): Presence of the nuclear envelope.
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Metaphase I (MI): Absence of the GV but no polar body.
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Metaphase II (MII): Presence of the first polar body.
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Cytoplasm:
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Homogeneity: Smooth and uniform texture.
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Granularity: Presence of coarse or dark granules.
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Vacuoles: Presence, size, and number of fluid-filled sacs.
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Polar Body:
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Morphology: Intact and smooth versus fragmented or large.
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Perivitelline Space (PVS):
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Size: Normal versus enlarged.
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Debris: Presence of cellular fragments.
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-
Zona Pellucida:
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Shape and Thickness: Uniform and of appropriate thickness.
-
-
3. Scoring:
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Utilize a scoring system to quantify oocyte quality based on the presence and severity of dysmorphisms.
Protocol 3: In Vitro Maturation (IVM)
This protocol is for assessing the maturational competence of immature oocytes retrieved from follicles.
1. Oocyte Collection:
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Collect immature (GV stage) oocytes from antral follicles of PMSG-primed or unprimed animals.
2. Culture Conditions:
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Culture the COCs in a suitable IVM medium supplemented with gonadotropins (e.g., FSH and/or LH/hCG) and serum or serum albumin.
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Maintain the culture in a humidified incubator at 37°C with 5% CO₂ in air.
3. Assessment of Maturation:
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After a defined culture period (e.g., 16-24 hours for mouse oocytes), assess the nuclear maturation status (GV, MI, MII) as described in Protocol 2.
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Calculate the maturation rate (% of MII oocytes).
Protocol 4: Assessment of Developmental Competence
This protocol evaluates the oocyte's ability to support early embryonic development.
1. In Vitro Fertilization (IVF) or Intracytoplasmic Sperm Injection (ICSI):
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Following in vivo or in vitro maturation, inseminate the MII oocytes with capacitated sperm (IVF) or inject a single sperm into the oocyte (ICSI).
2. Fertilization Assessment:
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Approximately 18-20 hours post-insemination, check for the presence of two pronuclei (2PN) and the second polar body, which indicates successful fertilization.
3. Embryo Culture and Grading:
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Culture the resulting zygotes in a suitable embryo culture medium.
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Assess embryo development at regular intervals (e.g., 2-cell, 4-cell, morula, and blastocyst stages).
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Grade the embryos based on cell number, fragmentation, and blastomere symmetry.
4. Blastocyst Development Rate:
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Calculate the percentage of fertilized oocytes that develop to the blastocyst stage as a key indicator of oocyte quality.
Protocol 5: Molecular Analysis of Oocyte Quality
Gene expression analysis in oocytes or their surrounding cumulus cells can provide molecular insights into oocyte competence.
1. Sample Collection:
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Collect individual oocytes or pools of cumulus cells after retrieval.
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Store the samples in an RNA stabilization solution or flash-freeze in liquid nitrogen.
2. RNA Extraction:
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Extract total RNA using a commercially available kit optimized for small sample sizes.
3. Gene Expression Analysis (RT-qPCR):
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Perform reverse transcription to synthesize cDNA.
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Use quantitative PCR (qPCR) to measure the expression levels of key genes associated with oocyte quality, such as:
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GDF9 and BMP15: Oocyte-secreted factors crucial for follicular development.
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MATER (NLRP5): A maternal effect gene essential for early embryonic development.
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Housekeeping genes: For normalization (e.g., Gapdh, Actb).
-
4. Data Analysis:
-
Compare the relative gene expression levels between oocytes from this compound-treated animals and control groups.
Conclusion
The assessment of oocyte quality following treatment with a novel compound like this compound requires a multi-pronged approach. While functional outcomes such as fertilization and blastocyst development rates are the ultimate indicators of oocyte competence, detailed morphological and molecular analyses provide valuable mechanistic insights. The protocols outlined above offer a robust framework for a thorough evaluation, enabling researchers and drug development professionals to comprehensively characterize the effects of this compound on female gamete quality.
References
Troubleshooting & Optimization
Org 43553 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone receptor (LH-R).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule, non-peptidic agonist of the luteinizing hormone (LH) receptor. It is an orally bioavailable compound that has been investigated for its potential in reproductive medicine.[1][2][3] It also shows agonistic activity on the follicle-stimulating hormone (FSH) receptor at higher concentrations.[1][3]
Q2: What is the primary mechanism of action for this compound?
This compound acts as an allosteric agonist at the LH receptor, meaning it binds to a site on the receptor distinct from the endogenous ligand (luteinizing hormone). This binding event activates the receptor, initiating downstream signaling cascades, primarily through the G-protein-coupled receptor (GPCR) pathway, leading to an increase in cyclic AMP (cAMP) production.
Q3: What are the main challenges when working with this compound?
The primary challenge reported by researchers is related to its solubility. While soluble in organic solvents like DMSO, it can be challenging to prepare stable aqueous solutions for in vitro and in vivo experiments without precipitation.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered with this compound and provides step-by-step solutions.
Problem: My this compound is not dissolving in my desired buffer.
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Solution 1: Use of an appropriate organic solvent. this compound is readily soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in 100% DMSO first.
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Solution 2: Employ co-solvent systems. For aqueous-based assays, a co-solvent system is often necessary. Two effective protocols are provided in the "Experimental Protocols" section below.
-
Solution 3: Gentle heating and sonication. If precipitation or phase separation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can aid in dissolution.
Problem: My this compound precipitates out of solution over time.
-
Solution 1: Prepare fresh solutions. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.
-
Solution 2: Proper storage of stock solutions. Aliquot your DMSO stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| DMSO | 100 mg/mL (194.30 mM) | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.86 mM) | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.86 mM) | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.99 mM) | For in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Prepare the Working Solution:
-
For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Start with the required volume of the this compound DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and finally saline, vortexing gently between each addition.
-
-
For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline):
-
Start with the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution and mix thoroughly.
-
-
-
Final Check: Ensure the final solution is clear. If any precipitation is observed, gentle warming or sonication may be applied.
Protocol 2: Preparation of this compound for In Vivo Experiments
-
Prepare a Stock Solution: As with the in vitro protocol, first prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare the Dosing Solution:
-
For a corn oil-based formulation:
-
Take the required volume of the DMSO stock solution.
-
Add corn oil to reach the final desired concentration and volume.
-
Ensure the solution is a clear, homogenous mixture before administration.
-
-
-
Administration: It is recommended to prepare the dosing solution fresh on the day of the experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway via the LH receptor.
References
Technical Support Center: Optimizing Org 43553 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Org 43553 in in vitro experiments. The information is tailored for scientists and drug development professionals to effectively determine optimal experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, low molecular weight, allosteric agonist of the Luteinizing Hormone Receptor (LHR).[1][2][3] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the LHR, this compound binds to an allosteric site within the transmembrane domain.[4][5] Its primary mechanism of action is to stimulate the LHR, leading to the activation of the Gs protein and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for steroidogenesis and other physiological responses mediated by the LHR.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. The EC50 value for human LHR agonistic activity has been reported to be approximately 3.7 nM in CHO cells. However, the optimal concentration can vary depending on the cell type, the specific endpoint being measured, and the expression level of the LHR. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: Does this compound show activity at other receptors?
A3: Yes, this compound has been shown to have some off-target effects, particularly at higher concentrations. It exhibits agonistic activity at the Follicle-Stimulating Hormone Receptor (FSHR) with an EC50 of 110 nM. Slight agonistic activity on the Thyroid-Stimulating Hormone Receptor (TSHR) has been observed at concentrations exceeding 3 µM. No significant agonistic effect has been reported for the Corticotropin-Releasing Factor 1 Receptor (CRF1-R).
Q4: How does the potency of this compound compare to the endogenous ligand LH?
A4: this compound is a potent agonist, but its potency is lower than that of recombinant human LH. For instance, in a CRE-luciferase reporter assay in CHO cells, this compound had an EC50 of 4.7 nM, while LH had an EC50 of 35 pM.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound treatment | 1. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 2. Low LHR expression: The cell line used may not express the Luteinizing Hormone Receptor (LHR) or expresses it at very low levels. 3. Cell health: Poor cell viability or health can lead to a diminished response. 4. Incorrect assay endpoint: The chosen readout may not be sensitive to LHR activation by this compound. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Verify LHR expression: Confirm LHR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express functional LHR, such as CHO-K1 cells stably expressing the human LHR. 3. Check cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy. 4. Use a validated assay: Measure a direct downstream target of LHR activation, such as cAMP accumulation or CRE-luciferase reporter activity. |
| High background signal or unexpected off-target effects | 1. Concentration too high: High concentrations of this compound can lead to off-target effects, particularly on the FSHR and TSHR. 2. Compound purity: Impurities in the this compound stock could cause non-specific effects. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Verify compound purity: Ensure the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cell lines can change their characteristics over time and with increasing passage number. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of this compound can lead to variability. 3. Variations in incubation time: The duration of treatment can significantly impact the observed effect. | 1. Use a consistent cell passage number: Maintain a cell bank and use cells within a defined passage number range for all experiments. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Store the stock solution according to the manufacturer's recommendations. 3. Standardize incubation time: Use a consistent incubation time for all experiments. A 4-hour incubation is often sufficient for cAMP-mediated responses. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | EC50 | Reference |
| LH-R Agonistic Activity | CHO cells stably expressing human LH-R | CRE-luciferase | 3.7 nM | |
| LH-R Agonistic Activity | CHO cells stably expressing human LH-R | CRE-luciferase | 4.7 nM | |
| LH-R Agonistic Activity | Engineered system | cAMP production | 1.7 nM | |
| FSH-R Agonistic Activity | CHO cells stably expressing human FSH-R | CRE-luciferase | 110 nM | |
| TSH-R Agonistic Activity | HEK293 cells stably expressing human TSH-R | cAMP measurement | > 3 µM | |
| Testosterone Production | Primary mouse Leydig cells | Testosterone measurement | 67 nM |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Preparation | Assay | Value | Reference |
| Binding Affinity (KD) | CHO-K1 cell membranes expressing human LH-R | Saturation binding with [3H]this compound | 2.4 ± 0.4 nM | |
| Binding Affinity (Ki) | Not specified | Not specified | 3.3 nM |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a CRE-Luciferase Reporter Assay
This protocol is based on methodologies described in published studies.
Objective: To determine the EC50 of this compound for the activation of the Luteinizing Hormone Receptor (LHR).
Materials:
-
CHO-K1 cells stably expressing the human LHR and a CRE-luciferase reporter gene.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the CHO-K1-hLHR-CRE-luciferase cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
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Prepare serial dilutions of this compound in serum-free cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/ml recombinant human LH).
-
Remove the culture medium from the cells and replace it with the prepared this compound dilutions or controls.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Measurement of Testosterone Production in Primary Mouse Leydig Cells
This protocol is adapted from the methodology described for measuring testosterone production in response to this compound.
Objective: To assess the effect of this compound on steroidogenesis in primary Leydig cells.
Materials:
-
Primary mouse Leydig cells.
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Leydig cell culture medium.
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This compound stock solution (e.g., 10 mM in DMSO).
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hCG (human chorionic gonadotropin) as a positive control.
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Testosterone ELISA kit.
Procedure:
-
Isolate primary Leydig cells from mouse testes using established protocols.
-
Plate the Leydig cells in a 24-well plate at an appropriate density.
-
Allow the cells to adhere and recover for 24-48 hours.
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Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control and a positive control (e.g., 10 mIU/ml hCG).
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Replace the medium in the wells with the prepared this compound dilutions or controls.
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Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
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After incubation, collect the culture supernatant.
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Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.
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Analyze the data by plotting testosterone concentration against the this compound concentration.
Visualizations
Caption: Signaling pathway of this compound via the Luteinizing Hormone Receptor.
Caption: Experimental workflow for determining the EC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential off-target effects of Org 43553
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Org 43553, a low molecular weight, orally active agonist of the Luteinizing Hormone Receptor (LHR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, allosteric agonist of the Luteinizing Hormone Receptor (LHR).[1][2] Unlike the endogenous ligands, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2][3] Its primary on-target effect is the activation of the LHR, leading to downstream signaling cascades, such as cyclic AMP (cAMP) production, which are crucial for processes like ovulation.[2]
Q2: What are the known off-target receptors for this compound?
A2: The primary off-target interactions identified for this compound are with other glycoprotein hormone receptors, specifically the Follicle-Stimulating Hormone Receptor (FSHR) and the Thyroid-Stimulating Hormone Receptor (TSHR). It exhibits agonistic activity at the FSHR and weak agonistic activity at the TSHR at higher concentrations. No agonistic effect has been observed at the Corticotropin-Releasing Factor 1 (CRF1) receptor.
Q3: How significant is the activity of this compound at these off-target receptors?
A3: this compound is significantly more potent at its primary target, the LHR. Its potency at the FSHR is approximately 30-fold lower than at the LHR. The activity at the TSHR is very weak, only observed at concentrations exceeding 3 µM. For a quantitative comparison, please refer to the data summary table below.
Q4: Does this compound activate all signaling pathways associated with the Luteinizing Hormone Receptor?
A4: No. This compound is a "signaling-selective" or "biased" agonist. It potently stimulates the Gs/adenylyl cyclase pathway, leading to cAMP production. However, it does not activate the Gq/phospholipase C (PLC) pathway, which leads to inositol phosphate (IP) generation. Interestingly, this compound can inhibit LH-induced PLC activation, which is an important consideration for co-treatment experiments.
Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my experiment that is not consistent with LHR activation alone.
-
Possible Cause: This could be due to the off-target activation of the Follicle-Stimulating Hormone Receptor (FSHR), especially if high concentrations of this compound are used. FSHR activation can initiate its own distinct signaling cascades that may contribute to your observed phenotype.
-
Troubleshooting Steps:
-
Concentration Check: Verify the concentration of this compound being used. Refer to the quantitative data table to assess the potential for FSHR engagement at your experimental concentration.
-
Use a Selective Antagonist: If available, use a selective FSHR antagonist in a parallel experiment to see if the unexpected effect is blocked.
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Knockdown/Knockout Models: In cell-based models, consider using cells with FSHR knocked down or knocked out to confirm that the effect is mediated by this off-target receptor.
-
Issue 2: My results on downstream signaling (e.g., calcium mobilization) are inconsistent with literature for endogenous LH.
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Possible Cause: This is likely due to the biased agonism of this compound. Since this compound does not activate the PLC pathway, downstream effects that are dependent on this pathway (like inositol phosphate production or calcium mobilization) will not be observed.
-
Troubleshooting Steps:
-
Confirm Signaling Pathway: Switch your assay to measure a downstream marker of the cAMP pathway (e.g., cAMP levels, CREB phosphorylation) to confirm compound activity.
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Positive Control: Use a known LHR agonist that activates both cAMP and PLC pathways (like LH or hCG) as a positive control in your PLC-dependent assay to ensure the assay itself is working correctly.
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Review Experimental Goals: Re-evaluate if this compound is the appropriate tool for your specific scientific question. If you are studying PLC-dependent signaling, a different agonist will be required.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound at its primary target (LHR) and known off-target receptors.
| Receptor | Assay Cell Line | Measured Effect | EC50 (nM) | Selectivity (fold vs. LHR) | Reference |
| LHR | CHO | CRE-Luciferase | 3.7 | - | |
| FSHR | CHO | CRE-Luciferase | 110 | ~30x | |
| TSHR | HEK293 | cAMP Accumulation | >3000 | >810x | |
| CRF1-R | CHO | Not specified | No effect | - |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.
Experimental Protocols
Protocol: Off-Target Activity Screening using Recombinant Cell Lines
This protocol describes a general method for assessing the off-target agonistic activity of a compound like this compound on related G-protein coupled receptors.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably co-transfected with the human receptor of interest (e.g., hFSHR, hCRF1-R) and a cyclic-AMP Response Element (CRE) inducible luciferase reporter gene.
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For receptors that couple less efficiently to CRE-luciferase, such as the hTSHR, use a cell line (e.g., HEK293) stably expressing the receptor and measure cAMP accumulation directly.
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Maintain cells in appropriate growth medium supplemented with antibiotics to ensure selection of transfected cells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Create a serial dilution series of this compound to cover a wide concentration range (e.g., from 1 pM to 10 µM). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Agonist Assay:
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Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.
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Replace the growth medium with a serum-free assay buffer.
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Add the diluted this compound or a reference agonist (e.g., human FSH for FSHR-expressing cells) to the wells.
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Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator.
-
-
Signal Detection:
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For CRE-Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
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For cAMP Assay: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable commercial kit, such as an enzyme immunoassay (EIA) or a fluorescence-based assay.
-
-
Data Analysis:
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Normalize the data to a vehicle control (0% activation) and a saturating concentration of a known full agonist (100% activation).
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Plot the response versus the log of the compound concentration.
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Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the EC50 value.
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Visualizations
Signaling Pathway Diagram
Caption: Biased signaling of this compound at the Luteinizing Hormone Receptor.
Experimental Workflow Diagram
Caption: Workflow for characterizing on-target and off-target effects.
References
Org 43553 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Org 43553. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For short-term storage (days to weeks), it is recommended to store the solid powder of this compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term stability, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1]
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not extensively published, it is good laboratory practice to store this compound, both as a solid and in solution, protected from light to minimize potential degradation.
Q4: What is the expected shelf life of this compound?
A4: When stored properly under the recommended long-term conditions (-20°C for solid, -80°C for solutions), this compound is expected to be stable for over 3 years.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution concentration is too high.- Improper solvent used.- Incomplete initial dissolution. | - Gently warm the solution and sonicate to aid redissolution.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure the appropriate solvent system is used as detailed in the formulation protocols. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a properly stored stock aliquot for each experiment.- Review storage conditions and handling procedures to ensure they align with recommendations.- Perform a stability check of the compound using a suitable analytical method like HPLC. |
| Low or no biological activity observed | - Inactive compound due to degradation.- Incorrect preparation of the working solution. | - Use a fresh vial of this compound or a new stock solution.- Verify the final concentration and solvent composition of the working solution.- For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use. |
| Difficulty dissolving the compound | - this compound has limited solubility in aqueous solutions. | - Utilize the recommended solvent systems, such as those containing DMSO, PEG300, Tween-80, or SBE-β-CD.- Gentle heating and sonication can be employed to facilitate dissolution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder (Short-term) | 0 - 4°C | Days to Weeks |
| Solid Powder (Long-term) | -20°C | Months to Years |
| Stock Solution | -20°C | Up to 1 month[1] |
| Stock Solution | -80°C | Up to 6 months[1] |
Table 2: Formulation Protocols for In Vivo Studies
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
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Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term use.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound. Method validation and optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
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B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its concentration and assess stability over time.
-
Protocol 3: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
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Thermal Degradation: Store the solid powder of this compound at 105°C for 24 hours.
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Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
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Analysis: Following each stress condition, analyze the samples using the stability-indicating HPLC method (Protocol 2) to identify and quantify any degradation products.
Visualizations
Caption: Signaling pathway of this compound as an allosteric agonist of the LH receptor.
Caption: General experimental workflow for using this compound.
References
addressing poor oral bioavailability of Org 43553 in certain models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of Org 43553 in experimental models. While this compound has demonstrated good to high oral bioavailability in several preclinical species, this guide addresses potential sources of variability and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common preclinical models?
A1: Pharmacokinetic studies have shown that this compound generally exhibits high oral bioavailability in rats (79%) and moderate bioavailability in dogs (44%).[1][2] These findings indicate good absorption characteristics for this low molecular weight LH receptor agonist.
Q2: My in-vivo experiment is showing lower than expected efficacy after oral administration of this compound. Could this be related to poor oral bioavailability?
A2: While this compound has reported good oral bioavailability, several factors in an experimental setup can lead to lower-than-expected exposure and efficacy. These can include issues with formulation and solubility, the animal model being used, and interactions with other administered substances. It is crucial to systematically evaluate these potential issues.
Q3: Are there known formulation strategies to optimize the oral delivery of this compound?
A3: For preclinical studies, this compound has been successfully administered as an oral liquid formulation.[3] One specific vehicle used is 10% Cremophore in water.[1] Ensuring the compound is fully solubilized in the vehicle is critical for consistent absorption. If precipitation is observed, gentle heating and/or sonication may aid dissolution. For custom formulations, considering solubility and stability is paramount.
Q4: How does this compound activate the Luteinizing Hormone (LH) receptor?
A4: this compound is a low-molecular-weight agonist of the Luteinizing Hormone (LH) receptor.[1] It allosterically binds to the receptor, inducing a conformational change that primarily activates the Gs-protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). This mimics the action of the endogenous ligand, LH.
Troubleshooting Guide: Addressing Unexpectedly Low Oral Bioavailability
This guide provides a step-by-step approach to troubleshoot experiments where the oral bioavailability of this compound appears to be compromised.
Issue 1: Inconsistent or Low Efficacy Post-Oral Dosing
Potential Cause: Poor solubility or precipitation of this compound in the dosing vehicle.
Troubleshooting Steps:
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Verify Solubility: Confirm that this compound is fully dissolved in your chosen vehicle at the desired concentration. Visually inspect for any particulate matter or precipitation before administration.
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Optimize Formulation: If solubility is an issue, consider using a different vehicle system. Formulations containing solubilizing agents like Cremophore, DMSO, or cyclodextrins have been used for similar compounds.
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Prepare Fresh Formulations: Do not use old formulations, as the compound may degrade or precipitate over time. Prepare fresh dosing solutions for each experiment.
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
Potential Cause: Differences in gastrointestinal (GI) physiology or food effects.
Troubleshooting Steps:
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Standardize Fasting Conditions: Ensure that all animals are fasted for a consistent period before oral administration. The presence of food in the GI tract can significantly alter drug absorption.
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Control for Animal Health: Use healthy animals and ensure they are properly acclimated to the experimental conditions. GI motility and health can impact drug absorption.
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Consider the Animal Model: Be aware that oral bioavailability can differ between species and even strains due to differences in metabolism and GI physiology.
Quantitative Data Summary
The following tables summarize the in-vitro activity and in-vivo pharmacokinetic parameters of this compound in various models.
Table 1: In-Vitro Activity of this compound
| Receptor | Cell Line | Activity (EC50) |
| Human LH Receptor | CHO cells | 3.7 nM |
| Human FSH Receptor | CHO cells | 110 nM |
| Human TSH Receptor | HEK293 cells | >3 µM |
| Human CRF1 Receptor | CHO cells | No agonistic effect |
Data sourced from MedChemExpress and an Oxford Academic publication.
Table 2: Pharmacokinetic Parameters of this compound in Female Rats and Dogs
| Species | Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (h*mg/L) | t½ (h) | Oral Bioavailability (%) |
| Rat | IV | 5 | 5.1 ± 2.3 | - | 6.9 ± 0.4 | 3.4 ± 1.3 | - |
| Rat | PO | 50 | 8.7 ± 2.2 | 3.3 ± 3.3 | 55.1 ± 2.0 | 4.5 ± 1.8 | 79 |
| Dog | IV | 12.5 | - | - | 9.1 ± 3.1 | 1.5 ± 1.3 | - |
| Dog | PO | 50 | 4.1 ± 1.7 | 0.9 ± 1.0 | 16.1 ± 1.2 | 3.5 ± 2.5 | 44 |
Data from a study published in Human Reproduction Update.
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic Study in Female Wistar Rats
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Animals: Female Wistar rats with cannulated jugular veins.
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Formulation: this compound was dissolved in 10% Cremophore in water.
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Dosing:
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Intravenous (IV): A single dose of 5 mg/kg was administered.
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Oral (PO): A single dose of 50 mg/kg was administered by oral gavage.
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Sampling: Blood samples were collected at regular intervals over a 24-hour period. Serum was separated by centrifugation.
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Analysis: Serum levels of this compound were quantified using LC-MS/MS.
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Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, and oral bioavailability) were calculated using a non-compartmental model.
Protocol 2: Ovulation Induction in Immature Mice
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Animals: Immature female mice.
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Priming: Animals were primed with pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.
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Dosing: A single oral dose of this compound (ranging from 5 to 50 mg/kg) was administered.
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Outcome Measurement: The number of ovulated oocytes in the ampullae was counted to determine the efficacy of ovulation induction.
Visualizations
Caption: Signaling pathway of this compound via the LH receptor.
Caption: Troubleshooting workflow for low in-vivo efficacy.
References
minimizing variability in animal response to Org 43553
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal responses to Org 43553.
Understanding this compound
This compound is an orally active, low molecular weight agonist of the Luteinizing Hormone Receptor (LHR).[1][2][3] It functions as a signaling-selective, allosteric agonist, primarily activating the cyclic AMP (cAMP) pathway to mimic the physiological effects of Luteinizing Hormone (LH).[4]
Key Characteristics of this compound:
| Parameter | Value | Species | Reference |
| LH Receptor EC50 | 3.7 nM | Human | [1] |
| FSH Receptor EC50 | 110 nM | Human | |
| TSH Receptor Agonism | >3 µM | Human | |
| Oral Bioavailability | 79% | Rat | |
| 44% | Dog | ||
| Elimination Half-life | 3.4 hours | Rat | |
| 30-47 hours | Human |
This compound Signaling Pathway
This compound acts as an allosteric agonist at the Luteinizing Hormone Receptor (LHR), a G protein-coupled receptor (GPCR). Its binding primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the downstream physiological responses.
Caption: Signaling pathway of this compound at the Luteinizing Hormone Receptor.
Troubleshooting Guides
High variability in animal response is a common challenge in in-vivo pharmacology. This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-than-Expected Efficacy (e.g., ovulation induction, testosterone production)
| Potential Cause | Troubleshooting Steps |
| Animal Stress | Stress can significantly impact the hypothalamic-pituitary-gonadal (HPG) axis, leading to suppressed LH release and potentially altered receptor sensitivity. To mitigate this, acclimate animals to the facility and handling procedures for at least one week before the experiment. Minimize noise and disturbances in the animal facility. Handle animals gently and consistently. |
| Dietary Phytoestrogens | Standard rodent chows often contain soy or alfalfa, which are sources of phytoestrogens. These compounds can have estrogenic activity and interfere with reproductive hormone regulation. For sensitive studies, consider using a phytoestrogen-free diet to reduce background hormonal noise. |
| Animal Age and Strain | The responsiveness of the HPG axis can vary with the age and genetic background of the animals. Ensure that all animals within an experimental group are of the same age and from the same supplier. Report the specific strain and age of the animals in your experimental records. |
| Incorrect Dosing or Formulation | This compound is orally bioavailable, but improper formulation or administration can lead to variable absorption. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. For oral gavage, ensure the correct volume is administered directly into the stomach. A common vehicle is 10% Cremophor in water. |
| Timing of Administration | The stage of the estrous cycle in female animals will dramatically affect the response to an LH receptor agonist. For ovulation induction studies, it is crucial to synchronize the estrous cycles of the animals or to administer this compound at a specific stage (e.g., proestrus). |
Issue 2: High Inter-Animal Variability within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Gavage Technique | Improper oral gavage can lead to stress and variable drug delivery. Ensure all personnel are proficient in the technique to minimize stress and ensure consistent administration. |
| Underlying Health Status | Subclinical infections or other health issues can affect an animal's physiological response. Visually inspect all animals daily and exclude any that show signs of illness. |
| Social Housing Conditions | Social hierarchy and stress within a cage can influence hormonal profiles. House animals in stable, consistent social groups. Avoid re-grouping animals during an experiment. |
| Biological Variation | A certain degree of biological variation is inherent in any animal study. To account for this, ensure your study is adequately powered with a sufficient number of animals per group. Randomize animals to treatment groups to distribute inherent variability evenly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A common and effective vehicle for oral administration of this compound is a 10% Cremophor in water solution. It is important to ensure the compound is fully dissolved or forms a stable, homogenous suspension before administration.
Q2: How should I time the administration of this compound for ovulation induction studies in rats?
A2: To standardize the response, it is recommended to first synchronize the estrous cycles of the female rats. One established method involves treating the rats with a GnRH antagonist to block the endogenous LH surge, followed by the administration of this compound. Typically, the GnRH antagonist is given on the day of proestrus, followed by oral administration of this compound.
Q3: What are the expected effects of this compound on testosterone levels in male rats?
A3: Oral administration of this compound has been shown to significantly increase testosterone production in male rats. The effect is dose-dependent, with higher doses leading to a more pronounced and sustained increase in serum testosterone.
Q4: Can I administer this compound via a different route, such as intraperitoneal injection?
A4: While this compound is designed for oral activity, other routes of administration may be possible. However, its efficacy and pharmacokinetics have been primarily characterized following oral administration. If considering an alternative route, preliminary dose-response and pharmacokinetic studies are highly recommended.
Q5: How can I minimize the number of animals used while still obtaining robust data?
A5: Implementing a rigorous experimental design is key. This includes:
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Power analysis: Calculate the minimum number of animals needed to detect a statistically significant effect.
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Blocking: Group animals into blocks with similar characteristics (e.g., littermates, initial body weight) to reduce variability.
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Repeated measures: Where possible, take multiple measurements from the same animal over time to reduce inter-animal variability.
Experimental Protocols
Protocol 1: Ovulation Induction in Immature Mice
This protocol is adapted from established methods for assessing the in vivo efficacy of LH receptor agonists.
Materials:
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Immature female BDF1 mice (20 days of age)
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Humegon (or other FSH preparation)
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This compound
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Vehicle (10% Cremophor in water)
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Saline
Procedure:
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On day 0, at 10:00 AM, stimulate follicle growth by administering a subcutaneous injection of Humegon (12.5 IU per mouse).
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48 hours later, induce ovulation with a single oral dose of this compound (e.g., 50 mg/kg) or vehicle. A positive control group receiving hCG (e.g., 500 IU/kg, s.c.) should be included.
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72 hours after the Humegon injection, euthanize the animals by cervical dislocation.
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Excise the oviducts and place them in saline.
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Under a dissecting microscope, count the number of ovulated oocytes in the ampulla.
Protocol 2: Testosterone Stimulation in Male Rats
This protocol is based on studies demonstrating the androgenic effects of this compound.
Materials:
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Adult male Wistar rats
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This compound
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Vehicle (10% Cremophor in water)
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Blood collection supplies
Procedure:
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Acclimate adult male rats to handling for at least one week.
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Administer this compound orally at the desired doses (e.g., 10, 50, 250 mg/kg) or vehicle once daily for a specified period (e.g., 7 consecutive days).
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Collect blood samples from the tail vein at baseline (before the first dose) and at various time points after administration (e.g., 1, 4, and 8 hours on day 1, and then daily before each subsequent dose).
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Process the blood samples to obtain serum.
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Analyze serum testosterone levels using a validated assay (e.g., ELISA or LC-MS/MS).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
References
Org 43553 cross-reactivity with other glycoprotein hormone receptors
Welcome to the technical support center for Org 43553. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and low molecular weight (LMW) allosteric agonist for the human Luteinizing Hormone (LH) receptor.[1][2] Unlike the endogenous ligands LH and human chorionic gonadotropin (hCG) which bind to the extracellular domain, this compound interacts with the transmembrane domain of the LH receptor.[1][3] This interaction leads to the activation of the cyclic AMP (cAMP) signaling pathway, mimicking the physiological effects of LH.[1]
Q2: What is the cross-reactivity profile of this compound with other glycoprotein hormone receptors?
This compound exhibits selectivity for the LH receptor, but it can interact with other glycoprotein hormone receptors at higher concentrations. Its agonistic activity has been observed at the Follicle-Stimulating Hormone (FSH) receptor and the Thyroid-Stimulating Hormone (TSH) receptor, though with significantly lower potency compared to the LH receptor.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at the human LH, FSH, and TSH receptors.
| Receptor | Parameter | Value (nM) | Cell Line |
| LH Receptor | EC50 | 3.7 | CHO |
| LH Receptor | Ki | 3.3 | CHO |
| FSH Receptor | EC50 | 110 | CHO |
| TSH Receptor | EC50 | >3000 | HEK293 |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant.
Troubleshooting Guide
Problem 1: Higher than expected EC50 value for this compound in our LH receptor activation assay.
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Possible Cause 1: Compound Stability and Storage. Improper storage of this compound can lead to its degradation.
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Solution: this compound should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
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Possible Cause 2: Cell Line and Receptor Expression. The EC50 value can be influenced by the cell line used and the expression level of the LH receptor.
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Solution: The reported EC50 value of 3.7 nM was determined using a Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor. Ensure you are using a comparable system with robust receptor expression.
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-
Possible Cause 3: Assay Conditions. Variations in assay parameters can affect the outcome.
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Solution: Refer to the detailed experimental protocols below. Pay close attention to cell density, incubation times, and the components of the assay buffer.
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Problem 2: No significant cAMP production observed after treating cells with this compound.
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Possible Cause 1: Incorrect Signaling Pathway Measurement. this compound is a signaling-selective agonist.
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Solution: this compound primarily activates the adenylyl cyclase/cAMP pathway and is not a potent stimulator of the phospholipase C (PLC) pathway. Ensure your assay is designed to measure cAMP levels.
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-
Possible Cause 2: Allosteric Nature of the Compound. As an allosteric agonist, its effect can be influenced by the presence of other ligands.
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Solution: Ensure that the assay medium does not contain any substances that could interfere with the allosteric binding site.
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Experimental Protocols
Protocol 1: In Vitro LH Receptor Activation Assay (cAMP Measurement)
This protocol is based on methods used to characterize the activity of this compound in CHO cells stably expressing the human LH receptor.
Materials:
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CHO cells stably expressing the human LH receptor
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Cell culture medium (e.g., DMEM/F12)
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This compound
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DMSO (for stock solution)
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cAMP assay kit (e.g., HTRF, ELISA)
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96-well white-bottom microtiter plates
Procedure:
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Cell Seeding: Seed the CHO-LH receptor cells into 96-well plates at a density of 10,000-15,000 cells per well and culture overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations.
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Cell Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a specified period (e.g., 1-4 hours) at 37°C.
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cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Radioligand Binding Assay for LH Receptor
This protocol describes a competitive binding assay using [3H]this compound to determine the binding affinity of test compounds for the LH receptor.
Materials:
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Cell membranes from CHO cells expressing the human LH receptor
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[3H]this compound (radioligand)
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Unlabeled this compound or other test compounds
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Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]this compound at a concentration near its Kd (e.g., 2-3 nM), and varying concentrations of the unlabeled competitor compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of [3H]this compound (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Allosteric activation of the LH receptor by this compound and downstream cAMP signaling.
Caption: Workflow for determining the in vitro potency of this compound.
Caption: Relative potency of this compound at glycoprotein hormone receptors.
References
Technical Support Center: Synthesis of Org 43553 Analogs
Welcome to the Technical Support Center for the synthesis of Org 43553 analogs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of analogs of this compound, a potent, low-molecular-weight agonist of the luteinizing hormone receptor (LHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the synthesis of its analogs important?
This compound is a thieno[2,3-d]pyrimidine derivative that acts as a selective agonist for the luteinizing hormone receptor (LHR).[1][2] Analogs of this compound are synthesized to explore the structure-activity relationship (SAR) of this class of compounds, aiming to develop new therapeutics with improved potency, selectivity, and pharmacokinetic properties for reproductive health and other LHR-related conditions.[3]
Q2: What is the general synthetic strategy for this compound and its analogs?
The synthesis of this compound and its analogs can be conceptually broken down into three main stages:
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Construction of the thieno[2,3-d]pyrimidine core: This is typically achieved through a multi-step process starting with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one.[1][4]
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Introduction of the substituted phenyl group at the C4 position: This is commonly accomplished via a Suzuki-Miyaura cross-coupling reaction after converting the 4-oxo group to a more reactive species, such as a chloride.
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Elaboration of the side chain on the phenyl ring: This usually involves an amide bond formation to attach the morpholinoacetyl moiety to an amino group on the phenyl ring.
Q3: What are the most common challenges encountered during the synthesis of this compound analogs?
Researchers often face challenges at several key stages:
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Low yields in the initial Gewald reaction: This can be due to suboptimal reaction conditions, purity of starting materials, or side reactions.
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Difficulties in the Suzuki-Miyaura coupling: Issues such as catalyst deactivation, low yields, and purification challenges are common, especially with heteroaromatic halides.
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Inefficient amide bond formation: Steric hindrance or the electronic properties of the coupling partners can lead to low conversion rates in the final amide coupling step.
Troubleshooting Guides
Challenge 1: Low Yield in the Gewald Reaction for the Thiophene Core
The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursor. Low yields are a frequent roadblock.
dot
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
Troubleshooting Steps:
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Verify the initial Knoevenagel condensation: This first step between the ketone/aldehyde and the active methylene nitrile is crucial. Run a small-scale reaction without sulfur to confirm the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS. If this fails, check the purity of your starting materials and the activity of the base.
-
Optimize reaction temperature and solvent: The temperature can significantly impact the rate of sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while excessive heat can promote side reactions. Polar solvents like ethanol or DMF are generally preferred.
-
Minimize side reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Adjusting the temperature or the rate of reagent addition can help minimize this side product.
-
Improve purification: Residual elemental sulfur and dimeric byproducts are common impurities. Recrystallization is often effective for removing sulfur. Column chromatography may be necessary to separate the desired product from dimeric impurities.
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine, Morpholine | Catalyzes the initial Knoevenagel condensation. |
| Solvent | Ethanol, DMF | Polar solvents enhance the condensation with sulfur. |
| Temperature | Room Temperature to Reflux | Substrate-dependent; optimization is often required. |
Challenge 2: Inefficient Suzuki-Miyaura Cross-Coupling
The introduction of the substituted phenyl ring at the C4 position of the thieno[2,3-d]pyrimidine core is a critical step.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl chlorides, electron-rich and bulky phosphine ligands often improve catalytic activity. Consider screening different catalyst systems.
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane, THF, DMF with water) should also be optimized.
-
Address Protodeboronation: The premature cleavage of the boronic acid C-B bond is a common side reaction, especially with heteroaryl boronic acids. Using anhydrous conditions or boronic esters can mitigate this issue.
-
Minimize Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be suppressed by ensuring rigorous degassing of the reaction mixture to remove oxygen.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Common and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A range of bases should be screened for optimal results. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Aprotic solvents with a water co-solvent are frequently used. |
Challenge 3: Difficult Amide Bond Formation
The final step of attaching the morpholinoacetyl side chain can be challenging due to the electronic nature and potential steric hindrance of the aniline nitrogen on the thieno[2,3-d]pyrimidine scaffold.
dot
Caption: Troubleshooting workflow for amide bond formation.
Troubleshooting Steps:
-
Screen Coupling Reagents: Standard coupling reagents like HATU, HOBt/EDC may not be effective for electron-deficient anilines. Consider more potent reagents like COMU or T3P.
-
Optimize Base and Solvent: The choice of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) and an appropriate aprotic solvent (e.g., DMF, DCM) is important.
-
Alternative Activation of the Carboxylic Acid: If standard coupling protocols fail, converting the carboxylic acid to a more reactive species like an acid chloride (using, for example, oxalyl chloride or thionyl chloride) prior to reaction with the amine can be effective.
-
Temperature Control: While some amide couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion, but be mindful of potential side reactions at elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HOBt/EDC, COMU | A range of coupling reagents should be screened. |
| Base | DIPEA, N-methylmorpholine | Non-nucleophilic bases prevent unwanted side reactions. |
| Solvent | DMF, DCM | Aprotic solvents are generally preferred for amide coupling. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of the starting ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a suitable base (e.g., triethylamine or morpholine).
-
Stir the reaction mixture at room temperature or heat to reflux for 1-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.
Step 2: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
-
Heat a mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq.) and formamide (excess) at reflux for 1.5-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry under vacuum.
Step 3: Chlorination of the Thieno[2,3-d]pyrimidin-4(3H)-one
-
Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (excess).
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloro-thieno[2,3-d]pyrimidine.
Step 4: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Amide Bond Formation
-
To a solution of the aniline-substituted thieno[2,3-d]pyrimidine (1.0 eq.), morpholinoacetic acid (1.1 eq.), and a coupling reagent (e.g., HATU, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Luteinizing Hormone Receptor (LHR) Signaling Pathway
This compound and its analogs act as allosteric agonists at the LHR, a G protein-coupled receptor (GPCR). Upon binding, they induce a conformational change in the receptor, leading to the activation of downstream signaling cascades, primarily through the Gαs protein.
dot
Caption: Simplified signaling pathway of this compound analogs via the LH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Org 43553 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Org 43553. Our aim is to help you identify and overcome potential resistance mechanisms in your cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, low molecular weight agonist for the human luteinizing hormone receptor (LHR). It functions as a signaling-selective, allosteric agonist.[1] This means it binds to a site on the LHR distinct from the natural ligand (luteinizing hormone, LH) and preferentially activates the cyclic AMP (cAMP) signaling pathway with minimal activation of the phospholipase C (PLC) pathway.[1][2]
Q2: Which cell lines are suitable for studying the effects of this compound?
The primary requirement for a cell line to be responsive to this compound is the expression of the luteinizing hormone receptor (LHR). Several cancer cell lines have been reported to express LHR, including certain types of ovarian, breast, and endometrial cancer cell lines. For example, some studies have detected LHR expression in ovarian cancer cell lines such as OCC1 and SKOV-3, although expression in SKOV-3 has been debated. The endometrial adenocarcinoma cell line, Ishikawa, has also been shown to express LHR. It is crucial to verify LHR expression in your specific cell line of interest before initiating experiments.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can stem from several factors:
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Low or absent LHR expression: The target receptor may not be present in your cell line.
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Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response.
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Incorrect assay conditions: The experimental setup may not be suitable for detecting the specific cellular response.
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Cellular resistance: The cells may have developed mechanisms to counteract the effects of the agonist.
Our troubleshooting guide below provides detailed steps to investigate each of these possibilities.
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of GPCR pharmacology, resistance could develop through:
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LHR Downregulation: Prolonged exposure to an agonist can lead to a decrease in the number of receptors on the cell surface, a process known as downregulation.
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Receptor Desensitization: The receptor may become uncoupled from its downstream signaling pathway, often through phosphorylation and arrestin recruitment.
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Mutations: Genetic mutations in the LHR or downstream signaling components (e.g., G proteins, adenylyl cyclase) could impair signal transduction.
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Activation of Compensatory Pathways: Cells may upregulate alternative signaling pathways to bypass the effects of LHR activation.
Troubleshooting Guide
Issue 1: No observable cellular response to this compound treatment.
This is a common initial challenge. The following steps will help you systematically troubleshoot the problem.
Experimental Workflow for Investigating Lack of Response
Caption: A stepwise workflow for troubleshooting the lack of cellular response to this compound.
Troubleshooting Table for Lack of Response
| Potential Cause | Recommended Action | Expected Outcome |
| Cell line does not express LHR | Verify LHR mRNA and protein expression using qPCR and Western Blotting. | A positive signal for LHR confirms its presence. The absence of a signal indicates the cell line is not a suitable model. |
| This compound concentration is too low | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 10 µM). | A sigmoidal dose-response curve should be observed, allowing for the determination of the EC50. |
| Inactive compound | Test a fresh batch of this compound. Ensure proper storage conditions (as per manufacturer's instructions). | A positive response with the new batch would indicate a problem with the previous stock. |
| Inappropriate assay | Confirm that your assay measures a downstream effect of the LHR/cAMP pathway (e.g., cell viability, gene expression). Use a direct measure of LHR activation, such as a cAMP assay, as a primary readout. | A robust increase in intracellular cAMP levels upon this compound stimulation will validate receptor activation. |
| General cell culture issues | Routinely check for mycoplasma contamination. Ensure consistent cell passage numbers and seeding densities. | Healthy, uncontaminated cells will provide more reliable and reproducible results. |
Issue 2: Diminished response to this compound over time.
If you observe an initial response that wanes with subsequent treatments or in later passages of the cell line, you may be dealing with acquired resistance.
Signaling Pathway of this compound and Potential Resistance Points
Caption: The LHR signaling pathway activated by this compound and potential points of resistance.
Troubleshooting Table for Diminished Response
| Potential Cause | Recommended Action | Expected Outcome | Quantitative Data from Literature (Example) |
| LHR Downregulation | Compare LHR protein levels in naive vs. chronically treated cells using Western Blot. Quantify cell surface LHR using flow cytometry or cell surface biotinylation assays. | A significant decrease in total and/or surface LHR levels in chronically treated cells. | Treatment of rat Leydig cells with EE2 (an endocrine disruptor) reduced LHR expression. |
| Receptor Desensitization | Measure cAMP production in response to a short-term this compound challenge in both naive and chronically treated cells. | Chronically treated cells will show a blunted cAMP response compared to naive cells for the same agonist concentration. | N/A for this compound. However, this is a common phenomenon for many GPCR agonists. |
| Mutations in LHR or Signaling Pathway | Sequence the LHR gene and key downstream components like Gαs and adenylyl cyclase in resistant cell lines. Compare to the parental cell line. | Identification of mutations that could alter protein function. | Mutations in the LHR, such as D383N and R442H, have been shown to impair signal transduction. |
| Increased cAMP degradation | Measure the activity of phosphodiesterases (PDEs) in cell lysates from naive and resistant cells. Treat cells with a broad-spectrum PDE inhibitor (e.g., IBMX) along with this compound. | Higher PDE activity in resistant cells. Restoration of this compound response in the presence of a PDE inhibitor. | N/A for this compound. |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability and proliferation in response to this compound.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
cAMP Accumulation Assay
This assay directly measures the activation of the LHR signaling pathway.
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Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and grow to near confluence.
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Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
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Stimulation: Add various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.
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Cell Lysis: Lyse the cells to release intracellular cAMP.
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cAMP Detection: Quantify cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assays) according to the manufacturer's protocol.
Western Blot for LHR Expression
This protocol is for determining the total protein level of LHR.
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Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. For membrane proteins like GPCRs, a stronger detergent like Triton X-100 may be necessary. Determine the total protein concentration of the lysates.
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Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for at least 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LHR overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This technical support center provides a framework for addressing resistance to this compound. Given the limited specific data on this compound, a systematic approach based on established principles of GPCR pharmacology is recommended. Careful experimental design and validation are key to successfully overcoming resistance and obtaining reliable results.
References
Org 43553 half-life and impact on experimental timing
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Org 43553 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, low molecular weight, allosteric agonist of the luteinizing hormone receptor (LHR).[1][2] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the LHR, this compound binds to an allosteric site within the transmembrane domain.[1] This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, primarily the Gs/cAMP pathway, mimicking the effects of LH and hCG.[1]
Q2: What is the half-life of this compound and how does it impact experimental timing?
The half-life of this compound varies significantly between species, which is a critical consideration for experimental design. Its shorter half-life compared to hCG can be advantageous in reducing the risk of overstimulation.
Data Summary: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Citation |
| Half-life | Rat | 3.4 hours | |
| Dog | Not explicitly stated, but clearance is increased compared to rats. | ||
| Human | 30 - 47 hours | ||
| Oral Bioavailability | Rat | 79% | |
| Dog | 44% | ||
| Time to Peak Concentration (Tmax) | Human | 0.5 - 1 hour |
The shorter half-life in rodents compared to humans means that for sustained receptor activation in rat or mouse models, more frequent administration may be necessary, or the timing of single-dose experiments needs to be carefully considered relative to the desired downstream measurements.
Troubleshooting Guides
Problem 1: I am observing lower than expected efficacy of this compound in my in vivo experiment.
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Possible Cause 1: Suboptimal Dosing. The effective dose of this compound can vary depending on the species and the experimental model.
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Solution: Review published literature for effective dose ranges in your specific model. For example, a single oral dose of 50 mg/kg has been shown to induce ovulation in immature mice and cyclic rats. For testosterone production in male rats, doses ranging from 10-250 mg/kg have been used.
-
-
Possible Cause 2: Issues with Compound Formulation and Administration. this compound has specific solubility characteristics. Improper dissolution can lead to inaccurate dosing.
-
Solution: Ensure the compound is fully dissolved using the recommended protocols. For oral administration in rodents, a common vehicle is 10% Cremophor in water. It is recommended to prepare the working solution fresh on the day of the experiment.
-
-
Possible Cause 3: Rapid Metabolism. As noted in the pharmacokinetic data, the half-life of this compound is relatively short in rodents.
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Solution: Consider the timing of your endpoint measurements relative to the administration of this compound. For longer-term studies, a multiple dosing regimen may be required to maintain effective concentrations.
-
Problem 2: My this compound solution is precipitating upon preparation or during the experiment.
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Possible Cause: Poor Solubility. this compound is soluble in DMSO, but may precipitate in aqueous solutions if not prepared correctly.
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Solution: Prepare a stock solution in DMSO. For aqueous-based in vivo formulations, use of co-solvents is recommended. A suggested protocol is to first prepare a clear stock solution and then sequentially add co-solvents. If precipitation occurs, gentle heating and/or sonication can aid dissolution. For long-term storage, stock solutions should be kept at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
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Problem 3: I am seeing off-target effects in my cell-based assays.
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Possible Cause: Cross-reactivity with other receptors. While this compound is a potent agonist of the LH receptor, it has been shown to have some agonistic activity at the follicle-stimulating hormone (FSH) receptor at higher concentrations (EC50 of 110 nM for FSH-R vs 3.7 nM for LH-R). Slight agonism at the TSH receptor has also been observed at concentrations exceeding 3 µM.
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Solution: Use the lowest effective concentration of this compound to achieve the desired LH receptor activation while minimizing the potential for off-target effects. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
-
Experimental Protocols
Protocol 1: In Vitro LH Receptor Activation Assay
This protocol describes a method to assess the agonistic activity of this compound on the LH receptor in a cell-based assay.
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Cell Culture: Use a cell line stably expressing the human LH receptor (e.g., CHO-K1 cells).
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations.
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Cell Treatment: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight. Replace the culture medium with the prepared dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., recombinant human LH).
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Incubation: Incubate the cells for a specified period (e.g., 4 hours) at 37°C.
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Endpoint Measurement: Measure the downstream signaling readout. A common method is to quantify the accumulation of cyclic AMP (cAMP) using a commercially available ELISA or a reporter gene assay (e.g., luciferase under the control of a cAMP response element).
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Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 value.
Protocol 2: In Vivo Ovulation Induction in Immature Mice
This protocol is adapted from a published study demonstrating the in vivo efficacy of this compound.
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Animal Model: Use immature female BDF1 mice (20 days of age).
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Follicle Stimulation: On day 0, administer a subcutaneous injection of Humegon (12.5 IU/mouse) to stimulate follicle growth.
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Ovulation Induction: After 48 hours, administer a single oral dose of this compound (50 mg/kg) dissolved in 10% Cremophor in water. A control group should receive the vehicle alone. A positive control group can be treated with hCG (500 IU/kg, s.c.).
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Endpoint Assessment: At 72 hours after the Humegon injection, euthanize the animals by cervical dislocation.
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Oocyte Collection: Excise the oviducts and place them in saline. Count the number of ovulated oocytes.
Visualizations
Caption: Signaling pathway of the LH receptor activated by endogenous ligands and this compound.
Caption: Experimental workflow for in vivo ovulation induction in immature mice using this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
Validation & Comparative
A Comparative Guide to Ovulation Induction: Org 43553 vs. hCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Org 43553, a novel small molecule, and human chorionic gonadotropin (hCG), the current standard of care, for the induction of ovulation. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the key differences, potential advantages, and underlying mechanisms of these two agents.
Executive Summary
This compound is an orally active, low-molecular-weight agonist of the luteinizing hormone (LH) receptor, while hCG is a glycoprotein hormone that acts as an LH mimetic. Preclinical and early clinical data suggest that this compound is a potent inducer of ovulation with a potentially improved safety profile compared to hCG, particularly concerning the risk of Ovarian Hyperstimulation Syndrome (OHSS). Key distinctions lie in their route of administration, duration of action, and specific signaling properties at the LH receptor.
Mechanism of Action
Both this compound and hCG exert their effects by activating the LH receptor (LHR), a G protein-coupled receptor crucial for final follicular maturation and ovulation. However, their interaction with the receptor differs significantly.
hCG , like the endogenous luteinizing hormone (LH), is a large glycoprotein that binds to the extracellular domain of the LH receptor.[1] This binding initiates a conformational change, leading to the activation of intracellular signaling cascades, primarily the cyclic AMP (cAMP) pathway, which is essential for steroidogenesis and ovulation.[2]
This compound , in contrast, is a small molecule that acts as an allosteric agonist.[1][3] It binds to a site within the transmembrane domain of the LH receptor, distinct from the binding site of LH and hCG.[3] This allosteric binding also induces a conformational change that activates the receptor, leading to an increase in intracellular cAMP. Interestingly, while both ligands activate the cAMP pathway, this compound has been shown to be a poor activator of the phospholipase C (PLC) pathway, which is stimulated by LH. This "signaling-selective" nature of this compound may contribute to its different physiological effects compared to hCG.
Signaling Pathway Diagram
Caption: Signaling pathways of hCG and this compound at the LH receptor.
Performance Data
Preclinical Data
Preclinical studies in animal models have demonstrated the efficacy of this compound in inducing ovulation.
| Parameter | This compound | hCG | Animal Model | Reference |
| Route of Administration | Oral | Subcutaneous | Rat | |
| Effective Dose for Ovulation | 25-50 mg/kg (oral) | 150 IU/kg (s.c.) | Rat | |
| Oral Bioavailability | ~79% | Not applicable | Rat | |
| Elimination Half-life | ~3.4 hours | ~5.6 hours | Rat | |
| Oocyte Quality | Normal fertilization and implantation | Normal fertilization and implantation | Rat | |
| Effect on Vascular Permeability | No significant increase | Increased | Rat |
Clinical Data
A first-in-human, randomized, placebo-controlled, single-rising-dose trial has evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy female volunteers.
| Parameter | This compound | Placebo | Reference |
| Study Design | Randomized, placebo-controlled, single-rising-dose | - | |
| Participants | 159 healthy female volunteers | - | |
| Route of Administration | Oral | Oral | |
| Dosage Range | 25-900 mg | - | |
| Minimal Effective Dose for Ovulation | 300 mg | - | |
| Ovulation Rate at 300 mg | 83% | - | |
| Time to Peak Concentration (Tmax) | 0.5 - 1 hour | - | |
| Elimination Half-life | 30 - 47 hours | - | |
| Safety | Safe and well-tolerated | - |
Experimental Protocols
Preclinical Ovulation Induction Model (Rat)
Objective: To assess the in vivo efficacy of orally administered this compound to induce ovulation.
Methodology:
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Animal Model: Sexually mature female Wistar rats.
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Synchronization: Ovarian cycles were synchronized.
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Treatment Administration: On the day of proestrus, a GnRH antagonist was administered to suppress the endogenous LH surge. Subsequently, either vehicle (control), this compound (oral gavage), or hCG (subcutaneous injection) was administered.
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Ovulation Assessment: On the morning of estrus, the oviducts were isolated, and the number of cumulus-oocyte complexes was counted under a microscope to determine the ovulation rate.
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Fertility Assessment: In a separate cohort, treated female rats were mated with fertile males. On day 14 of gestation, the number of implantation sites and viable fetuses was determined.
Clinical Trial Protocol (Phase I)
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy female volunteers.
Methodology:
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Study Design: A randomized, placebo-controlled, single-rising-dose study.
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Participants: Healthy female volunteers of reproductive age with confirmed ovulation in a preceding cycle.
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Ovarian Stimulation: Participants underwent ovarian stimulation with recombinant FSH to induce follicular development.
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Pituitary Suppression: A GnRH antagonist was administered to prevent a premature endogenous LH surge.
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Treatment Administration: Once a dominant follicle of appropriate size was observed, a single oral dose of this compound (ranging from 25 to 900 mg) or placebo was administered.
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Pharmacokinetic Assessment: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.
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Pharmacodynamic Assessment (Ovulation): Ovulation was confirmed by a mid-luteal phase serum progesterone concentration of ≥15 nmol/L and follicular collapse observed via transvaginal ultrasound.
Experimental Workflow Diagram
Caption: Simplified workflow of the Phase I clinical trial for this compound.
Discussion and Future Perspectives
The available data position this compound as a promising oral alternative to injectable hCG for ovulation induction. Its distinct allosteric mechanism of action and signaling profile may offer a therapeutic advantage. The shorter half-life observed in preclinical studies and the potential for reduced impact on vascular permeability suggest a lower risk of OHSS, a significant concern with hCG treatment.
However, it is crucial to note that the clinical data for this compound is still in its early stages. While the Phase I trial demonstrated proof-of-concept for ovulation induction, larger-scale Phase II and III trials are necessary to establish its efficacy and safety in a broader patient population, including infertile women undergoing assisted reproductive technologies. Direct head-to-head comparative trials with hCG will be essential to definitively determine its clinical utility, including pregnancy and live birth rates.
For drug development professionals, the success of this compound could pave the way for a new class of orally active, small-molecule gonadotropin receptor modulators, potentially transforming the landscape of fertility treatments by offering a more patient-friendly and potentially safer alternative to injectable protein hormones. Further research into the nuances of its signaling-selective properties could also provide valuable insights into the specific roles of different LH receptor-mediated pathways in ovarian physiology.
References
- 1. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Org 43553 and Recombinant LH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Org 43553, a small molecule, orally active allosteric agonist of the luteinizing hormone (LH) receptor, and recombinant human LH (rLH), a biologically active form of the endogenous hormone. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to aid in the objective evaluation of these two compounds.
Introduction and Mechanism of Action
Luteinizing hormone (LH) is a pivotal glycoprotein hormone in reproductive physiology, primarily responsible for triggering ovulation and stimulating steroidogenesis in the gonads. Its therapeutic applications, particularly in assisted reproductive technologies (ART), are well-established. Recombinant human LH (rLH) was developed to provide a pure and consistent source of LH activity for clinical use.
This compound is a low molecular weight, non-peptidic molecule that acts as an allosteric agonist at the LH receptor (LHR).[1] Unlike the native LH and its recombinant form, which bind to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain.[1] This distinct binding mode results in a biased signaling cascade, primarily activating the cyclic AMP (cAMP) pathway with minimal stimulation of the phospholipase C (PLC) pathway, which is also activated by LH.[1] A key advantage of this compound is its oral bioavailability, offering a more convenient administration route compared to the injectable rLH.[2]
In Vitro Efficacy
The in vitro potency of this compound and rLH has been evaluated in various cell-based assays measuring LH receptor activation and downstream signaling.
Data Summary: In Vitro Efficacy
| Parameter | This compound | Recombinant LH | Cell System | Reference |
| EC50 (LH Receptor Activation - cAMP) | 3.7 nM | ~0.078 nM | Engineered system | |
| EC50 (Testosterone Production) | 67 nM | Not directly comparable | Primary mouse Leydig cells | |
| Ki (LH Receptor Binding) | 3.3 nM | Not applicable | CHO-K1 cells expressing human LHR |
Note: Direct comparison of EC50 values should be interpreted with caution due to different experimental systems and units of measurement. The EC50 for recombinant LH was converted from ng/mL assuming a molecular weight of approximately 28 kDa.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of both this compound and recombinant LH in inducing key physiological responses.
Data Summary: In Vivo Efficacy in Animal Models
| Endpoint | This compound | Recombinant LH | Animal Model | Reference |
| Ovulation Induction | 50 mg/kg (oral) | 400 IU/kg (subcutaneous) | Rat | |
| Testosterone Production | Significant increase at 10-250 mg/kg (oral) | Not directly comparable in the same study | Male Rat | |
| Oral Bioavailability | 79% (rat), 44% (dog) | Not applicable (injectable) | Rat, Dog |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LH Receptor Activation
The diagram below illustrates the distinct mechanisms of action of recombinant LH and this compound at the LH receptor.
References
Org 43553: A Selective, Orally Active LH Receptor Agonist for Reproductive Health Research
A comprehensive guide to the validation of Org 43553, a low molecular weight, orally bioavailable luteinizing hormone (LH) receptor agonist. This document provides a comparative analysis of this compound against endogenous ligands, featuring supporting experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
This compound is a pioneering, orally active, small molecule agonist of the luteinizing hormone receptor (LH-R).[1][2][3] Developed as a potential alternative to parenterally administered human chorionic gonadotropin (hCG) for applications such as ovulation induction in assisted reproductive technologies, this compound offers the significant advantage of oral bioavailability.[1][2] This guide delves into the validation of this compound as a selective LH-R agonist, presenting a detailed comparison with the endogenous ligands, LH and hCG.
Comparative Performance: this compound vs. Endogenous Ligands
The efficacy and selectivity of this compound have been rigorously evaluated and compared with the natural LH-R ligands, LH and hCG. The data presented below summarizes key performance indicators from various in vitro and in vivo studies.
In Vitro Activity and Selectivity
This compound demonstrates high potency for the human LH-R, albeit with some cross-reactivity at the follicle-stimulating hormone receptor (FSH-R) at higher concentrations. Its activity at the thyroid-stimulating hormone receptor (TSH-R) is minimal.
| Ligand | Receptor | Potency (EC50) | Binding Affinity (KD) | Intrinsic Receptor Activity (vs. hLH) |
| This compound | LH-R | 3.7 nM | 2.4 ± 0.4 nM | 0.8 |
| FSH-R | 110 nM | - | - | |
| TSH-R | >3000 nM | - | - | |
| LH | LH-R | 35 pM | - | 1.0 |
| hCG | LH-R | - | - | - |
In Vivo Efficacy and Pharmacokinetics
In preclinical models, this compound has shown robust in vivo activity, successfully inducing ovulation and stimulating testosterone production. A key advantage of this compound is its oral bioavailability and shorter half-life compared to hCG, which may reduce the risk of ovarian hyperstimulation syndrome (OHSS).
| Ligand | Administration | Bioavailability | Half-life (rat) | Key In Vivo Effects |
| This compound | Oral | 79% (rat), 44% (dog) | 3.4 hours | Induces ovulation and testosterone production |
| hCG | Subcutaneous | N/A | 5.6 hours | Induces ovulation and testosterone production |
| rec-LH | Subcutaneous | N/A | - | Induces ovulation |
Signaling Pathway Selectivity
A distinguishing feature of this compound is its nature as a "signaling-selective" agonist. While the endogenous ligands LH and hCG activate both the cyclic AMP (cAMP) and phospholipase C (PLC) signaling pathways upon binding to the LH-R, this compound preferentially activates the cAMP pathway. In fact, at higher concentrations, this compound can inhibit LH-induced PLC activation. This allosteric mode of action, where this compound binds to the endodomain of the receptor, contrasts with the binding of LH and hCG to the N-terminal exodomain.
Caption: LH-R signaling pathways activated by this compound versus LH/hCG.
Experimental Protocols
The validation of this compound involved a series of well-defined in vitro and in vivo experiments.
In Vitro Receptor Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the human LH-R.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH-R and a cyclic-AMP-response-element (CRE)-inducible luciferase reporter gene was used.
-
Treatment: Cells were incubated with increasing concentrations of this compound, recombinant human LH (as a standard), or vehicle control.
-
Measurement: Luciferase activity, as a measure of cAMP pathway activation, was quantified.
-
Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal response is achieved, was calculated from the dose-response curve. The intrinsic receptor activity was determined by comparing the maximal response of this compound to that of recombinant human LH.
References
A Comparative Guide to Org 43553 and Other Small Molecule Luteinizing Hormone Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Org 43553 with other notable small molecule agonists of the Luteinizing Hormone Receptor (LH-R), including Org 43902 and Org 41841. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers in reproductive biology and drug development.
Introduction to Small Molecule LH-R Agonists
The Luteinizing Hormone Receptor (LH-R) is a G protein-coupled receptor (GPCR) crucial for reproductive function. Activation of the LH-R in theca and granulosa cells of the ovary, and Leydig cells of the testis, is essential for steroidogenesis and gametogenesis. While endogenous ligands like luteinizing hormone (LH) and human chorionic gonadotropin (hCG) are large glycoproteins, there has been significant interest in the development of orally bioavailable, small molecule agonists. These compounds offer the potential for more convenient and patient-friendly therapeutic options for conditions such as infertility. This compound, a thienopyrimidine derivative, is a well-characterized example of such a molecule, acting as an allosteric agonist to the LH-R.[1] This guide will compare its performance with related compounds.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound, Org 43902, and Org 41841 based on published experimental data.
Table 1: In Vitro Activity of Small Molecule LH-R Agonists
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Human LH-R | cAMP-induced luciferase | CHO-K1 | EC50 | 3.7 nM | [2] |
| Human LH-R | Radioligand Binding ([3H]this compound) | CHO-K1 | Ki | 3.3 nM | [1] | |
| Human LH-R | Radioligand Binding ([3H]this compound) | CHO-K1 | KD | 2.4 ± 0.4 nM | [3] | |
| Human FSH-R | cAMP-induced luciferase | CHO | EC50 | 110 nM | [2] | |
| Human TSH-R | cAMP accumulation | HEK293 | EC50 | >3 µM | ||
| Org 43902 | Human LH-R | Receptor Transactivation | - | - | Potent Agonist | |
| Human FSH-R | Receptor Transactivation | - | Selectivity | 30-50x less potent than on LH-R | ||
| Org 41841 | Human LH-R | cAMP accumulation | CHO | EC50 | 20 nM | |
| Human TSH-R | cAMP accumulation | - | EC50 | 7.7 µM |
Table 2: In Vivo Activity and Pharmacokinetics of Small Molecule LH-R Agonists
| Compound | Species | Administration | Dose | Effect | Parameter | Value | Reference |
| This compound | Immature Mice | Oral | 50 mg/kg | Ovulation Induction | - | - | |
| Male Rats | Oral | 10-250 mg/kg | Increased Testosterone | - | - | ||
| Healthy Women | Oral | 300 mg | Ovulation Induction | Ovulation Rate | 83% | ||
| Healthy Women | Oral | - | Pharmacokinetics | T1/2 | 30-47 hours | ||
| Org 43902 | Healthy Women | Oral | 300 mg | Ovulation Induction | Ovulation Rate | 82% | |
| Healthy Women | Oral | - | Pharmacokinetics | T1/2 | 17-22 hours | ||
| Org 41841 | Immature Mice | Oral | 50 mg/kg | Ovulation Induction | Ovulation Rate | 40% |
Experimental Protocols
Radioligand Binding Assay (for Ki and KD Determination)
This protocol outlines a typical radioligand binding assay to determine the affinity of a small molecule agonist for the LH receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor are cultured to near confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
For saturation binding assays (to determine KD), increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound) are incubated with a fixed amount of cell membrane preparation.
-
For competition binding assays (to determine Ki), a fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound, Org 43902, or Org 41841).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using non-linear regression to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition binding data is analyzed to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (cAMP Accumulation)
This protocol describes a method to assess the agonistic activity of the compounds by measuring the intracellular accumulation of cyclic AMP (cAMP).
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human LH receptor are seeded in multi-well plates and cultured until they reach a suitable confluency.
-
-
Agonist Stimulation:
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cells are incubated with increasing concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the samples are interpolated from the standard curve.
-
Dose-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.
-
In Vivo Ovulation Induction Assay
This protocol provides a general framework for assessing the in vivo efficacy of small molecule LH-R agonists in inducing ovulation in a rodent model.
-
Animal Model:
-
Immature female rats or mice are used. The animals are primed with an injection of equine chorionic gonadotropin (eCG) or follicle-stimulating hormone (FSH) to stimulate follicular development.
-
-
Compound Administration:
-
Approximately 48-56 hours after priming, the animals are administered the test compound (e.g., this compound) or a vehicle control via oral gavage. A positive control group may receive an injection of hCG.
-
-
Ovulation Assessment:
-
Approximately 24 hours after the administration of the test compound, the animals are euthanized.
-
The oviducts are isolated, and the cumulus-oocyte complexes are flushed out.
-
The number of ovulated oocytes is counted under a microscope.
-
-
Data Analysis:
-
The ovulation rate (percentage of animals that ovulated) and the mean number of oocytes per ovulating animal are calculated for each treatment group.
-
Statistical analysis is performed to compare the effects of the test compounds with the control groups.
-
Visualizations
Signaling Pathway of LH-R Activation
The binding of an agonist to the LH receptor initiates a cascade of intracellular events, primarily through the Gαs protein-adenylyl cyclase pathway.
Caption: LH-R signaling cascade initiated by a small molecule agonist.
Experimental Workflow for In Vitro cAMP Assay
The following diagram illustrates the key steps in an in vitro cAMP accumulation assay to determine the potency of an LH-R agonist.
Caption: Workflow for determining agonist potency via cAMP assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Org 43553 and Luteinizing Hormone (LH) Signaling Pathways: A Guide for Researchers
This guide provides a detailed comparative analysis of the signaling mechanisms of the endogenous luteinizing hormone (LH) and the synthetic, small-molecule agonist Org 43553. Both molecules target the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a critical component in reproductive physiology. However, their distinct modes of interaction and subsequent intracellular signaling cascades present different pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of LHCGR activation.
Overview of LH and this compound
Luteinizing hormone (LH) is a glycoprotein hormone produced by the anterior pituitary gland that plays a pivotal role in reproduction.[1][2] In females, a surge in LH triggers ovulation and the development of the corpus luteum; in males, it stimulates Leydig cells to produce testosterone.[1][2] LH, along with the structurally similar human chorionic gonadotropin (hCG), binds to the large N-terminal extracellular domain (exodomain) of the LHCGR, a G protein-coupled receptor (GPCR).[3]
This compound is a potent, orally bioavailable, low-molecular-weight (LMW) agonist of the LHCGR. Unlike the large glycoprotein hormones, this compound is a thienopyrimidine derivative that acts as an allosteric agonist, binding within the transmembrane domain of the receptor. This fundamental difference in binding site leads to a distinct signaling profile, classifying this compound as a "signaling-selective" or "biased" agonist.
Comparative Signaling Pathways
The activation of the LHCGR by LH initiates a cascade of intracellular events through multiple G protein-dependent pathways. This compound, however, demonstrates a more restricted signaling signature.
Luteinizing Hormone (LH) Signaling
Upon binding of LH to the LHCGR exodomain, the receptor undergoes a conformational change that activates several heterotrimeric G proteins.
-
Gαs-cAMP Pathway (Canonical Pathway): The primary signaling pathway involves the activation of the Gαs protein, which stimulates adenylyl cyclase (AC) to increase intracellular levels of cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). The PKA cascade is responsible for most of the physiological effects of LH, including steroidogenesis in gonadal cells.
-
Gαq/11-PLC Pathway: LH can also activate Gαq/11 proteins, which stimulate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Other Pathways: Evidence also suggests LH can induce signaling through β-arrestin recruitment, which can mediate receptor internalization and activate other pathways like the ERK/MAPK cascade.
This compound Signaling
This compound binds to an allosteric site within the transmembrane helices of the LHCGR. This interaction stabilizes a receptor conformation that selectively activates the Gαs pathway while having minimal to no effect on the Gαq/11 pathway.
-
Selective Gαs-cAMP Pathway Activation: this compound is a potent and nearly full agonist for the cAMP pathway, effectively mimicking LH's primary signaling output. It robustly stimulates adenylyl cyclase, leading to cAMP production and PKA activation.
-
No PLC Pathway Activation: A key feature of this compound is its inability to stimulate the PLC pathway. Furthermore, studies have shown that this compound can act as an inhibitor of LH-induced PLC activation, highlighting its biased nature. This suggests that the receptor conformation induced by this compound is distinct from that induced by LH and is not conducive to Gαq/11 coupling.
Quantitative Data Comparison
The pharmacological properties of LH and this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Affinity and Functional Potency
| Parameter | Luteinizing Hormone (LH) | This compound | Reference(s) |
| Binding Site | Orthosteric (Exodomain) | Allosteric (Endodomain) | |
| Binding Affinity (Ki/KD) | ~35 pM (EC50 for cAMP) | 2.4 - 3.3 nM | |
| cAMP Production (EC50) | 0.078 nM (recombinant LH) | 1.7 - 3.7 nM | |
| FSHR Agonism (EC50) | Highly Selective for LHCGR | 110 nM | |
| TSHR Agonism (EC50) | Highly Selective for LHCGR | >3000 nM | |
| PLC Pathway Activation | Yes | No (Acts as an inhibitor) |
Table 2: In Vivo Pharmacological Profile
| Parameter | Luteinizing Hormone (LH) / hCG | This compound | Reference(s) |
| Administration Route | Subcutaneous/Intramuscular | Oral | |
| Oral Bioavailability | Not applicable | 79% (Rat), 44% (Dog) | |
| Elimination Half-life (Rat) | ~5.6 hours (hCG) | ~3.4 hours | |
| Effect on Testosterone | Potent stimulation | Dose-dependent stimulation | |
| Ovulation Induction | Yes (Standard treatment) | Yes (Demonstrated in rats/mice) |
Experimental Protocols
A. In Vitro cAMP Measurement Assay (CRE-Luciferase Reporter Assay)
This protocol is used to determine the potency (EC50) of compounds in stimulating the cAMP pathway.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-transfected with the human LHCGR and a cAMP Response Element (CRE) coupled to a luciferase reporter gene are used. Cells are seeded in 96-well white-bottom microtiter plates and cultured to near confluency.
-
Compound Preparation: A serial dilution of the test compounds (LH or this compound) is prepared in serum-free cell culture medium.
-
Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. Cells are incubated for a defined period (e.g., 3-6 hours) at 37°C in a CO2 incubator to allow for receptor activation and luciferase gene expression.
-
Lysis and Luminescence Reading: After incubation, a luciferase assay reagent is added to each well to lyse the cells and provide the substrate (luciferin).
-
Data Analysis: The plate is read in a luminometer to measure light output. The data (Relative Light Units) are plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, which is the concentration of the agonist that gives 50% of the maximal response.
B. Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Kd or Ki) of a compound to the LHCGR.
-
Membrane Preparation: CHO cells stably expressing the human LHCGR are harvested, homogenized, and centrifuged to isolate cell membranes. The final membrane pellet is resuspended in a binding buffer. Protein concentration is determined.
-
Assay Setup: The assay is performed in tubes or 96-well plates. For each data point, three conditions are set up:
-
Total Binding: Membranes + radioligand (e.g., [3H]this compound).
-
Non-specific Binding: Membranes + radioligand + a high concentration of unlabeled competitor (e.g., 10 µM unlabeled this compound).
-
Displacement (for Ki): Membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: The mixtures are incubated (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation assays (to find Kd), specific binding is plotted against the concentration of the radioligand.
-
For competition assays (to find Ki), the percentage of specific binding is plotted against the log concentration of the competitor, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Note: Because LH and this compound bind to different sites, a direct competitive binding assay is not feasible. The affinity of this compound is determined using its tritiated form, [3H]this compound. The affinity of LH is typically determined using radioiodinated hCG (e.g., 125I-hCG).
Conclusion and Implications
The comparative analysis of LH and this compound reveals a compelling example of biased agonism at the LHCGR. While both molecules effectively stimulate the canonical Gαs-cAMP pathway essential for steroidogenesis and ovulation, they diverge significantly in their ability to engage other signaling networks.
-
LH acts as a "balanced" agonist, activating both the Gαs and Gαq/11 pathways, providing a full spectrum of intracellular signals.
-
This compound acts as a "biased" agonist, selectively activating the Gαs pathway while antagonizing the Gαq/11 pathway.
This signaling selectivity, combined with its oral bioavailability and shorter half-life compared to hCG, makes this compound a molecule of significant interest. The ability to selectively trigger the primary physiological signaling cascade while avoiding others could potentially lead to therapeutic agents with improved safety profiles. For instance, the shorter duration of action might reduce the risk of Ovarian Hyperstimulation Syndrome (OHSS), a serious complication associated with hCG administration in assisted reproductive technologies. This guide underscores the importance of understanding detailed signaling mechanisms for the rational design and development of next-generation receptor modulators.
References
- 1. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 2. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-adiposity effects of Org 43553 in vivo
A detailed guide for researchers and drug development professionals on the efficacy of Org 43553 in reducing adiposity, benchmarked against alternative treatments.
This guide provides a comprehensive comparison of the in vivo anti-adiposity effects of this compound, a novel small molecule agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Its performance is evaluated against that of Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which act on the same receptor, providing a direct comparison of efficacy and side-effect profiles. The data presented is derived from preclinical studies in diet-induced obese mouse models.
Executive Summary
This compound demonstrates significant anti-adiposity effects in vivo, primarily by reducing fat mass without the undesirable androgenic side effects observed with LH and hCG. The mechanism of action is attributed to the activation of LHCGR in adipose tissue, leading to increased energy expenditure and thermogenesis. This makes this compound a promising candidate for the treatment of obesity.
Comparative Efficacy and Safety
The following tables summarize the key in vivo findings from studies comparing this compound with LH and hCG in a diet-induced obesity mouse model.
Table 1: In Vivo Anti-Adiposity Effects on Body Composition
| Treatment Group | Change in Total Fat Mass | Change in Visceral Adipose Tissue (VAT) | Change in Lean Mass | Serum Testosterone Levels |
| Vehicle Control | Baseline | Baseline | Baseline | Unchanged |
| This compound | Significant reduction[1][2] | Diminished[2] | No significant change | Unchanged[1] |
| Luteinizing Hormone (LH) | Marked reduction[1] | Not specified | Not specified | Increased |
| human Chorionic Gonadotropin (hCG) | Marked reduction | Not specified | Not specified | Increased |
Table 2: Effects on Energy Metabolism
| Treatment Group | Oxygen Consumption (VO₂) | Energy Expenditure (EE) | Locomotor Activity |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Acutely increased | Acutely increased | No change |
| Luteinizing Hormone (LH) | Not specified | Not specified | Not specified |
| human Chorionic Gonadotropin (hCG) | Not specified | Not specified | Not specified |
Mechanism of Action: Signaling Pathway
This compound, LH, and hCG all exert their effects through the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). However, as a small molecule agonist, this compound's interaction with the receptor and its downstream signaling may differ from the endogenous hormones. The proposed signaling pathway leading to the anti-adiposity effects is as follows:
Activation of LHCGR by this compound in adipocytes leads to the phosphorylation of ERK1/2, a key step in a signaling cascade that ultimately results in increased thermogenesis and energy expenditure. This increase in energy burning contributes directly to the reduction of fat mass.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Anti-Adiposity Study in a Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice and the subsequent treatment with this compound, LH, or hCG to evaluate their anti-adiposity effects.
1. Animal Model and Diet-Induced Obesity:
-
Animals: Male C57BL/6 mice, aged 14 weeks at the start of the treatment period.
-
Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A high-fat diet (HFD) is provided to induce obesity. The diet typically contains 45-60% of calories from fat.
2. Treatment Groups and Administration:
-
Mice are randomly assigned to one of the following treatment groups:
-
Vehicle control
-
This compound
-
Luteinizing Hormone (LH)
-
human Chorionic Gonadotropin (hCG)
-
-
This compound Administration: Administered for 9 weeks. The route of administration (e.g., subcutaneous, intraperitoneal, or oral) and dosage would be as specified in the detailed study protocol.
-
LH and hCG Administration: Administered intraperitoneally (i.p.) twice a week for 6 weeks.
3. Body Composition Analysis (qNMR):
-
Quantitative Nuclear Magnetic Resonance (qNMR) is used to measure total body fat mass, lean mass, and fluid content.
-
Mice are placed in a restrainer and inserted into the qNMR machine. The measurement is non-invasive and does not require anesthesia.
-
Measurements are typically taken at baseline and at the end of the treatment period to determine changes in body composition.
4. Energy Metabolism Analysis (Indirect Calorimetry):
-
Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure (EE).
-
Mice are individually housed in metabolic cages equipped with sensors for gas exchange, food and water intake, and locomotor activity.
-
Data is collected continuously over a set period (e.g., 24-48 hours) to assess the acute and chronic effects of the treatments on metabolism.
5. Serum Testosterone Measurement:
-
At the end of the study, blood samples are collected from the mice.
-
Serum is isolated, and testosterone levels are measured using a commercially available ELISA or other validated immunoassay.
Conclusion
The in vivo data strongly supports the anti-adiposity effects of this compound. Its ability to reduce fat mass and increase energy expenditure without elevating testosterone levels distinguishes it from other LHCGR agonists like LH and hCG. These findings position this compound as a promising therapeutic candidate for obesity, warranting further investigation and clinical development.
References
A Cross-Species Comparative Analysis of Org 43553 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Org 43553, a low-molecular-weight, orally active, allosteric agonist of the Luteinizing Hormone Receptor (LHR), with its endogenous ligands and other synthetic alternatives. The information is compiled from various preclinical and clinical studies to support research and drug development efforts in endocrinology and reproductive health.
Executive Summary
This compound is a potent and selective agonist for the human Luteinizing Hormone Receptor (LHR) with demonstrated in vivo efficacy in several species. It operates through an allosteric mechanism, preferentially activating the Gs-cAMP signaling pathway over the Gq-PLC pathway. This signaling bias, combined with its oral bioavailability, positions this compound as a potential alternative to injectable gonadotropins like human Chorionic Gonadotropin (hCG) for inducing ovulation and other therapeutic applications requiring LHR activation. This guide presents a cross-species comparison of its in vitro potency and in vivo effects, alongside data for relevant comparators.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparators on the Luteinizing Hormone Receptor (LHR)
| Compound | Species | Assay System | Endpoint | EC50 | Citation |
| This compound | Human | CHO cells expressing hLHR | CRE-luciferase activation | 3.7 nM | [1][2][3] |
| Human | Engineered cell system | cAMP production | 1.7 nM | [3] | |
| Human | CHO cells expressing hLHR | CRE-luciferase activation | 4.7 nM | [2] | |
| Mouse | Primary Leydig cells | Testosterone production | 67 nM | ||
| Rat | - | - | Data Not Available | ||
| Dog | - | - | Data Not Available | ||
| hCG | Human | COS-7 cells expressing hLHR | cAMP production | 107.1 pM | |
| Mouse | Primary Leydig cells | cAMP production | 18.64 pM | ||
| LH | Human | CHO cells | cAMP production | 35 pM | |
| Human | COS-7 cells expressing hLHR | cAMP production | 530.0 pM | ||
| Mouse | Primary Leydig cells | cAMP production | 192 pM | ||
| Org 43902 | Human | - | - | Data Not Available |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and endpoint measured.
Table 2: In Vivo Effects and Pharmacokinetics of this compound
| Species | Effect | Route of Admin. | Dose | Observations | Citation |
| Mouse | Ovulation induction | Oral | 50 mg/kg | Successful ovulation induction in immature, PMSG-primed mice. | |
| Testosterone production | - | - | Stimulated testosterone production in primary Leydig cells. | ||
| Rat | Ovulation induction | Oral | 50 mg/kg | Increased ovulation in GnRH-antagonist-treated rats. | |
| Testosterone production | Oral | 10-250 mg/kg | Dose-dependent increase in testosterone levels in male rats. | ||
| Oral Bioavailability | Oral | 50 mg/kg | 79% | ||
| Half-life (t1/2) | IV | 5 mg/kg | 3.4 hours | ||
| Dog | Oral Bioavailability | Oral | 50 mg/kg | 44% | |
| Human | Ovulation induction | Oral | 300 mg | Minimal effective dose for ovulation induction in pituitary-suppressed females. | |
| Half-life (t1/2) | Oral | - | 30-47 hours |
Signaling Pathway of this compound at the Luteinizing Hormone Receptor
This compound acts as an allosteric agonist at the LHR. Unlike the endogenous ligands, LH and hCG, which bind to the large extracellular domain of the receptor, this compound binds to a site within the transmembrane domain. This allosteric binding induces a conformational change in the receptor, leading to the preferential activation of the Gs protein and the subsequent adenylyl cyclase-cAMP signaling cascade. This is in contrast to the balanced signaling of LH and hCG, which also activate the Gq protein and the phospholipase C (PLC) pathway. The signaling-selective nature of this compound may contribute to a different physiological response profile compared to endogenous gonadotropins.
Figure 1: Signaling pathway of this compound at the LHR.
Experimental Protocols
In Vitro LHR Activation Assay using CRE-Luciferase Reporter in CHO Cells
This assay measures the ability of a compound to activate the LHR and induce the cAMP signaling pathway, leading to the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LHR and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., Ham's F12 with 10% FBS, penicillin/streptomycin).
-
Test compounds (this compound, hCG, LH) at various concentrations.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the CHO-LHR-CRE-luciferase cells into 96-well plates at a density of 25,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds. Remove the culture medium from the wells and replace it with medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation with Compound: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Workflow for CRE-luciferase reporter assay.
Testosterone Production Assay in Primary Mouse Leydig Cells
This assay measures the steroidogenic response of primary Leydig cells to LHR agonists.
Materials:
-
Testes from mature male mice.
-
Culture medium (e.g., M199 with 1% FBS).
-
Collagenase solution.
-
Test compounds (this compound, hCG) at various concentrations.
-
Testosterone ELISA kit.
-
96-well tissue culture plates.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Leydig Cell Isolation:
-
Isolate testes from mice and decapsulate them.
-
Digest the tissue with collagenase to dissociate the cells.
-
Purify the Leydig cells using a Percoll gradient.
-
-
Cell Seeding: Seed the isolated Leydig cells into 96-well plates at a density of approximately 0.3 x 10^6 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plates and collect the supernatant (culture medium).
-
Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the testosterone concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Figure 3: Workflow for testosterone production assay.
Conclusion
References
Oral Bioavailability of Org 43553: A Comparative Analysis Against Parenteral Gonadotropins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the orally active, low molecular weight (LMW) luteinizing hormone (LH) receptor agonist, Org 43553, with traditional parenteral gonadotropins, namely human chorionic gonadotropin (hCG) and recombinant LH (rec-LH). The data herein confirms the significant oral bioavailability of this compound, positioning it as a potential replacement for subcutaneously administered alternatives in reproductive therapies.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and comparative efficacy of this compound versus parenteral compounds.
Table 1: Pharmacokinetic Profile of this compound in Preclinical Models [1][2]
| Species | Administration Route | Dose | Bioavailability (%) | Half-life (t½) (hours) | Cmax (mg/L) | Tmax (hours) |
| Rat | Intravenous (i.v.) | 5 mg/kg | - | 3.4 | - | - |
| Rat | Oral (p.o.) | 50 mg/kg | 79 | 4.5 | 4.1 | - |
| Dog | Intravenous (i.v.) | 12.5 mg/kg | - | - | - | - |
| Dog | Oral (p.o.) | 50 mg/kg | 44 | 3.5 | 4.1 | - |
| Human | Oral (p.o.) | 25-900 mg | - | 30-47 | - | 0.5-1 |
Table 2: Comparative Efficacy in Ovulation Induction in Rats [2]
| Compound | Administration Route | Dose for 100% Ovulation Induction |
| This compound | Oral | 25 mg/kg |
| rec-LH | Subcutaneous | 400 IU/kg |
| hCG | Subcutaneous | 150 IU/kg |
Experimental Protocols
Pharmacokinetic Studies in Female Wistar Rats and Beagle Dogs: [2]
Pharmacokinetic parameters for this compound were determined following single-dose intravenous and oral administration.
-
Animal Models: Female Wistar rats and female Beagle dogs were utilized. Rats were cannulated for blood sampling.
-
Formulation and Administration:
-
For intravenous administration, this compound was administered at 5 mg/kg in rats and 12.5 mg/kg in dogs.
-
For oral administration, a single dose of 50 mg/kg was given to both species. The oral formulation was a 10% Cremophore vehicle in water.
-
-
Blood Sampling: Blood samples were collected at regular intervals over a 24-hour period for rats and a 96-hour period for dogs. Serum was obtained after centrifugation.
-
Analysis: Serum levels of this compound were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters including Area Under the Curve (AUC), clearance, elimination half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated using a non-compartmental model. Oral bioavailability was determined by comparing the AUC from oral administration to that from intravenous administration.
In Vivo Ovulation Induction Study in Rats:
This study was designed to demonstrate the in vivo efficacy of orally administered this compound compared to subcutaneously administered rec-LH and hCG.
-
Animal Model: Cycling female rats were used. Mating was confirmed by the presence of a seminal plug.
-
Compound Administration:
-
This compound was administered orally at a dose of 25 mg/kg in a 10% Cremophore vehicle.
-
rec-LH (400 IU/kg) and hCG (150 IU/kg) were administered subcutaneously in a 0.9% NaCl vehicle.
-
All compounds were administered as a single dose on the day of pro-estrus.
-
-
Efficacy Assessment: On day 14 of pregnancy, the animals were sacrificed. The number of implanted fetuses and corpora lutea were counted to confirm ovulation and successful implantation. The doses used were those previously determined to induce ovulation in 100% of the animals.
Signaling Pathway and Experimental Workflow Visualizations
Luteinizing Hormone (LH) Receptor Signaling Pathway
This compound is a low molecular weight agonist of the LH receptor. Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound is an allosteric agonist that binds to the transmembrane domain of the receptor. This binding event activates the G-protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream cellular responses.
Caption: LH Receptor activation by endogenous ligands and this compound.
Experimental Workflow for Determining Oral Bioavailability
The following diagram outlines the key steps in the preclinical studies to ascertain the oral bioavailability of this compound.
Caption: Workflow for oral bioavailability determination.
References
Validating the Specificity of [3H]Org 43553 Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of [3H]Org 43553, a low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone (LH) receptor.[1] This document summarizes key experimental data, details the methodologies for validation, and visualizes the associated pathways and workflows.
[3H]this compound has emerged as a valuable tool for studying the LH receptor due to its high affinity and specificity.[1] Its use as a radioligand allows for the screening and characterization of new low-molecular-weight compounds that target this crucial receptor in reproductive physiology.[1] This guide will delve into the experimental data that substantiates the specific binding of [3H]this compound to the LH receptor.
Comparative Binding Affinity of [3H]this compound and its Analogs
The specificity of [3H]this compound binding has been validated through extensive competition binding assays. In these experiments, the ability of unlabeled compounds (competitors) to displace [3H]this compound from the LH receptor is measured. The data, summarized in the table below, demonstrates the high affinity of this compound and the varying affinities of its analogs for the human LH receptor. A strong correlation has been observed between the binding affinity (Ki) and the functional potency (EC50) of these compounds in activating the cAMP pathway.[1]
| Compound | Binding Affinity (Ki) vs. [3H]this compound | Receptor Specificity (EC50) |
| This compound | 3.3 nM[2] | LH Receptor: 3.7 nM |
| FSH Receptor: 110 nM | ||
| TSH Receptor: >3000 nM | ||
| LMW Analog 1 | 3.3 - 100 nM (range for five analogs) | Data not available |
| LMW Analog 2 | 3.3 - 100 nM (range for five analogs) | Data not available |
| LMW Analog 3 | 3.3 - 100 nM (range for five analogs) | Data not available |
| LMW Analog 4 | 3.3 - 100 nM (range for five analogs) | Data not available |
| LMW Analog 5 | 3.3 - 100 nM (range for five analogs) | Data not available |
Experimental Protocols
The validation of [3H]this compound binding specificity relies on two key experimental designs: saturation binding assays and competition binding assays.
Saturation Binding Assay Protocol
This assay determines the affinity (KD) and the density (Bmax) of the receptor for the radioligand.
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor.
-
Incubation: A fixed amount of cell membrane preparation is incubated with increasing concentrations of [3H]this compound.
-
Determination of Non-Specific Binding: For each concentration of [3H]this compound, a parallel set of tubes is prepared containing a high concentration of unlabeled this compound to saturate the receptors and measure non-specific binding.
-
Equilibrium: The incubation is carried out at 30°C for 60 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are then determined by non-linear regression analysis of the specific binding data. Specific binding of [3H]this compound to CHO-K1 cell membranes expressing the human LH receptor was found to be saturable with a K(D) value of 2.4 +/- 0.4 nM and a B(max) value of 1.6 +/- 0.2 pmol/mg protein.
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for the receptor.
-
Membrane Preparation: As described in the saturation binding assay.
-
Incubation: A fixed concentration of [3H]this compound (typically at or below its KD) is incubated with a fixed amount of cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound.
-
Equilibrium: The incubation is carried out under the same conditions as the saturation binding assay to allow the binding to reach equilibrium.
-
Separation and Quantification: As described in the saturation binding assay.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]this compound (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. All five tested low-molecular-weight analogs of this compound competitively displaced the radioligand, with K(i) values ranging from 3.3 to 100 nM.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating [3H]this compound binding specificity and its mechanism of action, the following diagrams are provided.
References
A Comparative Analysis of the Pharmacokinetics of Org 43553 and hCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Org 43553, a low molecular weight, orally active agonist of the luteinizing hormone (LH) receptor, and human chorionic gonadotropin (hCG), a glycoprotein hormone commonly used in assisted reproductive technologies. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the key differences in the absorption, distribution, metabolism, and excretion of these two compounds.
Executive Summary
This compound and hCG both act as agonists at the LH/hCG receptor but exhibit markedly different pharmacokinetic properties. This compound, a small molecule, demonstrates high oral bioavailability and a shorter half-life in preclinical models compared to the glycoprotein hCG, which requires parenteral administration.[1][2] These differences have significant implications for their potential clinical applications, particularly concerning patient convenience and the risk of adverse effects such as ovarian hyperstimulation syndrome (OHSS).[1][2]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and hCG from preclinical and clinical studies.
Preclinical Pharmacokinetic Parameters
| Parameter | This compound (Rat) | hCG (Rat) | This compound (Dog) |
| Administration Route | Intravenous (IV) & Oral (PO) | Subcutaneous (SC) | Intravenous (IV) & Oral (PO) |
| Dose | 5 mg/kg (IV), 50 mg/kg (PO) | - | 12.5 mg/kg (IV), 50 mg/kg (PO) |
| Oral Bioavailability (%) | 79 | - | 44 |
| Elimination Half-life (t½) (hours) | 3.4 (IV), 4.5 (PO) | 5.6 | 3.5 (PO) |
| Peak Plasma Concentration (Cmax) (mg/L) | - | - | 4.1 (PO) |
| Time to Peak Plasma Concentration (Tmax) (hours) | - | - | - |
Data for this compound in rats and dogs from[1]. Data for hCG in rats from.
Clinical Pharmacokinetic Parameters (Human)
| Parameter | This compound | Recombinant hCG (rHCG) | Urinary hCG (uHCG) |
| Administration Route | Oral (PO) | Subcutaneous (SC) / Intramuscular (IM) / Intravenous (IV) | Subcutaneous (SC) / Intramuscular (IM) / Intravenous (IV) |
| Dose | 25-900 mg | 250 µg | 5,000 - 10,000 IU |
| Bioavailability (%) | - | 40-50 (SC/IM) | 40-50 (SC/IM) |
| Elimination Half-life (t½) (hours) | 30-47 | ~29-45 | - |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5-1 | ~16-24 (single SC dose) | - |
| AUC | Dose-proportional | Linear pharmacokinetics | ~29% lower than rHCG (IV) |
Data for this compound in humans from. Data for hCG in humans from.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Preclinical Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in female Wistar rats.
Methodology:
-
Animal Model: Female cannulated Wistar rats were used.
-
Drug Administration:
-
Intravenous (IV) administration: A single dose of 5 mg/kg of this compound was administered.
-
Oral (PO) administration: A single dose of 50 mg/kg of this compound was administered in a 10% Cremophore in water vehicle.
-
-
Blood Sampling: Blood samples were collected at regular time intervals over a 24-hour period.
-
Sample Processing: Blood was allowed to clot overnight at 4°C to obtain serum after centrifugation.
-
Bioanalysis: Serum levels of this compound were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Parameters such as Area Under the Curve (AUC), clearance (Cl), elimination half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax) were calculated using a non-compartmental model. Oral bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Clinical Pharmacokinetic Study of Recombinant hCG (rHCG)
Objective: To investigate the pharmacokinetics of rHCG in healthy human volunteers after different routes of administration.
Methodology:
-
Study Population: Healthy male and female volunteers.
-
Drug Administration:
-
Intravenous (IV): Single doses of 25, 250, and 1000 µg of rHCG were administered.
-
Intramuscular (IM) or Subcutaneous (SC): Single doses were administered to determine absolute bioavailability.
-
-
Blood Sampling: Serial blood samples were collected over a predetermined period to characterize the concentration-time profile of rHCG.
-
Bioanalysis: Serum concentrations of hCG were measured using a validated immunoassay (e.g., ELISA).
-
Pharmacokinetic Analysis:
-
Following IV administration, the data was described by a bi-exponential model.
-
Following IM or SC administration, the pharmacokinetics were described by a first-order absorption, one-compartment model.
-
Key parameters including AUC, bioavailability, and elimination half-life were calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of hCG upon binding to the LH/hCG receptor.
Caption: Generalized workflow for a pharmacokinetic study.
Conclusion
The comparative pharmacokinetic data clearly demonstrate that this compound is an orally bioavailable small molecule with a shorter half-life than the injectable glycoprotein hCG. This profile suggests that this compound could offer a more convenient and potentially safer alternative for stimulating the LH receptor in clinical settings. The detailed experimental protocols and diagrams provided in this guide are intended to support further research and development in this area.
References
Assessing the Clinical Potential of Org 43553 Versus Current Infertility Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational oral LH receptor agonist, Org 43553, with current first-line oral treatments for anovulatory infertility, clomiphene citrate and letrozole. The content is tailored for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of mechanisms of action, experimental data, and clinical protocols to assess the potential of this compound in the evolving landscape of infertility treatment.
Executive Summary
In the quest for more patient-friendly and effective treatments for anovulatory infertility, the development of orally active gonadotropin receptor agonists marks a significant potential advancement. This compound, a low molecular weight, orally bioavailable agonist of the luteinizing hormone (LH) receptor, presents a novel approach to inducing ovulation. This guide contrasts its preclinical and early clinical profile with the well-established oral agents, clomiphene citrate and letrozole. While direct comparative clinical trials are not yet available, this document synthesizes existing data to provide a foundational assessment of this compound's clinical potential.
Mechanism of Action: A Tale of Three Pathways
The fundamental difference between this compound and current oral infertility treatments lies in their mechanism of action. Clomiphene citrate and letrozole act indirectly on the hypothalamic-pituitary-gonadal (HPG) axis to increase endogenous gonadotropin secretion, whereas this compound directly stimulates the LH receptor in the ovary.
This compound: Direct LH Receptor Activation
This compound is an allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Unlike the endogenous ligand LH, which binds to the extracellular domain, this compound interacts with the transmembrane domain of the receptor. This interaction primarily activates the Gs-adenylyl cyclase-cAMP signaling pathway, which is crucial for oocyte maturation and ovulation. Notably, preclinical studies suggest that this compound does not significantly stimulate the Gq-phospholipase C (PLC) pathway, a characteristic that distinguishes it from LH and may have implications for reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).
Clomiphene Citrate and Letrozole: Indirect Hypothalamic-Pituitary Stimulation
Clomiphene citrate, a selective estrogen receptor modulator (SERM), and letrozole, an aromatase inhibitor, both function by manipulating the negative feedback loop of estrogen on the hypothalamus and pituitary gland.[1][2][3][4][5]
-
Clomiphene Citrate: Competitively binds to estrogen receptors in the hypothalamus, blocking the negative feedback of circulating estradiol. This "tricks" the hypothalamus into perceiving low estrogen levels, leading to increased pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). The subsequent increase in pituitary Follicle-Stimulating Hormone (FSH) and LH secretion stimulates ovarian follicular development.
-
Letrozole: Inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in the ovaries and peripheral tissues. The resulting decrease in estrogen levels removes the negative feedback on the hypothalamus and pituitary, leading to increased FSH and LH secretion and subsequent follicular growth.
Comparative Performance: A Look at the Data
Direct head-to-head clinical trials comparing this compound with clomiphene citrate or letrozole have not been published. Therefore, this comparison is based on available preclinical and early clinical data for this compound and extensive clinical trial data for the current treatments.
Preclinical Data: this compound vs. hCG
In preclinical models, this compound has been primarily compared to human chorionic gonadotropin (hCG), which is used to trigger final oocyte maturation and ovulation, not for initial ovulation induction. These studies demonstrate the potential of this compound as an oral alternative to injectable hCG.
| Parameter | This compound | hCG (human chorionic gonadotropin) | Reference |
| Route of Administration | Oral | Subcutaneous Injection | |
| Bioavailability (Rat) | 79% | N/A (injectable) | |
| Half-life (Rat) | 3.4 hours | 5.6 hours | |
| Ovulation Induction (immature mice) | Demonstrated at 50 mg/kg p.o. | Demonstrated at 500 IU/kg s.c. | |
| Fertilization and Implantation | Normal embryos | N/A in this study |
Clinical Data: this compound - First-in-Human Study
A first-in-human, randomized, placebo-controlled, single-rising-dose trial of this compound was conducted in healthy female volunteers. The study's primary focus was on safety, pharmacokinetics, and proof-of-concept for ovulation induction.
| Parameter | This compound | Placebo | Reference |
| Study Population | Healthy female volunteers | Healthy female volunteers | |
| Dosage | Single oral dose (25-900 mg) | Single oral dose | |
| Minimal Effective Dose for Ovulation | 300 mg | N/A | |
| Ovulation Rate (at 300 mg) | 83% | N/A | |
| Half-life | 30 to 47 hours | N/A | |
| Safety | Safe and well-tolerated | N/A |
Clinical Data: Letrozole vs. Clomiphene Citrate
Numerous clinical trials have compared the efficacy of letrozole and clomiphene citrate for ovulation induction, particularly in women with Polycystic Ovary Syndrome (PCOS).
| Outcome | Letrozole | Clomiphene Citrate | Reference |
| Ovulation Rate (per cycle) | 61.7% - 86.7% | 48.3% - 85.2% | |
| Pregnancy Rate (per patient) | 29.0% - 43.8% | 15.4% - 26.4% | |
| Live Birth Rate (per patient) | 25.4% | 10.9% | |
| Endometrial Thickness | Significantly thicker | Thinner | |
| Multiple Pregnancy Rate | Lower | Higher |
Experimental Protocols: A Glimpse into Clinical Trial Design
The clinical evaluation of ovulation-inducing agents follows a structured protocol to ensure patient safety and data integrity.
This compound: First-in-Human Trial Protocol
The initial clinical evaluation of this compound involved a single-center, randomized, double-blind, placebo-controlled, single-rising-dose study in healthy female volunteers.
-
Patient Population: Healthy female volunteers of reproductive age.
-
Study Design:
-
Part 1 (Safety and Pharmacokinetics): Single oral doses of this compound or placebo were administered.
-
Part 2 (Pharmacodynamics): After suppression of the endogenous LH surge with a GnRH antagonist and follicular development supported by recombinant FSH, a single oral dose of this compound or placebo was administered to induce ovulation.
-
-
Key Assessments:
-
Safety and tolerability.
-
Pharmacokinetic parameters (Cmax, Tmax, half-life).
-
Ovulation confirmed by mid-luteal serum progesterone levels.
-
Letrozole and Clomiphene Citrate: Standard Ovulation Induction Protocol
Clinical trials comparing letrozole and clomiphene citrate typically follow a prospective, randomized, multicenter design.
-
Patient Population: Anovulatory women, often with a diagnosis of PCOS.
-
Treatment Regimen:
-
Letrozole: Typically 2.5 mg or 5.0 mg daily for 5 days, starting on day 3-5 of the menstrual cycle.
-
Clomiphene Citrate: Typically 50 mg or 100 mg daily for 5 days, starting on day 3-5 of the menstrual cycle.
-
-
Cycle Monitoring:
-
Transvaginal ultrasound to monitor follicular growth and endometrial thickness.
-
Serum hormone levels (estradiol, LH, progesterone) may be monitored.
-
-
Ovulation Confirmation:
-
Mid-luteal serum progesterone level.
-
-
Primary and Secondary Outcomes:
-
Primary: Ovulation rate per cycle.
-
Secondary: Pregnancy rate, live birth rate, multiple pregnancy rate, endometrial thickness, and incidence of adverse events.
-
Conclusion and Future Directions
This compound represents a promising new direction in the treatment of anovulatory infertility, offering the convenience of oral administration and a direct mechanism of action on the LH receptor. Its distinct signaling pathway may also offer a favorable safety profile, potentially reducing the risk of OHSS. However, its clinical potential remains to be fully elucidated through larger, comparative clinical trials.
Current first-line treatments, letrozole and clomiphene citrate, have a long-standing history of use and a wealth of clinical data supporting their efficacy. Recent evidence suggests a superiority of letrozole over clomiphene citrate in women with PCOS in terms of live birth rates and a more favorable side-effect profile.
Future research should focus on conducting robust, randomized controlled trials directly comparing the efficacy and safety of this compound with letrozole and clomiphene citrate in women with anovulatory infertility. Such studies will be crucial in determining the ultimate place of this novel oral LH receptor agonist in the clinical armamentarium for infertility treatment. Key areas for investigation will include ovulation rates, pregnancy rates, live birth rates, and the incidence of OHSS and multiple pregnancies.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Org 43553
For researchers, scientists, and drug development professionals utilizing Org 43553, a potent, orally active, low-molecular-weight agonist of the luteinizing hormone receptor, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance synthesizes general principles for the disposal of non-hazardous, biologically active small molecules in a research laboratory setting.
Core Principles of Laboratory Waste Management
The foundational principle of prudent laboratory practice is that no experiment should commence without a clear plan for the disposal of all waste generated, including both hazardous and non-hazardous materials.[3][4] This proactive approach ensures compliance with institutional and regulatory standards and mitigates unforeseen complications.
Disposal of this compound: A Step-by-Step Guide
Given that this compound is a physiologically highly active substance, it must be handled with the care required for hazardous materials, even if not officially classified as such.[5] The primary goal is to prevent the release of the active pharmaceutical ingredient (API) into the environment.
1. Waste Segregation:
-
Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab consumables like weigh boats, pipette tips, and vials should be segregated from regular laboratory trash.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, must be collected separately. Do not dispose of these solutions down the drain.
2. In-Lab Deactivation (Recommended Pre-treatment): For small quantities of this compound waste, a deactivation step using activated carbon is a recommended best practice to adsorb the active compound. This method has been shown to be effective for various pharmaceuticals, including highly potent opioids.
Experimental Protocol for Deactivation:
-
Prepare a slurry of activated carbon in water (e.g., a 10% weight/volume suspension).
-
For liquid waste containing this compound, add the activated carbon slurry to the waste container in a ratio of at least 10:1 (carbon weight to estimated this compound weight).
-
For solid waste, dissolve the this compound in a suitable solvent (refer to solubility data) before adding the activated carbon slurry.
-
Agitate the mixture for a minimum of 24 hours to ensure maximum adsorption.
-
After the adsorption period, the mixture can be collected for final disposal.
3. Final Disposal:
-
Consult Your Institutional EHS Office: Before final disposal, it is mandatory to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Incineration: The preferred method for disposing of non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste is incineration. This ensures the complete destruction of the active compound. Your EHS office can arrange for disposal through an approved vendor.
-
Labeling and Packaging: All waste containers must be clearly labeled as "this compound Waste for Incineration" and include the date and responsible researcher's name. Use sealed, leak-proof containers for both solid and liquid waste.
Quantitative Data Summary
| Parameter | Value | Source |
| EC50 (human LH receptor) | 3.7 nM | |
| EC50 (human FSH receptor) | 110 nM | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Key stages in the deactivation and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
